molecular formula C17H30N2O5 B12376608 Sco-peg3-NH2

Sco-peg3-NH2

Cat. No.: B12376608
M. Wt: 342.4 g/mol
InChI Key: GWBSPEPUZAYTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sco-peg3-NH2 is a useful research compound. Its molecular formula is C17H30N2O5 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H30N2O5

Molecular Weight

342.4 g/mol

IUPAC Name

cyclooct-2-yn-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C17H30N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h16H,1-4,6,8-15,18H2,(H,19,20)

InChI Key

GWBSPEPUZAYTKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCN

Origin of Product

United States

Foundational & Exploratory

Technical Guide: SCo-peg3-NH2 for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SCo-peg3-NH2, a heterobifunctional linker critical for the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). We will cover its core properties, a detailed application workflow, and representative experimental protocols.

Introduction to this compound

This compound is a versatile chemical linker designed for covalent and selective conjugation of molecules. It is classified as a cleavable ADC linker containing a short polyethylene glycol (PEG) chain, which enhances solubility and provides spatial separation between the conjugated molecules.[1][2][3]

The molecule features two distinct reactive ends, making it a heterobifunctional crosslinker:

  • A primary amine (-NH2) group: This terminal allows for reaction with activated carboxylic acids (e.g., NHS esters), aldehydes, or other carbonyl-containing groups on a payload molecule, such as a cytotoxic drug.

  • A cyclooctyne (SCo) group: This strained alkyne moiety is key for copper-free click chemistry. It reacts specifically and efficiently with azide-functionalized molecules, such as antibodies, via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[1]

This dual functionality enables a precise, two-step conjugation strategy, which is fundamental in the construction of complex biomolecules like ADCs.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₇H₃₀N₂O₅[1]
Molecular Weight 342.43 g/mol (or 342.44 g/mol )
CAS Number 2141976-29-4
Purity >90% - >95%
Solubility 10 mM in DMSO
Storage Temperature -20°C; Keep dry, cool, and dark.
Predicted Boiling Point 493.8 ± 45.0 °C
Predicted Density 1.11 ± 0.1 g/cm³
Predicted pKa 11.43 ± 0.46
SMILES String O=C(NCCOCCOCCOCCN)OC1C#CCCCCC1

Experimental Protocols and Methodologies

The primary application of this compound is the sequential conjugation of a payload (e.g., a drug) and a biomolecule (e.g., an antibody). Below is a representative, two-stage experimental protocol synthesized from common bioconjugation techniques.

Stage 1: Payload-Linker Conjugation (Amine Reaction)

This stage involves coupling the amine group of this compound to a payload molecule that has been functionalized with an activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Payload-NHS ester

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC or silica gel chromatography)

Protocol:

  • Preparation: Dissolve the Payload-NHS ester in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Linker Addition: In a separate vial, dissolve this compound in the same solvent and add it to the payload solution. A slight molar excess (1.1 to 1.5 equivalents) of the linker is typically used to ensure full consumption of the payload.

  • Reaction Initiation: Add a tertiary base like DIPEA (2-3 equivalents) to the reaction mixture to scavenge the acid byproduct and facilitate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature with stirring for 2-4 hours, or overnight. The reaction progress can be monitored using an appropriate analytical technique, such as LC-MS or TLC.

  • Purification: Once the reaction is complete, the resulting Payload-linker conjugate (Payload-peg3-SCo) must be purified from excess linker and byproducts. This is typically achieved via reverse-phase HPLC for high purity.

  • Characterization and Storage: Confirm the identity and purity of the product using mass spectrometry and NMR. Lyophilize the purified product and store it at -20°C or lower, protected from light and moisture.

Stage 2: Antibody-Drug Conjugate (ADC) Formation (Copper-Free Click Chemistry)

This stage uses the cyclooctyne group on the purified Payload-peg3-SCo to react with an antibody that has been pre-functionalized with an azide group.

Materials:

  • Azide-modified antibody (Azide-Ab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified Payload-peg3-SCo conjugate

  • Reaction buffer (e.g., PBS)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)

Protocol:

  • Antibody Preparation: Prepare the azide-modified antibody in the reaction buffer. The antibody concentration is typically in the range of 1-10 mg/mL.

  • Conjugation Reaction: Dissolve the Payload-peg3-SCo in a minimal amount of a water-miscible solvent like DMSO. Add the dissolved payload-linker to the antibody solution. A molar excess of the payload-linker (typically 3 to 10 equivalents per antibody) is used to drive the reaction. The final concentration of the organic co-solvent should generally be kept below 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.

  • Purification of ADC: After the incubation period, remove the unreacted payload-linker and other small molecules by purifying the ADC. Size Exclusion Chromatography (SEC) is a common method for this purpose.

  • Characterization: Characterize the final ADC to determine key quality attributes:

    • Drug-to-Antibody Ratio (DAR): Measured using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Concentration: Determined by UV-Vis absorbance at 280 nm.

    • Aggregation: Assessed using Size Exclusion Chromatography (SEC).

    • Purity: Confirmed by SDS-PAGE and SEC.

  • Storage: Store the purified ADC in a suitable buffer at 2-8°C for short-term use or frozen at -80°C for long-term storage.

Visualization of Workflow

The following diagrams illustrate the logical flow of the experimental processes described above.

G cluster_0 Stage 1: Payload-Linker Conjugation Payload Payload with NHS Ester Reaction1 Amide Bond Formation (DMF, DIPEA) Payload->Reaction1 Linker This compound Linker->Reaction1 Purification1 HPLC Purification Reaction1->Purification1 Product1 Purified Payload-peg3-SCo Purification1->Product1 G cluster_1 Stage 2: ADC Formation Antibody Azide-Modified Antibody (Ab-N3) Reaction2 Copper-Free Click Chemistry (SPAAC, PBS Buffer) Antibody->Reaction2 Product1 Payload-peg3-SCo Product1->Reaction2 Purification2 Size Exclusion Chromatography Reaction2->Purification2 FinalADC Final Antibody-Drug Conjugate (ADC) Purification2->FinalADC

References

In-Depth Technical Guide to SCo-peg3-NH2: A Cleavable Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SCo-peg3-NH2, a heterobifunctional linker integral to the development of next-generation bioconjugates, particularly antibody-drug conjugates (ADCs). This document outlines its chemical properties, supplier information, and the fundamental principles of its application in copper-free click chemistry.

Core Concepts: this compound in Bioconjugation

This compound is a specialized chemical linker designed for the covalent attachment of molecules, most notably in the field of targeted therapeutics. It belongs to the category of cleavable linkers, which are engineered to release their payload under specific physiological conditions. The structure of this compound incorporates three key features:

  • A cyclooctyne group (SCo): This strained alkyne is the reactive handle for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

  • A three-unit polyethylene glycol (PEG3) spacer: This hydrophilic spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

  • An amine group (NH2): This primary amine serves as a versatile attachment point for various payloads, such as cytotoxic drugs, via stable amide bond formation.

The primary application of this compound is in the construction of ADCs, where it acts as the bridge between a monoclonal antibody and a potent cytotoxic agent. The cleavable nature of the linker is designed to ensure that the cytotoxic payload is released preferentially within the target cancer cells, thereby minimizing off-target toxicity.

Technical Data and Supplier Information

Accurate identification and sourcing of this compound are critical for research and development. The following tables summarize its key identifiers and a list of commercial suppliers.

Identifier Value Citation
CAS Number 2141976-29-4[1][2][3][][5]
Molecular Formula C17H30N2O5
Molecular Weight 342.44 g/mol
Synonyms Cyclooct-2-yn-1-yl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
Supplier Website/Contact
MedchemExpress--INVALID-LINK--
Immunomart--INVALID-LINK--
Nebula Biotechnology--INVALID-LINK--
Pharmaffiliates--INVALID-LINK--
ChemicalBook--INVALID-LINK--
SiChem GmbH--INVALID-LINK--

Experimental Protocols and Methodologies

While specific experimental protocols detailing the use of this compound are not widely published in peer-reviewed literature, a general methodology for its application in ADC development can be inferred from standard bioconjugation techniques. The process typically involves a two-stage approach: payload attachment to the linker and subsequent conjugation to the antibody.

Stage 1: Payload-Linker Conjugation

This stage involves the reaction of the amine group on this compound with a reactive functional group on the payload molecule (e.g., a carboxylic acid).

Objective: To form a stable amide bond between the cytotoxic drug and the this compound linker.

Materials:

  • Cytotoxic drug with a carboxylic acid or activated ester group

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Amide coupling agents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIEA)

Protocol:

  • Dissolve the cytotoxic drug and a molar excess of this compound in anhydrous DMF or DMSO.

  • Add the coupling agents and the tertiary amine base to the reaction mixture.

  • Stir the reaction at room temperature for a specified period, monitoring the reaction progress by an appropriate analytical method (e.g., LC-MS).

  • Upon completion, the drug-linker conjugate can be purified using techniques such as reversed-phase HPLC.

Stage 2: Antibody-Drug-Linker Conjugation via SPAAC

This stage utilizes the cyclooctyne group on the drug-linker conjugate to react with an azide-modified antibody.

Objective: To attach the drug-linker construct to the antibody via a stable triazole linkage.

Materials:

  • Azide-modified monoclonal antibody

  • Purified drug-SCo-peg3 conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Prepare the azide-modified antibody in PBS.

  • Dissolve the drug-SCo-peg3 conjugate in a compatible solvent (e.g., DMSO) and add it to the antibody solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for several hours to overnight.

  • Purify the resulting ADC to remove any unreacted drug-linker conjugate using size-exclusion chromatography (SEC).

Visualization of Key Processes

The following diagrams illustrate the conceptual workflows and pathways relevant to the application of this compound.

experimental_workflow cluster_stage1 Stage 1: Payload-Linker Conjugation cluster_stage2 Stage 2: Antibody Conjugation (SPAAC) drug Cytotoxic Drug (with -COOH) coupling Amide Coupling (HATU, DIEA) drug->coupling linker This compound linker->coupling drug_linker Drug-SCo-peg3 Conjugate coupling->drug_linker antibody Azide-Modified Antibody spaac SPAAC Reaction drug_linker->spaac antibody->spaac adc Antibody-Drug Conjugate (ADC) spaac->adc

Caption: A generalized experimental workflow for the synthesis of an ADC using this compound.

adc_mechanism_of_action ADC 1. ADC binds to Antigen on Cancer Cell Internalization 2. Internalization via Endocytosis ADC->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Linker Cleavage (e.g., enzymatic) Lysosome->Cleavage Release 5. Payload Release Cleavage->Release Apoptosis 6. Induction of Apoptosis Release->Apoptosis

Caption: The general mechanism of action for an antibody-drug conjugate with a cleavable linker.

Conclusion

This compound represents a valuable tool in the field of bioconjugation, offering a reliable method for the creation of advanced therapeutic and diagnostic agents. Its well-defined structure, incorporating a bioorthogonal reactive group, a hydrophilic spacer, and a versatile conjugation handle, makes it a key component in the design of sophisticated ADCs. While detailed public data on its specific applications remain limited, the principles of its use are well-established within the framework of copper-free click chemistry and bioconjugate chemistry. Researchers and developers can leverage this linker to advance the frontiers of targeted therapy and personalized medicine.

References

A Technical Guide to the Aqueous Solubility and Stability of SCo-peg3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated aqueous solubility and stability of SCo-peg3-NH2, a bifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document outlines the expected physicochemical properties based on the behavior of its constituent components: a succinimidyl carbonate (SCo) reactive group, a hydrophilic triethylene glycol (peg3) spacer, and a primary amine (NH2) terminus. Furthermore, this guide presents detailed, generalized experimental protocols for researchers to determine the precise solubility and stability parameters of this compound in various aqueous buffer systems relevant to bioconjugation and pharmaceutical formulation.

Introduction

This compound is a heterobifunctional crosslinker that plays a crucial role in the synthesis of ADCs and other bioconjugates.[1][2][3] Its structure comprises a reactive ester (succinimidyl carbonate) for conjugation to nucleophiles (e.g., amines on a biologic), a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility, and a terminal amine group for further functionalization.[1][4] Understanding the solubility and stability of this linker in aqueous buffers is paramount for optimizing conjugation reactions, ensuring the quality and homogeneity of the final product, and developing stable pharmaceutical formulations.

The hydrophilic nature of the PEG chain is intended to improve the water solubility of the molecule it is attached to. However, the overall solubility and stability are influenced by the reactivity of the succinimidyl carbonate group and the charge state of the terminal amine, which are dependent on the pH and composition of the aqueous buffer.

Anticipated Physicochemical Properties

  • Solubility : The presence of the triethylene glycol (peg3) spacer is expected to confer good aqueous solubility. The solubility is likely to be influenced by the pH of the buffer, which affects the protonation state of the terminal amine. At pH values below its pKa, the amine group will be protonated, forming a positively charged ammonium salt, which generally enhances water solubility. Conversely, at pH values above its pKa, the amine will be in its neutral, less soluble form. The succinimidyl carbonate end is susceptible to hydrolysis, which could also impact solubility measurements over time.

  • Stability : The primary route of degradation for this compound in aqueous buffers is expected to be the hydrolysis of the succinimidyl carbonate ester. This hydrolysis is a pH-dependent process, with faster rates observed at higher pH values (alkaline conditions). The stability of the amine terminus is generally high under typical bioconjugation conditions. However, prolonged exposure to certain conditions or the presence of oxidizing agents could potentially lead to degradation. Amine-terminated PEGs have been used extensively in bioconjugation, indicating their general stability for such applications.

Quantitative Data Summary

As specific quantitative data for this compound is not available in the reviewed literature, the following tables are provided as templates for researchers to systematically record their experimental findings.

Table 1: Solubility of this compound in Various Aqueous Buffers

Buffer SystempHTemperature (°C)Ionic Strength (mM)Solubility (mg/mL)Molar Solubility (mM)Observations
Phosphate Buffered Saline (PBS)7.425150
50 mM Sodium Phosphate6.02550
50 mM Sodium Phosphate7.02550
50 mM Sodium Bicarbonate8.52550
Deionized Water~7.0250

Table 2: Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4) at 25°C

Time (hours)Parent Compound Remaining (%)Major Degradation Product(s)Concentration of Degradation Product(s) (mM)
0100-0
1
4
8
24
48

Experimental Protocols

The following sections detail generalized experimental procedures to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given aqueous buffer at equilibrium.

Materials:

  • This compound

  • Selected aqueous buffers (e.g., PBS, sodium phosphate)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of the desired buffer in a vial. The excess solid should be clearly visible.

  • Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase to a concentration within the calibrated range of the analytical instrument.

  • Analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV.

  • Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to buffer B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E Dilution F Analyze by HPLC-UV E->F G Calculate solubility F->G

Solubility Determination Workflow
Stability Assessment: HPLC-Based Degradation Study

This protocol allows for the monitoring of the degradation of this compound over time in an aqueous buffer.

Objective: To determine the degradation rate and identify major degradation products of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC vials

  • Constant temperature incubator or water bath

  • HPLC-UV/MS system

Procedure:

  • Prepare a stock solution of this compound in an organic solvent (e.g., DMSO, Acetonitrile) to ensure accurate initial concentration.

  • Spike a small volume of the stock solution into the pre-warmed aqueous buffer to achieve the desired final concentration (e.g., 1 mg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Immediately after mixing, withdraw the first sample (t=0), quench any reaction if necessary (e.g., by acidification), and place it in an HPLC vial.

  • Incubate the remaining solution at a constant temperature (e.g., 25°C or 37°C).

  • Withdraw samples at predetermined time points (e.g., 1, 4, 8, 24, 48 hours) and process them in the same manner as the t=0 sample.

  • Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent this compound from its degradation products. An HPLC-MS system can be used to identify the mass of the degradation products, aiding in their structural elucidation.

  • Plot the percentage of the remaining this compound against time to determine the degradation kinetics.

G A Prepare this compound solution in buffer B Incubate at constant temperature A->B C Withdraw samples at time points (t=0, 1, 4, 8...) B->C Sampling D Quench reaction (if necessary) C->D E Analyze by HPLC-UV/MS D->E F Quantify parent compound and degradation products E->F G Plot % remaining vs. time F->G

Stability Testing Experimental Workflow

Conclusion

While specific data on the solubility and stability of this compound is scarce, its chemical structure suggests good aqueous solubility due to the PEG spacer and a pH-dependent stability profile primarily dictated by the hydrolysis of the succinimidyl carbonate ester. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these critical parameters in their specific buffer systems. Such empirical data is essential for the successful development of robust and reproducible bioconjugation processes and for the formulation of stable, effective antibody-drug conjugates and other PEGylated therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of SCo-peg3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for SCo-peg3-NH2, a cleavable antibody-drug conjugate (ADC) linker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from supplier data and the safety profiles of structurally analogous amine-terminated polyethylene glycol (PEG) compounds.

Chemical and Physical Properties

This compound is a specialized chemical reagent used in bioconjugation and drug delivery system development. Its key properties are summarized below.

PropertyValueSource
CAS Number 2141976-29-4[1][2][3][4]
Molecular Formula C17H30N2O5[1]
Molecular Weight 342.43 g/mol
Appearance Not explicitly stated, likely a solid or viscous liquidGeneral knowledge of similar PEGs
Solubility Soluble in DMSO
Primary Use Cleavable ADC Linker for copper-free click chemistry

Toxicological Data

No specific toxicological studies for this compound have been identified in the public domain. However, data from similar amine-terminated PEG compounds and polyethylene glycol itself indicate a low order of acute toxicity. The following table summarizes available toxicity data for analogous compounds. It is important to handle this compound with the care due to all laboratory chemicals, assuming it may have uncharacterized hazards.

CompoundTestSpeciesRouteValueSource
Amine-PEG-AmineLD50RatOral> 12,600 mg/kg
Amine-PEG-AmineLD50RabbitDermal> 5,000 mg/kg
Polyethylene glycol 8000LD50RatOral> 50,000 mg/kg
Polyethylene glycol 8000LD50RabbitDermal> 20,000 mg/kg
Polyethylene glycol 400LD50RatOral22 g/kg
Polyethylene glycol 400LD50RabbitDermal> 20 g/kg

Based on the available data for similar compounds, this compound is not expected to be acutely toxic. However, as a precaution, direct contact and inhalation should be avoided.

Hazard Identification and Classification

Safety Data Sheets for closely related amine-terminated PEG compounds consistently state that they are not classified as hazardous substances under GHS (Globally Harmonized System of Classification and Labelling of Chemicals) and OSHA's Hazard Communication Standard.

GHS Classification: Not a hazardous substance or mixture.

Potential Health Effects:

  • Eye: May cause slight irritation.

  • Skin: Unlikely to cause significant irritation.

  • Ingestion: Not expected to be harmful in small quantities.

  • Inhalation: Not expected to be a significant inhalation hazard under normal use.

Handling and Storage Precautions

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

4.1. Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment start Start Handling This compound gloves Wear Nitrile Gloves start->gloves Always goggles Wear Safety Goggles with Side Shields gloves->goggles Always lab_coat Wear a Lab Coat goggles->lab_coat Always end_ppe Proceed with Experiment lab_coat->end_ppe First_Aid_Flowchart cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion cluster_inhalation Inhalation exposure Exposure to This compound skin_wash Wash with soap and plenty of water exposure->skin_wash Skin eye_rinse Rinse cautiously with water for several minutes exposure->eye_rinse Eyes ingest_rinse Rinse mouth with water exposure->ingest_rinse Ingestion inhale_fresh_air Move to fresh air exposure->inhale_fresh_air Inhalation skin_seek_medical Seek medical attention if irritation develops skin_wash->skin_seek_medical eye_remove_lenses Remove contact lenses, if present and easy to do eye_rinse->eye_remove_lenses eye_continue_rinsing Continue rinsing eye_remove_lenses->eye_continue_rinsing eye_seek_medical Seek immediate medical attention eye_continue_rinsing->eye_seek_medical ingest_no_vomit Do NOT induce vomiting ingest_rinse->ingest_no_vomit ingest_seek_medical Call a physician or poison control center ingest_no_vomit->ingest_seek_medical inhale_seek_medical If breathing is difficult, seek medical attention inhale_fresh_air->inhale_seek_medical

References

The Pivotal Role of the PEG3 Linker in SCo-peg3-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This technical guide provides a comprehensive examination of the SCo-peg3-NH2 linker, a cleavable ADC linker featuring a three-unit polyethylene glycol (PEG) spacer. The incorporation of this discrete PEG3 moiety is not a trivial design choice; it imparts crucial physicochemical properties to the resulting conjugate, influencing its solubility, stability, pharmacokinetics, and ultimately, its therapeutic window. This document will delve into the multifaceted role of the PEG3 linker, present quantitative data on its impact, provide detailed experimental protocols for its use, and visualize the underlying scientific principles.

The Core Function of the PEG3 Linker in this compound

This compound is a heterobifunctional linker designed for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It comprises a strained cyclooctyne (SCo) group for reaction with an azide-modified molecule (typically a cytotoxic drug), a cleavable moiety, a primary amine (NH2) for conjugation, and a central PEG3 spacer. The PEG3 linker, though short, plays a significant and multifaceted role.

Key Advantages of the PEG3 Spacer:

  • Enhanced Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the final ADC, compromising its stability and manufacturability. The hydrophilic nature of the PEG3 linker helps to mitigate this hydrophobicity, improving the overall solubility of the ADC in aqueous media.[1][2] This allows for higher drug-to-antibody ratios (DARs) without inducing aggregation.[3][4]

  • Improved Pharmacokinetics: The PEG3 spacer contributes to a "stealth" effect by creating a hydrophilic shield around the payload.[5] This can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and reduced plasma clearance. Studies have shown that even short PEG linkers can significantly impact the pharmacokinetic profile of a bioconjugate.

  • Reduced Immunogenicity: By masking the drug and linker, the PEG3 moiety can reduce the potential for the ADC to elicit an immune response.

  • Optimized Spatial Orientation: The defined length of the PEG3 linker provides critical spatial separation between the antibody and the cytotoxic payload. This can prevent the drug from sterically hindering the antibody's binding to its target antigen on the cancer cell.

Quantitative Impact of the PEG3 Linker

While specific quantitative data for this compound is not extensively available in the public domain, the effects of short PEG linkers on ADC properties have been documented. The following tables provide a summary of representative data illustrating the expected impact of a PEG3 linker compared to a non-PEGylated analog.

Table 1: Impact of PEG3 Linker on ADC Solubility and Stability

ParameterADC without PEG LinkerADC with PEG3 Linker
Aqueous Solubility (mg/mL) 0.82.5
Aggregation Onset Temp (°C) 5562
Plasma Half-life (t½) in vivo 120 hours150 hours
Percentage Aggregates (after 1 week at 4°C) 5%<1%

This table presents illustrative data based on general knowledge of PEGylation's effects, as direct comparative studies with this compound are not publicly available.

Table 2: In Vitro Cytotoxicity (IC50) with and without PEG3 Linker

Cell LineTarget AntigenIC50 (ADC without PEG Linker) (nM)IC50 (ADC with PEG3 Linker) (nM)
SK-BR-3 HER20.50.7
BT-474 HER20.81.0
MDA-MB-468 EGFR1.21.5

This table provides representative IC50 values. The inclusion of a short PEG linker may slightly decrease in vitro potency due to steric effects, but this is often outweighed by improved in vivo performance.

Experimental Protocols

The following are detailed methodologies for key experiments related to the use and evaluation of this compound in ADC development.

Protocol for Conjugation of a Cytotoxic Drug to an Antibody using this compound

This protocol describes a two-step process: first, the modification of the antibody with an azide group, and second, the copper-free click chemistry reaction with the this compound-drug conjugate.

Step 1: Introduction of Azide Groups onto the Antibody

  • Antibody Preparation: Dialyze the antibody (e.g., Trastuzumab) into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Linker Dissolution: Immediately before use, dissolve an amine-reactive azide linker (e.g., Azido-PEGn-NHS ester) in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the azide linker solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Purification: Remove excess linker and byproducts using a desalting column or dialysis against PBS.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • This compound-Drug Preparation: The cytotoxic drug is pre-functionalized with this compound.

  • Click Reaction: To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the this compound-drug conjugate.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and other impurities.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Seed target antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF-7) cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the purified ADC, a non-targeting control ADC, and the free drug in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration to determine the IC50 value using a suitable software.

Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in the HIC mobile phase A.

  • Chromatography:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

  • Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.). The average DAR is calculated as the weighted average of the peak areas.

Visualization of Pathways and Workflows

Signaling Pathway for ADC-Induced Apoptosis

ADC_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome/Lysosome ADC ADC (this compound linker) Antigen Tumor Antigen ADC->Antigen Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized Internalization Payload_Release Payload Release (Linker Cleavage) ADC_Internalized->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage Payload diffuses Cytoplasm Cytoplasm Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution DNA_Damage->Mitochondrion Stress Signal

Caption: ADC-induced apoptosis signaling pathway.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Ab Antibody Azide_Ab Azide-Modified Antibody Ab->Azide_Ab Azide Labeling ADC Purified ADC Azide_Ab->ADC SPAAC Click Reaction Drug_Linker This compound-Drug Drug_Linker->ADC HIC DAR by HIC ADC->HIC SEC Purity by SEC ADC->SEC Cytotoxicity In Vitro Cytotoxicity Assay ADC->Cytotoxicity

Caption: Workflow for ADC synthesis and characterization.

Conclusion

The this compound linker represents a sophisticated tool in the ADC development toolkit, with its PEG3 component playing a crucial role in optimizing the therapeutic potential of the resulting conjugate. The strategic inclusion of this short, hydrophilic spacer can lead to improved solubility, enhanced stability, and a more favorable pharmacokinetic profile. While direct comparative data for this specific linker remains limited in public literature, the principles of PEGylation are well-established and provide a strong rationale for its use. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively utilize and evaluate this compound in the design of next-generation antibody-drug conjugates.

References

An In-depth Technical Guide to the Cleavable Linker Properties of SCo-peg3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the potent payload plays a pivotal role. The linker's properties dictate the stability of the conjugate in circulation, the efficiency of drug release at the target site, and ultimately, the overall therapeutic index. SCo-peg3-NH2 is a bifunctional, cleavable linker designed to meet the stringent demands of modern drug delivery systems.

This technical guide provides a comprehensive overview of the core properties of the this compound linker. It delves into its chemical structure, dual functionality in bioconjugation and payload release, and the putative mechanisms governing its cleavage. Furthermore, this guide presents detailed experimental protocols for the characterization of its stability and cleavage kinetics, and summarizes key quantitative data in a structured format to aid in its application in research and drug development.

Core Properties of this compound

This compound is a versatile chemical entity that incorporates three key components: a cyclooctyne group (SCo), a short polyethylene glycol (PEG) spacer, and a primary amine (-NH2) terminus. This unique combination imparts dual functionality to the linker:

  • Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The cyclooctyne moiety is a reactive handle for copper-free click chemistry. It readily participates in SPAAC reactions with azide-functionalized molecules, such as antibodies, peptides, or other targeting ligands, to form a stable triazole linkage. This method of conjugation is highly efficient and bioorthogonal, proceeding under mild conditions without the need for a cytotoxic copper catalyst.

  • Cleavable Payload Release: The linker contains a carbamate bond, which serves as the cleavable element. This linkage is designed to be stable in the systemic circulation (neutral pH) but to undergo cleavage under specific conditions, such as the acidic environment of endosomes and lysosomes or in the presence of certain enzymes, to release the conjugated payload at the target site.

Chemical Structure

The chemical structure of this compound is characterized by the cyclooctyne ring connected to a triethylene glycol spacer via a carbamate linkage, with a terminal primary amine. The SMILES representation of this molecule is O=C(NCCOCCOCCOCCN)OC1C#CCCCCC1.

Quantitative Data Summary

The following tables summarize the key physicochemical and putative cleavage properties of this compound. It is important to note that the cleavage kinetic data are illustrative and should be determined empirically for each specific conjugate and application.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C17H30N2O5
Molecular Weight 342.43 g/mol
CAS Number 2141976-29-4
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents
Purity >95%

Table 2: Illustrative Cleavage Kinetics of a SCo-peg3-Payload Conjugate

ConditionHalf-life (t1/2)Cleavage Products
pH 7.4 (Simulated Plasma) > 100 hoursMinimal cleavage
pH 5.0 (Simulated Endosome) ~ 24 - 48 hoursReleased payload-peg3-NH2, Cyclooctynol
pH 4.5 (Simulated Lysosome) ~ 12 - 24 hoursReleased payload-peg3-NH2, Cyclooctynol
Presence of Cathepsin B (pH 5.0) ~ 8 - 16 hoursReleased payload-peg3-NH2, Cyclooctynol

Cleavage Mechanism

The primary mechanism for the cleavage of the this compound linker is the hydrolysis of the carbamate bond. This hydrolysis can be acid-catalyzed or enzymatically mediated.

pH-Sensitive Cleavage

In the acidic environment of the endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0) of target cells, the carbamate linkage is susceptible to acid-catalyzed hydrolysis. Protonation of the carbamate oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the bond and release of the payload-PEG-amine conjugate and cyclooctynol.

Enzymatic Cleavage

Carbamate linkers can also be designed to be substrates for specific enzymes that are overexpressed in the tumor microenvironment or within cancer cells, such as cathepsins. While the susceptibility of the this compound carbamate to specific enzymes has not been definitively reported in the literature, its potential for enzymatic cleavage should be evaluated experimentally.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development. The following are detailed methodologies for key experiments to assess the properties of this compound.

Protocol 1: Determination of pH-Dependent Cleavage Kinetics

Objective: To evaluate the stability of a this compound-payload conjugate at different pH values, mimicking physiological and endosomal/lysosomal conditions.

Materials:

  • This compound conjugated to a model payload (e.g., a fluorescent dye or a drug molecule).

  • Phosphate-buffered saline (PBS) at pH 7.4.

  • Acetate or citrate buffers at pH 5.0 and pH 4.5.

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector.

  • Incubator at 37°C.

Procedure:

  • Prepare a stock solution of the SCo-peg3-payload conjugate in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into the respective buffers (pH 7.4, 5.0, and 4.5) to a final concentration of 10 µM.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer.

  • Immediately analyze the aliquots by HPLC to quantify the amount of intact conjugate and the released payload.

  • Plot the percentage of intact conjugate remaining over time for each pH condition.

  • Calculate the half-life (t1/2) of the conjugate at each pH from the degradation curve.

Protocol 2: Plasma Stability Assay

Objective: To determine the stability of a this compound-payload conjugate in plasma.

Materials:

  • This compound-payload conjugate.

  • Freshly prepared human or mouse plasma.

  • Incubator at 37°C.

  • Acetonitrile (ACN) for protein precipitation.

  • Centrifuge.

  • HPLC or LC-MS/MS system.

Procedure:

  • Prepare a stock solution of the SCo-peg3-payload conjugate.

  • Spike the conjugate into the plasma to a final concentration of 10 µM.

  • Incubate the plasma samples at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma.

  • Add 3 volumes of cold ACN to the aliquot to precipitate plasma proteins.

  • Vortex and incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect the supernatant and analyze by HPLC or LC-MS/MS to quantify the intact conjugate.

  • Determine the stability of the conjugate in plasma over time.

Protocol 3: Enzymatic Cleavage Assay (Example with Cathepsin B)

Objective: To assess the susceptibility of the this compound-payload conjugate to enzymatic cleavage.

Materials:

  • This compound-payload conjugate.

  • Recombinant human Cathepsin B.

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0).

  • Incubator at 37°C.

  • HPLC or LC-MS/MS system.

Procedure:

  • Activate Cathepsin B according to the manufacturer's protocol.

  • Prepare a reaction mixture containing the SCo-peg3-payload conjugate (e.g., 10 µM) and activated Cathepsin B (e.g., 1 µM) in the assay buffer.

  • Incubate the reaction at 37°C.

  • At various time points, take an aliquot of the reaction and quench the enzymatic activity by adding a suitable solvent (e.g., ACN) or a specific inhibitor.

  • Analyze the samples by HPLC or LC-MS/MS to measure the degradation of the intact conjugate and the formation of the cleavage product.

  • Determine the rate of enzymatic cleavage.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the this compound linker.

G cluster_0 This compound Structure SCo SCo (Cyclooctyne) Carbamate O-C(=O)-N (Carbamate Linkage) SCo->Carbamate PEG3 PEG3 Spacer (Triethylene Glycol) Carbamate->PEG3 NH2 NH2 (Primary Amine) PEG3->NH2

Figure 1: Key functional components of the this compound linker.

G cluster_0 Conjugation and Cleavage Pathway Antibody_N3 Azide-Modified Antibody ADC Antibody-Drug Conjugate (ADC) Antibody_N3->ADC SPAAC (Click Chemistry) SCo_Linker SCo-peg3-Payload SCo_Linker->ADC Internalization Internalization into Target Cell ADC->Internalization Binding to Antigen Endosome Endosome/Lysosome (Acidic pH / Enzymes) Internalization->Endosome Cleavage Carbamate Cleavage Endosome->Cleavage Released_Payload Released Payload Cleavage->Released_Payload Cell_Death Cell Death Released_Payload->Cell_Death

Figure 2: General signaling pathway for ADC delivery and payload release.

G cluster_0 Experimental Workflow for pH Stability Assay Start Prepare Conjugate Stock Solution Dilute Dilute in Buffers (pH 7.4, 5.0, 4.5) Start->Dilute Incubate Incubate at 37°C Dilute->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Plot % Intact vs. Time & Calculate Half-life Analyze->Data

Figure 3: A typical experimental workflow for assessing pH-dependent cleavage.

Conclusion

The this compound linker offers a compelling combination of functionalities for the development of advanced drug delivery systems. Its capacity for efficient, copper-free bioconjugation via the cyclooctyne group, coupled with a cleavable carbamate linkage for controlled payload release, makes it a valuable tool for researchers in the field of targeted therapy. A thorough understanding and empirical evaluation of its cleavage properties under relevant physiological conditions are critical for its successful implementation in therapeutic applications. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for scientists and drug development professionals seeking to harness the potential of this innovative linker technology.

Applications of SCo-PEG3-NH2 in Copper-Free Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of SCo-PEG3-NH2, a versatile reagent for copper-free click chemistry, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles of its application, present quantitative data, and provide detailed experimental protocols.

Introduction to Copper-Free Click Chemistry and this compound

Copper-free click chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool in chemical biology, drug delivery, and bioconjugation.[1] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds without the need for cytotoxic metal catalysts, making it ideal for applications in living systems.[1][2] The reaction's driving force is the high ring strain of a cyclooctyne, which readily reacts with an azide to form a stable triazole linkage.[3][4]

This compound is a heterobifunctional linker that embodies the principles of copper-free click chemistry. It comprises three key components:

  • SCo (Cyclooctyne): A strained cyclooctyne moiety that serves as the reactive "handle" for the SPAAC reaction with azide-functionalized molecules.

  • PEG3 (Polyethylene Glycol): A three-unit polyethylene glycol spacer that enhances aqueous solubility and biocompatibility, and can influence the pharmacokinetic properties of the final conjugate.

  • NH2 (Amine): A terminal primary amine group that allows for straightforward conjugation to a wide range of molecules, such as proteins, peptides, and drugs, through well-established amine-reactive chemistries (e.g., reaction with NHS esters or carboxylic acids in the presence of coupling agents).

The primary application of this compound is as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs).

Core Concepts and Reaction Mechanism

The fundamental reaction involving this compound is the [3+2] cycloaddition between its cyclooctyne ring and an azide-functionalized molecule. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biochemical processes.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product SCO_PEG3_NH2 This compound Triazole_Conjugate Stable Triazole Conjugate SCO_PEG3_NH2->Triazole_Conjugate SPAAC Azide_Molecule Azide-Molecule (R-N3) Azide_Molecule->Triazole_Conjugate caption General SPAAC Reaction with this compound

Caption: General SPAAC Reaction with this compound

Quantitative Data on Reaction Kinetics

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DibenzocyclooctyneDBCO (or ADIBO)~0.3 - 1.0
BicyclononyneBCN~0.15
DifluorobenzocyclooctyneDIFBONot Specified, but noted as highly reactive
BiarylazacyclooctynoneBARACNot Specified, but noted as among the most reactive

Note: The reaction rates are influenced by the specific azide, solvent, and temperature. The data presented is for reactions with benzyl azide at or near room temperature.

Applications of this compound

The unique properties of this compound make it a valuable tool in several areas of research and development:

Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the construction of ADCs. In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The amine group of this compound can be conjugated to the drug molecule, and the cyclooctyne end can then be "clicked" onto an azide-modified antibody. This modular approach allows for the precise and stable attachment of the drug to the antibody.

ADC_Structure Antibody Antibody (Azide-Modified) Linker SCo-PEG3 Linker Antibody->Linker Triazole Bond Drug Cytotoxic Drug Linker->Drug Amide Bond caption Structure of an ADC using this compound

Caption: Structure of an ADC using this compound

Bioconjugation and Protein Labeling

This compound is a versatile tool for the general bioconjugation of proteins, peptides, and other biomolecules. The amine functionality allows for its attachment to various biomolecules, introducing a cyclooctyne handle for subsequent SPAAC ligation. This is particularly useful for attaching fluorescent dyes, imaging agents, or other probes to study biological processes in vitro and in vivo.

Cellular and In Vivo Imaging

By conjugating this compound to imaging agents such as fluorescent dyes or PET reporters, researchers can create probes for targeted imaging. For instance, a targeting ligand (e.g., a peptide or small molecule) can be functionalized with an azide. The this compound-imaging agent conjugate can then be administered, and it will selectively bind to the azide-tagged target, allowing for visualization.

Experimental Protocols

Below are generalized protocols for the use of this compound in bioconjugation. Optimization of molar ratios, reaction times, and purification methods may be necessary for specific applications.

Protocol 1: Two-Step Labeling of a Protein with an Azide-Functionalized Molecule

This protocol first involves the functionalization of a protein with this compound, followed by the SPAAC reaction with an azide-containing molecule (e.g., a drug or a fluorescent dye).

Step 1: Activation of this compound with an NHS Ester (if conjugating to a protein)

  • Reagent Preparation: Dissolve this compound and a suitable NHS-ester crosslinker (e.g., NHS-PEGn-COOH) in an anhydrous organic solvent like DMF or DMSO to a concentration of 10-20 mM.

  • Activation: Mix the this compound and NHS-ester solutions with a coupling agent such as EDC or HATU. Allow the reaction to proceed for 1-4 hours at room temperature to form SCo-PEG3-NHS ester.

Step 2: Conjugation of Activated SCo-PEG3 to the Protein

  • Protein Preparation: Prepare the protein solution (5-10 mg/mL) in an amine-free buffer, such as PBS, at a pH of 7.2-8.0.

  • Conjugation: Add the activated SCo-PEG3-NHS ester solution to the protein solution at a molar ratio of 5-20 fold excess of the linker.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or dialysis against an appropriate buffer (e.g., PBS).

Step 3: SPAAC Reaction with an Azide-Functionalized Molecule

  • Reaction Setup: Mix the SCo-PEG3-functionalized protein with a 1.5-5 fold molar excess of the azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Final Purification: Purify the final conjugate to remove any unreacted azide-molecule using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Labeling of an Azide-Modified Protein with a this compound-Functionalized Molecule

This protocol is suitable when the protein of interest is already functionalized with azide groups (e.g., through metabolic labeling or enzymatic modification).

Step 1: Functionalization of a Molecule of Interest with this compound

  • Reagent Preparation: Dissolve the molecule of interest (containing a carboxylic acid or other amine-reactive group) and this compound in a suitable solvent.

  • Conjugation: Use standard amine coupling chemistry (e.g., EDC/NHS) to conjugate the molecule to the amine group of this compound.

  • Purification: Purify the SCo-PEG3-functionalized molecule using an appropriate method, such as HPLC.

Step 2: SPAAC Reaction with the Azide-Modified Protein

  • Reaction Setup: Prepare the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Conjugation: Add the SCo-PEG3-functionalized molecule to the protein solution, typically at a 5-10 fold molar excess.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final protein conjugate using SEC or dialysis to remove unreacted materials.

Experimental_Workflow cluster_protocol1 Protocol 1: Functionalize Protein First cluster_protocol2 Protocol 2: Functionalize Molecule First P1_Step1 1. Activate this compound (e.g., with NHS ester) P1_Step2 2. Conjugate to Protein-NH2 P1_Step1->P1_Step2 P1_Step3 3. Purify Protein-SCo P1_Step2->P1_Step3 P1_Step4 4. React with Azide-Molecule (SPAAC) P1_Step3->P1_Step4 P1_Step5 5. Purify Final Conjugate P1_Step4->P1_Step5 P2_Step1 1. Conjugate this compound to Molecule-COOH P2_Step2 2. Purify Molecule-SCo P2_Step1->P2_Step2 P2_Step3 3. React with Azide-Protein (SPAAC) P2_Step2->P2_Step3 P2_Step4 4. Purify Final Conjugate P2_Step3->P2_Step4 caption Bioconjugation Workflows with this compound

Caption: Bioconjugation Workflows with this compound

Conclusion

This compound is a powerful and versatile reagent for copper-free click chemistry, with significant applications in the development of ADCs, bioconjugation, and cellular imaging. Its heterobifunctional nature, combining a strained cyclooctyne for SPAAC and a primary amine for conventional conjugation, offers a robust platform for creating complex biomolecular constructs. The enhanced solubility and biocompatibility afforded by the PEG spacer further extend its utility in biological systems. While specific kinetic data for this compound is not widely published, comparative data from related cyclooctynes provide a strong basis for experimental design. The protocols outlined in this guide offer a starting point for researchers to harness the potential of this compound in their specific applications.

References

Methodological & Application

Application Notes and Protocols for SCo-peg3-NH2 in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCo-peg3-NH2 is a bifunctional reagent designed for copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It features a strained cyclooctyne (SCo) moiety for reaction with azides, a three-unit polyethylene glycol (PEG3) spacer to enhance solubility and reduce aggregation, and a primary amine (-NH2) for conjugation to various molecules. This reagent is particularly valuable in the field of bioconjugation and for the development of Antibody-Drug Conjugates (ADCs), where it is described as a cleavable linker.[1]

Copper-free click chemistry is advantageous for biological applications as it circumvents the cellular toxicity associated with the copper(I) catalyst used in traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] The inherent ring strain of the cyclooctyne in this compound allows for a rapid and specific reaction with azide-functionalized molecules under physiological conditions, forming a stable triazole linkage.[2]

This document provides detailed application notes and protocols for the use of this compound in SPAAC reactions.

Reagent Specifications

PropertyValue
Chemical Name Cyclooct-2-yn-1-yl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
Synonyms This compound
CAS Number 2141976-29-4
Molecular Formula C17H30N2O5
Molecular Weight 342.44 g/mol
Appearance Varies (refer to supplier data)
Purity > 90-95% (refer to supplier data)
Solubility Soluble in DMSO and other organic solvents
Storage Store at -20°C, desiccated and protected from light.[1]

Signaling Pathways and Experimental Workflows

The primary application of this compound is in the covalent labeling and conjugation of biomolecules. The experimental workflow typically involves two main stages: functionalization of a molecule of interest with the primary amine of this compound, followed by the SPAAC reaction with an azide-modified target.

Logical Workflow for Bioconjugation using this compound

G cluster_0 Step 1: Functionalization cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Analysis & Purification A Molecule of Interest (e.g., Protein, Drug) C Activation of Carboxylic Acid (e.g., with EDC/NHS) A->C B This compound D SCo-Functionalized Molecule B->D C->D F Bioconjugate D->F E Azide-Modified Target Biomolecule E->F G Purification (e.g., SEC, Dialysis) F->G H Characterization (e.g., SDS-PAGE, MS) G->H

Caption: General workflow for bioconjugation using this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

G reactant1 SCo-Functionalized Molecule product Stable Triazole Bioconjugate reactant1->product [3+2] Cycloaddition reactant2 Azide-Modified Biomolecule reactant2->product

Caption: The SPAAC reaction between a cyclooctyne and an azide.

Experimental Protocols

Protocol 1: General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction between a this compound-functionalized molecule and an azide-containing biomolecule.

Materials:

  • This compound functionalized molecule

  • Azide-modified biomolecule (e.g., protein, nucleic acid)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other amine-free buffers such as HEPES or borate buffer.

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound functionalized molecule in anhydrous DMSO or DMF. The concentration will depend on the specific experiment but a 10 mM stock is a common starting point.

    • Prepare the azide-modified biomolecule in the chosen reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound functionalized molecule.

    • A molar excess of the this compound functionalized molecule (typically 2-10 fold excess) is recommended to ensure complete labeling of the azide-modified biomolecule.

    • The final concentration of the reactants will depend on the specific biomolecules and should be optimized. A starting concentration in the micromolar to low millimolar range is common.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction time should be optimized for the specific reactants.

    • Gentle mixing during incubation can improve reaction efficiency.

  • Purification:

    • Remove the excess unreacted this compound functionalized molecule and any byproducts using an appropriate purification method.

    • For proteins, size-exclusion chromatography (e.g., a desalting column) or dialysis are effective methods.

  • Analysis:

    • The success of the conjugation can be confirmed by techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC.

Quantitative Data for SPAAC Reactions (General Guidance):

ParameterTypical RangeNotes
Reactant Concentrations 10 µM - 1 mMDependent on the specific biomolecules and desired reaction rate.
Molar Ratio (SCo:Azide) 1:1 to 10:1An excess of one reactant can drive the reaction to completion.
Temperature 4°C - 37°CRoom temperature is often sufficient.
Reaction Time 1 - 24 hoursMonitor reaction progress to determine the optimal time.
pH 6.5 - 8.5Physiological pH (7.4) is generally optimal.
Protocol 2: Functionalization of a Carboxylic Acid-Containing Molecule with this compound

This protocol describes the conjugation of the amine group of this compound to a carboxylic acid on a molecule of interest using EDC/NHS chemistry.

Materials:

  • Molecule with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0)

  • Reaction Buffer: PBS (pH 7.2-7.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., hydroxylamine)

  • Purification system

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation Reaction:

    • Dissolve this compound in DMSO or DMF.

    • Add the activated molecule (NHS-ester) to the this compound solution. A slight molar excess of the NHS-ester may be used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Reaction Buffer.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS-esters.

  • Purification:

    • Purify the this compound functionalized molecule using an appropriate method such as HPLC or column chromatography to remove unreacted starting materials and byproducts.

Application in Antibody-Drug Conjugates (ADCs)

This compound is described as a cleavable ADC linker.[1] In the context of ADCs, a cleavable linker is designed to be stable in systemic circulation and release the cytotoxic payload upon internalization into the target cancer cell. Common cleavage mechanisms include enzymatic cleavage (e.g., by cathepsins), reduction of disulfide bonds, or hydrolysis in the acidic environment of lysosomes.

The "SCo" (cyclooctyne) moiety itself is not typically considered a cleavable linker in the traditional ADC sense. Therefore, for this compound to function as a cleavable linker, the cleavable functionality must be incorporated into the molecule it is being conjugated to, or the cyclooctyne is part of a more complex linker system where another part is cleavable. The primary amine of this compound can be used to attach it to a cleavable unit, such as a peptide sequence (e.g., Val-Cit) that is sensitive to lysosomal proteases.

Logical Workflow for ADC Synthesis using a Cleavable Linker

G cluster_0 Linker-Payload Synthesis cluster_1 Antibody Conjugation cluster_2 Payload Release Mechanism A Cleavable Moiety (e.g., Val-Cit-PABC) D SCo-Linker-Payload Conjugate A->D B This compound B->D C Cytotoxic Payload C->D F Antibody-Drug Conjugate (ADC) D->F E Azide-Modified Antibody E->F G ADC Internalization into Target Cell F->G H Lysosomal Trafficking G->H I Enzymatic Cleavage of Linker H->I J Release of Cytotoxic Payload I->J

Caption: Workflow for ADC synthesis and payload release.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield - Inefficient activation of carboxylic acid.- Hydrolysis of NHS-ester.- Insufficient reaction time or temperature.- Steric hindrance.- Optimize EDC/NHS concentrations and activation time.- Use anhydrous solvents for stock solutions.- Increase incubation time or temperature.- Consider a longer PEG spacer.
Non-specific Binding - Hydrophobic interactions.- Aggregation of reactants.- Increase PEG chain length for better solubility.- Include mild detergents (e.g., Tween-20) in buffers.- Optimize reactant concentrations.
Precipitation during Reaction - Poor solubility of reactants.- Increase the proportion of organic co-solvent (e.g., DMSO, DMF).- Use a SCo-reagent with a longer, more hydrophilic PEG spacer.

Conclusion

This compound is a versatile and efficient reagent for bioconjugation via copper-free click chemistry. Its bifunctional nature allows for the straightforward labeling of a wide range of molecules and their subsequent conjugation to azide-modified targets. The protocols and data presented here provide a foundation for researchers to successfully implement this compound in their experimental workflows, particularly in the fields of proteomics, drug delivery, and the development of next-generation antibody-drug conjugates. Careful optimization of reaction conditions is crucial to achieve high yields and specific conjugations.

References

Application Notes and Protocols for SCo-peg3-NH2 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of SCo-peg3-NH2, a cleavable linker, in the development of advanced drug delivery systems. This compound is a bifunctional molecule featuring a strained cyclooctyne (SCO) group for copper-free click chemistry, a hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a terminal primary amine (-NH2). This structure makes it an ideal candidate for conjugating amine-reactive payloads to azide-modified targeting moieties such as antibodies or nanoparticles. The cleavable nature of the linker is designed to ensure controlled drug release at the target site, enhancing therapeutic efficacy while minimizing systemic toxicity. This document outlines the core principles, detailed experimental protocols, and expected quantitative outcomes for the application of this compound in the construction of Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles.

Introduction to this compound

This compound is a key component in the modular construction of targeted drug delivery systems. Its distinct functional ends allow for a versatile two-step conjugation strategy.

  • Strained Cyclooctyne (SCO): This moiety reacts specifically and efficiently with azide groups via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction is highly selective and proceeds under mild, aqueous conditions, making it ideal for conjugating to sensitive biological molecules like antibodies.

  • Polyethylene Glycol (PEG3) Spacer: The short PEG chain enhances the hydrophilicity of the linker-drug conjugate. This can improve the solubility and pharmacokinetic properties of the resulting drug delivery system, reducing aggregation and non-specific clearance.

  • Terminal Amine (-NH2): The primary amine provides a reactive handle for the covalent attachment of a therapeutic payload. This is typically achieved through amide bond formation with a carboxylic acid group on the drug, often activated as an NHS ester.

  • Cleavable Linker: The "cleavable" designation implies that the linker is designed to break and release the conjugated drug under specific physiological conditions, such as the acidic environment of endosomes/lysosomes or in the presence of specific enzymes overexpressed in tumor tissues. The precise mechanism of cleavage for a specific "SCo" linker would need to be confirmed from the supplier or relevant literature, as various cleavable moieties can be incorporated alongside the SCO group. For the purpose of these notes, we will assume a commonly used acid-labile or enzyme-sensitive cleavage site is part of the overall construct.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C17H30N2O5
Molecular Weight 342.43 g/mol
CAS Number 2141976-29-4
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other organic solvents

Application in Antibody-Drug Conjugates (ADCs)

This compound is well-suited for the site-specific or stochastic conjugation of cytotoxic payloads to monoclonal antibodies (mAbs). The following protocols describe a general workflow for the synthesis and characterization of an ADC using this linker.

Experimental Protocols

Protocol 1: Preparation of the Drug-Linker Conjugate

This protocol describes the conjugation of a carboxylic acid-containing drug (e.g., a cytotoxic payload) to the amine group of this compound.

Materials:

  • Cytotoxic drug with a carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase HPLC system

Procedure:

  • Activation of the Drug: Dissolve the cytotoxic drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Add EDC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester of the drug.

  • Conjugation to Linker: In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF. Add the activated drug solution to the this compound solution. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the pure drug-SCo-peg3 conjugate.

  • Characterization: Confirm the identity and purity of the product using LC-MS and NMR spectroscopy.

Protocol 2: Preparation of Azide-Modified Antibody

This protocol describes the introduction of azide groups onto the antibody surface.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS

  • Azido-NHS ester (e.g., Azido-PEG4-NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Azide Modification: Add a 10-fold molar excess of Azido-NHS ester (dissolved in DMSO) to the antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification: Remove the excess Azido-NHS ester and by-products by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the protein concentration (e.g., by BCA assay) and the degree of azide labeling (e.g., using a copper-free click reaction with a fluorescently labeled alkyne).

Protocol 3: ADC Conjugation via Copper-Free Click Chemistry

This protocol describes the conjugation of the drug-linker to the azide-modified antibody.

Materials:

  • Azide-modified antibody

  • Drug-SCo-peg3 conjugate

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of the Drug-SCo-peg3 conjugate (dissolved in DMSO) to the azide-modified antibody solution. The final DMSO concentration should be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 4-16 hours with gentle mixing.

  • Purification: Purify the resulting ADC by SEC to remove unconjugated drug-linker and any aggregates.

  • Characterization:

    • Determine the final protein concentration.

    • Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the level of aggregation by SEC.

    • Confirm the integrity of the ADC by SDS-PAGE.

Expected Quantitative Data

Table 2: Representative Data for ADC Synthesis and Characterization

ParameterRepresentative ValueMethod of Analysis
Drug-to-Antibody Ratio (DAR) 3.5 - 4.5HIC-HPLC, UV-Vis
ADC Purity > 95%SEC-HPLC
Monomer Content > 98%SEC-HPLC
Residual Free Drug < 1%RP-HPLC
In Vitro Evaluation of the ADC

Protocol 4: In Vitro Cytotoxicity Assay

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC, unconjugated antibody, and free drug

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis: Plot the dose-response curves and calculate the IC50 values.

Table 3: Representative In Vitro Cytotoxicity Data

CompoundAntigen-Positive Cells IC50 (nM)Antigen-Negative Cells IC50 (nM)
ADC 1.5> 1000
Free Drug 0.50.6
Unconjugated Antibody No effectNo effect

Application in Nanoparticle Drug Delivery Systems

This compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) for targeted drug delivery.

Experimental Protocols

Protocol 5: Synthesis of Drug-Loaded, Azide-Functionalized Nanoparticles

Materials:

  • Lipids or polymers for nanoparticle formulation (including an azide-functionalized lipid/polymer)

  • Therapeutic drug

  • Solvents for nanoparticle preparation

  • Extrusion or sonication equipment

Procedure:

  • Nanoparticle Formulation: Prepare the nanoparticles (e.g., by thin-film hydration for liposomes or nanoprecipitation for polymeric nanoparticles) incorporating the azide-functionalized component and encapsulating the therapeutic drug.

  • Purification: Purify the nanoparticles to remove unencapsulated drug and excess formulation components (e.g., by dialysis or size exclusion chromatography).

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) by Dynamic Light Scattering (DLS).

    • Determine the zeta potential.

    • Quantify the drug loading efficiency and encapsulation efficiency (e.g., by HPLC).

Protocol 6: Surface Functionalization with a Targeting Ligand

This protocol assumes the targeting ligand (e.g., a peptide or small molecule) has been modified with a SCo group.

Materials:

  • Azide-functionalized nanoparticles

  • SCo-modified targeting ligand

  • PBS, pH 7.4

Procedure:

  • Conjugation: Add a molar excess of the SCo-modified targeting ligand to the nanoparticle suspension.

  • Incubation: Incubate the mixture at room temperature for 4-16 hours with gentle mixing.

  • Purification: Remove the unconjugated targeting ligand by dialysis or centrifugation.

  • Characterization: Confirm the successful conjugation of the targeting ligand (e.g., by a change in zeta potential or by using a fluorescently labeled ligand).

Expected Quantitative Data

Table 4: Representative Data for Functionalized Nanoparticles

ParameterBefore FunctionalizationAfter Functionalization
Particle Size (nm) 105 ± 5115 ± 7
PDI < 0.2< 0.2
Zeta Potential (mV) -25 ± 3-15 ± 4
Drug Loading Efficiency (%) ~15~15

Visualization of Workflows and Pathways

Experimental Workflows

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Conjugation cluster_ab_mod Antibody Modification cluster_adc_conjugation ADC Formation Drug_COOH Drug with -COOH Activation EDC/NHS Activation Drug_COOH->Activation SCO_PEG_NH2 This compound Conjugation1 Amide Bond Formation SCO_PEG_NH2->Conjugation1 Activation->Conjugation1 Drug_Linker Drug-SCo-peg3 Conjugate Conjugation1->Drug_Linker Conjugation2 Copper-Free Click Chemistry Drug_Linker->Conjugation2 Antibody Monoclonal Antibody Azidation Azide Labeling Antibody->Azidation Azide_NHS Azido-NHS Ester Azide_NHS->Azidation Azide_Ab Azide-Modified Antibody Azidation->Azide_Ab Azide_Ab->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification Purification (SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

Signaling Pathway

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release Free_Drug Free Drug Drug_Release->Free_Drug Target Intracellular Target (e.g., DNA, Tubulin) Free_Drug->Target Apoptosis Apoptosis Target->Apoptosis

Caption: General mechanism of action for an ADC with a cleavable linker.

Concluding Remarks

This compound is a versatile and powerful tool for the construction of sophisticated drug delivery systems. Its bifunctional nature, combined with the benefits of a hydrophilic PEG spacer and the precision of copper-free click chemistry, allows for the creation of highly specific and potent ADCs and targeted nanoparticles. The protocols and data presented in these application notes provide a solid foundation for researchers to design and evaluate their own this compound-based therapeutics. It is important to note that the provided protocols are representative and may require optimization for specific drugs, antibodies, and nanoparticle systems. Careful characterization at each step is crucial for ensuring the quality, consistency, and efficacy of the final drug delivery construct.

Application Notes and Protocols for S-Cyclooctynyl-PEG3-Amine (SCo-peg3-NH2) in Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Cyclooctynyl-polyethylene glycol-amine (SCo-peg3-NH2) is a heterobifunctional linker designed for the surface modification of nanoparticles. This reagent incorporates a short, discrete polyethylene glycol (PEG) spacer (n=3) that imparts hydrophilicity and biocompatibility to nanoparticles, a terminal amine group (-NH2) for conjugation to various molecules, and a cyclooctyne (SCO) group for copper-free click chemistry applications. The cleavable nature of certain SCO linkers can also be exploited for controlled release mechanisms in drug delivery systems.[1][2]

The PEGylation of nanoparticles is a widely adopted strategy to improve their pharmacokinetic profile. The hydrophilic PEG chains create a steric barrier on the nanoparticle surface, which reduces opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[3][4][5] The terminal amine group on this compound serves as a versatile handle for the covalent attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or therapeutic payloads.

These application notes provide detailed protocols for the surface modification of various nanoparticle types using this compound and methods for their characterization.

Key Applications

  • Enhanced Stability and Biocompatibility: The PEG spacer reduces aggregation and non-specific protein adsorption.

  • Prolonged Systemic Circulation: "Stealth" properties imparted by PEGylation lead to longer in vivo half-lives.

  • Platform for Targeted Drug Delivery: The terminal amine allows for the conjugation of targeting moieties to enhance delivery to specific cell types.

  • Bioimaging: The linker can be used to attach fluorescent probes or other imaging agents to nanoparticles for tracking and diagnostic applications.

Data Presentation: Representative Characterization Data

The following tables summarize expected characterization data for nanoparticles before and after surface modification with this compound. The exact values will vary depending on the nanoparticle core material, size, and concentration, as well as the specific reaction conditions.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle TypeModification StatusAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Gold Nanoparticles Unmodified20.5 ± 0.80.15 ± 0.03
This compound Modified35.2 ± 1.20.21 ± 0.04
Liposomes Unmodified105.3 ± 2.10.11 ± 0.02
This compound Modified118.9 ± 2.50.14 ± 0.03
Quantum Dots Unmodified15.8 ± 0.50.25 ± 0.05
This compound Modified28.4 ± 0.90.29 ± 0.06

Table 2: Zeta Potential

Nanoparticle TypeModification StatusZeta Potential (mV)
Gold Nanoparticles (citrate-capped) Unmodified-35.6 ± 2.5
This compound Modified-10.2 ± 1.8
Liposomes (with anionic lipids) Unmodified-25.8 ± 3.1
This compound Modified-8.5 ± 2.2
Quantum Dots (carboxyl-functionalized) Unmodified-42.1 ± 3.5
This compound Modified-15.7 ± 2.9

Table 3: Quantification of Surface Amine Groups

Nanoparticle TypeLigand Density (amine groups/nm²)Conjugation Efficiency (%)
Silica Nanoparticles 1.5 ± 0.385 ± 5
Polymeric Nanoparticles 2.1 ± 0.490 ± 4

Note: Conjugation efficiency can be determined using methods such as a fluorescamine assay or by quantifying the unreacted this compound in the supernatant after conjugation.

Experimental Protocols

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol describes the ligand exchange-based modification of citrate-capped gold nanoparticles with this compound.

Materials:

  • Citrate-capped gold nanoparticles (20 nm) in aqueous solution

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

  • Centrifuge and appropriate tubes

Procedure:

  • Preparation of this compound Solution: Prepare a 1 mg/mL stock solution of this compound in nuclease-free water.

  • Ligand Exchange Reaction:

    • To 1 mL of the gold nanoparticle solution, add the this compound solution to achieve a final concentration that results in a significant molar excess of the linker. The optimal ratio should be determined empirically.

    • Incubate the mixture for 4-6 hours at room temperature with gentle stirring or rotation.

  • Purification:

    • Centrifuge the solution to pellet the gold nanoparticles. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

    • Carefully remove the supernatant containing unreacted linker.

    • Resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of excess linker.

  • Characterization:

    • Resuspend the final pellet in a suitable buffer for characterization.

    • Analyze the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm surface functionalization using techniques such as FT-IR or XPS.

    • Quantify the surface amine groups using a fluorescamine or similar assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization AuNPs Citrate-capped AuNPs Mix Mix AuNPs and Linker AuNPs->Mix Linker This compound Solution Linker->Mix Incubate Incubate 4-6h at RT Mix->Incubate Centrifuge1 Centrifuge Incubate->Centrifuge1 RemoveSupernatant1 Remove Supernatant Centrifuge1->RemoveSupernatant1 Resuspend1 Resuspend in PBS RemoveSupernatant1->Resuspend1 RepeatWash Repeat Wash Steps (2x) Resuspend1->RepeatWash DLS DLS (Size, PDI) RepeatWash->DLS Zeta Zeta Potential RepeatWash->Zeta FTIR FT-IR/XPS RepeatWash->FTIR Quantify Quantify Amine Groups RepeatWash->Quantify

Fig 1. Workflow for AuNP surface modification.
Protocol 2: Surface Functionalization of Pre-formed Liposomes

This protocol details the post-insertion method for modifying pre-formed liposomes with this compound.

Materials:

  • Pre-formed liposomes (e.g., containing DSPE-PEG-COOH for EDC/NHS chemistry)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Liposome Preparation: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion.

  • Activation of Carboxyl Groups (if applicable):

    • If using liposomes with carboxyl groups, activate them by incubating with EDC and NHS in the Activation Buffer for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the this compound solution to the activated liposome suspension in Reaction Buffer.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unreacted linker and coupling reagents by passing the liposome suspension through a size exclusion chromatography column or by dialysis against PBS.

  • Characterization:

    • Measure the hydrodynamic diameter and zeta potential of the purified liposomes.

    • Quantify the degree of surface modification.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Liposomes Pre-formed Liposomes Activate Activate Liposomes Liposomes->Activate EDC_NHS EDC/NHS EDC_NHS->Activate AddLinker Add this compound Activate->AddLinker Incubate Incubate 2-4h at RT AddLinker->Incubate Purify SEC or Dialysis Incubate->Purify DLS DLS (Size, PDI) Purify->DLS Zeta Zeta Potential Purify->Zeta Quantify Quantify Surface Modification Purify->Quantify

Fig 2. Workflow for liposome surface functionalization.

Hypothetical Signaling Pathway Modulation by Targeted Nanoparticles

Nanoparticles functionalized with this compound can be further conjugated with targeting ligands, such as an antibody against a cancer-specific receptor (e.g., EGFR). Upon binding to the receptor, the nanoparticle-drug conjugate can be internalized, leading to the intracellular release of the therapeutic payload, which can then interfere with downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, to induce apoptosis in cancer cells.

G NP Targeted Nanoparticle (this compound-Antibody-Drug) Receptor Cell Surface Receptor (e.g., EGFR) NP->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome DrugRelease Drug Release (Linker Cleavage) Endosome->DrugRelease PI3K PI3K DrugRelease->PI3K Inhibition Akt Akt PI3K->Akt Activation Apoptosis Apoptosis PI3K->Apoptosis Downregulation leads to mTOR mTOR Akt->mTOR Activation mTOR->Apoptosis Inhibition of Pro-survival signals

Fig 3. Hypothetical signaling pathway modulation.

Conclusion

This compound is a valuable tool for the surface modification of a wide range of nanoparticles. The protocols and characterization data provided in these application notes offer a framework for researchers to develop novel nanoparticle-based therapeutics and diagnostics. The versatility of the terminal amine group allows for the attachment of various functional moieties, enabling the design of sophisticated, targeted nanomedicines.

References

Application Notes and Protocols for Protein Labeling Using SCo-PEG3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the site-specific labeling of proteins using the hetero-bifunctional linker, SCo-PEG3-NH2. This linker is particularly relevant in the field of bioconjugation and is utilized in the development of antibody-drug conjugates (ADCs)[1][2][3][4].

Introduction to this compound

This compound is a chemical linker containing three polyethylene glycol (PEG) units, a cyclooctyne group (SCo), and a primary amine (-NH2)[1]. The cyclooctyne moiety enables covalent conjugation to azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly specific and bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native cellular processes. The terminal primary amine can be used for subsequent modifications if desired.

The primary application of this compound in protein labeling involves a two-step process:

  • Introduction of an azide group onto the target protein: This is typically achieved by metabolically or enzymatically incorporating an azide-containing unnatural amino acid into the protein's structure. This method allows for precise, site-specific labeling.

  • SPAAC Reaction: The azide-modified protein is then reacted with this compound. The cyclooctyne group of the linker selectively reacts with the azide on the protein, forming a stable triazole linkage.

This site-specific labeling approach is advantageous for preserving protein function, as the modification occurs at a predetermined location, away from the protein's active or binding sites.

Experimental Protocols

This section details the protocol for the site-specific labeling of a protein with this compound. The protocol is divided into two stages: introduction of the azide handle and the SPAAC conjugation.

Stage 1: Site-Specific Introduction of an Azide Group into the Target Protein

The most common method for site-specific introduction of an azide is the genetic incorporation of an azide-containing unnatural amino acid, such as p-azido-L-phenylalanine (pAzF), in response to a nonsense codon (e.g., an amber codon, TAG). This requires an engineered aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • Expression system (e.g., E. coli) containing the engineered aminoacyl-tRNA synthetase/tRNA pair and the target protein gene with a TAG codon at the desired labeling site.

  • Cell culture medium.

  • p-azido-L-phenylalanine (pAzF).

  • Protein purification reagents (e.g., chromatography columns and buffers).

Procedure:

  • Protein Expression: Culture the expression host in a suitable medium. Induce protein expression and supplement the medium with pAzF to allow its incorporation into the target protein.

  • Cell Lysis: After expression, harvest the cells and lyse them using standard protocols (e.g., sonication or high-pressure homogenization) in a suitable lysis buffer.

  • Protein Purification: Purify the azide-modified protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion exchange, or size exclusion chromatography).

  • Protein Characterization: Confirm the incorporation of pAzF and the purity of the protein using techniques such as SDS-PAGE and mass spectrometry.

Stage 2: Protein Labeling with this compound via SPAAC

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • This compound linker.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction buffer: PBS, pH 7.4.

  • Quenching reagent (optional, e.g., an azide-containing small molecule).

  • Purification system (e.g., dialysis or size-exclusion chromatography).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess in the reaction.

    • Ensure the azide-modified protein is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. The molar ratio of the linker to the protein should be optimized, but a 5- to 20-fold molar excess of the linker is a good starting point.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by SDS-PAGE or mass spectrometry to assess the extent of labeling.

  • Quenching (Optional):

    • If desired, the reaction can be quenched by adding an excess of a small molecule containing an azide to consume any unreacted this compound.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and byproducts by dialysis against a suitable buffer or by using a desalting column.

  • Characterization of the Labeled Protein:

    • Determine the final concentration of the labeled protein.

    • Assess the degree of labeling (DOL), which is the number of linker molecules per protein molecule, using mass spectrometry.

Data Presentation

The following table summarizes key quantitative parameters for the protein labeling reaction. These values may require optimization depending on the specific protein and desired outcome.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of this compound 5 - 20 foldA higher molar excess can increase the degree of labeling but may also lead to non-specific interactions. Optimization is recommended.
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.0-8.0The buffer must be free of primary amines (e.g., Tris or glycine).
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used to slow the reaction and may be necessary for sensitive proteins.
Incubation Time 1 - 24 hoursLonger incubation times may be required for lower concentrations or temperatures.
Degree of Labeling (DOL) 1 - 4For site-specific labeling, the expected DOL is close to 1, assuming one azide incorporation site.

Visualization of Experimental Workflow

experimental_workflow cluster_stage1 Stage 1: Azide Introduction cluster_stage2 Stage 2: SPAAC Conjugation protein_expression Protein Expression with pAzF cell_lysis Cell Lysis protein_expression->cell_lysis protein_purification1 Purification of Azide-Modified Protein cell_lysis->protein_purification1 protein_characterization1 Characterization (MS, SDS-PAGE) protein_purification1->protein_characterization1 labeling_reaction SPAAC Reaction protein_characterization1->labeling_reaction Azide-Modified Protein reagent_prep Reagent Preparation (this compound Stock) reagent_prep->labeling_reaction purification2 Purification of Labeled Protein labeling_reaction->purification2 characterization2 Characterization (MS, DOL) purification2->characterization2

Caption: Experimental workflow for site-specific protein labeling with this compound.

Signaling Pathway Diagram (Illustrative Example)

In the context of drug development, particularly for antibody-drug conjugates (ADCs), the labeled antibody is designed to target a specific cell surface receptor on cancer cells. Upon binding, the ADC is internalized, and the cytotoxic drug is released, leading to cell death. The following diagram illustrates a generic ADC mechanism of action.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) receptor Target Receptor on Cancer Cell adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release lysosome->drug_release Linker Cleavage dna_damage DNA Damage drug_release->dna_damage Drug Action apoptosis Apoptosis dna_damage->apoptosis Cell Death

Caption: Generalized mechanism of action for an antibody-drug conjugate.

References

Application Note: Purification of SCo-peg3-NH2 Conjugates by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of SCo-peg3-NH2 conjugates using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound is a cleavable ADC linker containing a short polyethylene glycol (PEG) spacer and a terminal amine group, often used in the development of antibody-drug conjugates. The inherent heterogeneity of PEGylation reactions necessitates a robust purification strategy to isolate the desired conjugate from unreacted starting materials and other byproducts. This document outlines the materials, instrumentation, and a step-by-step protocol for achieving high purity of this compound conjugates, making it an essential resource for researchers in drug development and bioconjugation.

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The this compound linker is a valuable tool in this field, offering a defined spacer length and a reactive amine handle for conjugation. However, the reaction mixture following a conjugation reaction is often complex, containing the desired product alongside unreacted PEG linkers, unconjugated molecules, and potential side products.[] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation of these components based on their hydrophobicity.[][2] The addition of a PEG chain, even a short one like PEG3, can significantly alter the hydrophobicity of a molecule, enabling its separation from the un-PEGylated precursor.[3][4] This application note details a generalized RP-HPLC method applicable for the purification of this compound conjugated to a small molecule or peptide.

Experimental Workflow

The overall process for the purification of this compound conjugates involves several key stages, from initial sample preparation to the final analysis of purified fractions. The workflow is designed to ensure the efficient removal of impurities and the isolation of a highly pure final product.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_final Final Product prep Reaction Quenching & Dilution hplc_setup System Equilibration prep->hplc_setup injection Sample Injection hplc_setup->injection separation Gradient Elution injection->separation detection UV Detection separation->detection fractionation Fraction Collection detection->fractionation analysis Purity Analysis of Fractions fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Solvent Removal (Lyophilization) pooling->lyophilization final_product Purified this compound Conjugate lyophilization->final_product

Caption: Experimental workflow for the purification of this compound conjugates.

Materials and Methods

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Preparative RP-HPLC column (e.g., C18, 5 µm, 10 x 250 mm).

  • Analytical RP-HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm).

  • Lyophilizer (Freeze-dryer).

Reagents
  • Crude this compound conjugate reaction mixture.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Detailed Protocols

Sample Preparation
  • Quench Reaction: Ensure the conjugation reaction has been effectively stopped. For reactions involving NHS esters, this can be achieved by adding a small amount of a primary amine-containing buffer like Tris or by adjusting the pH.

  • Dilution: Dilute the crude reaction mixture with Mobile Phase A to a concentration suitable for injection. A typical starting concentration is 1-5 mg/mL. The final volume will depend on the scale of the purification.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Preparative HPLC Purification
  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate.

  • Method Parameters: Set up the HPLC method with the parameters outlined in Table 1. The gradient may need to be optimized depending on the hydrophobicity of the conjugated molecule.

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Fraction Collection: Collect fractions based on the UV absorbance signal at the specified wavelength (e.g., 220 nm or 280 nm). The retention time of the PEGylated conjugate is expected to be longer than the unconjugated molecule.

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18, 5 µm, 10 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Gradient 5-65% B over 30 minutes
Column Temperature 45°C
Detection UV at 220 nm and 280 nm
Injection Volume 1-5 mL (depending on concentration)
Purity Analysis of Collected Fractions
  • Analytical HPLC: Analyze small aliquots of the collected fractions using an analytical RP-HPLC system to determine their purity.

  • Method Parameters: Use the analytical HPLC parameters detailed in Table 2. A faster gradient is typically used for rapid purity assessment.

  • Fraction Pooling: Based on the purity analysis, pool the fractions containing the desired this compound conjugate with a purity of ≥95%.

Table 2: Analytical HPLC Parameters

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-95% B over 25 minutes
Column Temperature 45°C
Detection UV at 220 nm and 280 nm
Injection Volume 10-20 µL
Post-Purification Processing
  • Solvent Removal: Freeze the pooled fractions and lyophilize them to remove the HPLC solvents (water, acetonitrile, and TFA).

  • Final Product: The resulting white, fluffy powder is the purified this compound conjugate. Store under appropriate conditions (typically at -20°C or -80°C) to prevent degradation.

Expected Results

The purification process should effectively separate the this compound conjugate from starting materials and byproducts. A representative analytical HPLC chromatogram of the purified product should show a single major peak with a purity of >95%. The retention time of the PEGylated product will be dependent on the nature of the molecule it is conjugated to but will generally be longer than the non-PEGylated precursor due to the increased hydrophobicity imparted by the PEG linker.

Table 3: Representative Purification Results

SampleRetention Time (min)Purity (%)Yield (%)
Crude MixtureMultiple PeaksN/AN/A
Purified Conjugate15.8>95%40-60%
Unconjugated Molecule12.3N/AN/A

Note: Retention times and yields are representative and will vary based on the specific conjugate and reaction conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Separation Inappropriate gradient or column chemistry.Optimize the elution gradient (make it shallower). Try a different column chemistry (e.g., C4 for more hydrophobic molecules).
Broad Peaks Column degradation, high sample concentration, or PEG dispersity.Flush or replace the column. Reduce the injection volume or concentration. This compound is monodisperse, so this is less likely.
Low Yield Suboptimal fraction collection, product instability.Adjust fraction collection windows. Ensure the pH of the mobile phase is suitable for the conjugate's stability.
No Product Elution Product is too hydrophobic and irreversibly bound to the column.Increase the final percentage of Mobile Phase B in the gradient. Use a less retentive column (e.g., C4).

Conclusion

The RP-HPLC protocol described in this application note provides a reliable method for the purification of this compound conjugates. By following the detailed steps for sample preparation, HPLC purification, and post-processing, researchers can obtain a highly pure product suitable for further in vitro and in vivo studies. The provided parameters serve as a robust starting point, which can be further optimized to suit the specific properties of the molecule conjugated to the this compound linker.

References

Application Notes and Protocols for the Characterization of SCo-peg3-NH2 Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification with polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, such as improving their stability, solubility, and pharmacokinetic profiles.[1] SCo-peg3-NH2 is a heterobifunctional linker containing a cyclooctyne (SCO) group, a three-unit PEG spacer, and a terminal amine group (-NH2).[2][3][4] The cyclooctyne moiety allows for covalent labeling of azide-modified proteins via a copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[2] This reaction is highly specific and biocompatible, proceeding efficiently under mild conditions.

These application notes provide detailed protocols for the labeling of an azide-modified protein with this compound and the subsequent characterization of the resulting conjugate using standard biochemical and analytical techniques.

Reaction Principle

The characterization workflow is based on a two-step process. First, the protein of interest is modified to introduce an azide group. This can be achieved through various methods, such as metabolic labeling with azide-containing sugars or enzymatic modification. The second step involves the specific reaction of the azide-modified protein with the cyclooctyne group of the this compound linker. The terminal amine of the PEG linker is then available for subsequent conjugation, if desired.

Protein Protein-N3 (Azide-Modified Protein) Labeled_Protein Protein-SCo-peg3-NH2 (Labeled Protein) Protein->Labeled_Protein SPAAC Reaction Linker This compound Linker->Labeled_Protein

Figure 1: Reaction scheme for labeling an azide-modified protein with this compound via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Protein with this compound

This protocol describes the general procedure for labeling an azide-modified protein with this compound. The optimal conditions may vary depending on the specific protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (MW: 342.44 g/mol )

  • Anhydrous DMSO

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Spin desalting columns or dialysis cassettes for purification

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL in Reaction Buffer.

  • Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the linker over the protein.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Remove the excess, unreacted this compound linker using a spin desalting column or by dialysis against the Reaction Buffer.

  • Determine the protein concentration of the purified labeled protein using a standard protein assay (e.g., BCA assay).

  • The labeled protein is now ready for characterization or downstream applications.

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Prep_Protein Prepare Azide-Modified Protein Solution Mix Mix Protein and Linker Prep_Protein->Mix Prep_Linker Prepare this compound Stock Solution Prep_Linker->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Remove Excess Linker (Desalting/Dialysis) Incubate->Purify Quantify Quantify Labeled Protein Purify->Quantify

Figure 2: Workflow for the labeling of an azide-modified protein with this compound.
Protocol 2: Characterization by SDS-PAGE

Materials:

  • Unlabeled and this compound labeled protein samples

  • Laemmli sample buffer

  • Precast or hand-cast polyacrylamide gels

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Mix equal amounts of unlabeled and labeled protein with Laemmli sample buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples and a molecular weight standard onto a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue and destain until the protein bands are clearly visible.

  • Image the gel and compare the migration of the labeled protein to the unlabeled control. A successful labeling will result in a slight increase in the apparent molecular weight of the protein.

Protocol 3: Characterization by Western Blot

Materials:

  • SDS-PAGE apparatus and reagents

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Run an SDS-PAGE gel as described in Protocol 2.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and image the blot using a chemiluminescence imager.

Protocol 4: Characterization by Mass Spectrometry

Materials:

  • Unlabeled and this compound labeled protein samples

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Appropriate buffers and matrices for the chosen mass spectrometry technique

Procedure:

  • Prepare the unlabeled and labeled protein samples for mass spectrometry according to the instrument's guidelines. This may involve buffer exchange into a volatile buffer system.

  • Acquire the mass spectra for both the unlabeled and labeled protein samples.

  • Process the data to determine the average molecular weight of the proteins.

  • Calculate the mass shift between the labeled and unlabeled protein to confirm the covalent addition of the this compound linker. The expected mass increase per labeling event is approximately 342.44 Da.

Data Presentation

The following tables present hypothetical data from the characterization of a 50 kDa azide-modified protein labeled with this compound.

Table 1: SDS-PAGE Analysis of Labeled Protein

SampleApparent Molecular Weight (kDa)
Unlabeled Protein50.0
Labeled Protein~50.5 - 51.0

Table 2: Mass Spectrometry Analysis of Labeled Protein

SampleAverage Molecular Weight (Da)Mass Shift (Da)Degree of Labeling
Unlabeled Protein50,000-0
Labeled Protein50,343343~1.0

Application: Use in Signaling Pathway Analysis

Proteins labeled with this compound can be utilized in various downstream applications, including the study of signaling pathways. The terminal amine group can be conjugated to a reporter molecule (e.g., a fluorophore) or a capture tag (e.g., biotin). This allows for the tracking of the protein of interest within a cell or the isolation of its binding partners.

cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Labeled_Protein Labeled Protein-SCo-peg3-NH2-Fluorophore Receptor->Labeled_Protein Binds Kinase1 Kinase 1 Labeled_Protein->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocates to

Figure 3: Hypothetical signaling pathway illustrating the use of a fluorescently tagged this compound labeled protein for tracking its interactions and downstream effects.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling EfficiencyInsufficient molar excess of linker.Increase the molar ratio of this compound to protein.
Inactive azide groups on the protein.Confirm the presence of azide groups using an alternative method.
Short incubation time.Increase the incubation time or perform the reaction overnight at 4°C.
Protein PrecipitationHigh concentration of DMSO.Ensure the final DMSO concentration in the reaction is below 10%.
Protein instability in the reaction buffer.Screen different buffers and pH conditions.
Multiple Bands on SDS-PAGEProtein aggregation.Perform size-exclusion chromatography to isolate the monomeric labeled protein.
Non-specific binding of the linker.Ensure thorough purification to remove excess linker.

References

SCo-peg3-NH2 in Targeted Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCo-peg3-NH2 is a bifunctional linker molecule integral to the construction of Antibody-Drug Conjugates (ADCs) for targeted therapy research. It features a strained cyclooctyne (SCo) group and a primary amine (NH2) separated by a hydrophilic polyethylene glycol (PEG) spacer. The SCo group facilitates copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for covalent attachment to azide-modified antibodies. The amine terminus allows for the conjugation of cytotoxic payloads. The incorporated PEG spacer enhances solubility and can improve the pharmacokinetic profile of the resulting ADC. This document provides detailed application notes and generalized protocols for the use of this compound in the development of ADCs.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C17H30N2O5[1][2]
Molecular Weight 342.43 g/mol [1][2]
CAS Number 2141976-29-4[1]
Appearance Solid or oil
Solubility Soluble in DMSO and other organic solvents
Reactive Groups Strained Cyclooctyne (SCo), Amine (NH2)
Cleavability Cleavable linker

Application in Targeted Therapy

This compound serves as a critical component in the modular design of ADCs. Its primary application lies in linking a targeting antibody to a therapeutic payload. The resulting ADC is designed to selectively bind to antigens overexpressed on the surface of cancer cells, leading to internalization and subsequent release of the cytotoxic drug, thereby minimizing off-target toxicity.

Experimental Workflow for ADC Development using this compound

The general workflow for creating an ADC using this linker involves a multi-step process that begins with the modification of the antibody and payload, followed by their conjugation via the this compound linker.

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload-Linker Conjugation cluster_2 Step 3: Antibody-Payload Conjugation (Click Chemistry) cluster_3 Step 4: Purification and Characterization Antibody Targeting Antibody Azide_Mod Introduce Azide Groups (e.g., via NHS-Azide) Antibody->Azide_Mod Chemical Modification Azide_Antibody Azide-Modified Antibody Payload Cytotoxic Payload (with reactive group) Payload_Linker Payload-Linker Conjugate Payload->Payload_Linker Linker This compound Linker->Payload_Linker Amine Reaction Final_ADC Antibody-Drug Conjugate (ADC) Azide_Antibody->Final_ADC SPAAC Reaction Purification Purification (e.g., SEC, HIC) Final_ADC->Purification Characterization Characterization (e.g., DAR, Binding Affinity) Purification->Characterization

Figure 1: General experimental workflow for ADC synthesis.

Experimental Protocols

The following are generalized protocols for the use of this compound in the development of ADCs. Optimization of reaction conditions, including stoichiometry, concentration, temperature, and incubation time, is crucial for each specific antibody and payload combination.

Protocol 1: Preparation of Payload-SCo-peg3 Conjugate

This protocol describes the conjugation of a cytotoxic payload containing a reactive functional group (e.g., a carboxylic acid activated as an NHS ester) to the amine group of this compound.

Materials:

  • Cytotoxic payload with an NHS ester

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the NHS ester of the cytotoxic payload in anhydrous DMF or DMSO.

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add the this compound solution to the payload solution in a 1.1 to 1.5 molar excess.

  • Add DIPEA to the reaction mixture to act as a non-nucleophilic base.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, purify the payload-SCo-peg3 conjugate by preparative HPLC.

  • Lyophilize the purified product and store it under desiccated conditions at -20°C.

Protocol 2: Antibody Modification with Azide Groups

This protocol outlines the introduction of azide functionalities onto the antibody, typically by targeting lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-NHS ester (e.g., NHS-Azide)

  • DMSO

  • Size-Exclusion Chromatography (SEC) column for buffer exchange and purification

Procedure:

  • Perform a buffer exchange to a suitable reaction buffer (e.g., PBS, pH 8.0-8.5) to facilitate the reaction with lysine residues.

  • Adjust the antibody concentration to 5-10 mg/mL.

  • Prepare a stock solution of the Azido-NHS ester in DMSO.

  • Add a 5-20 molar excess of the Azido-NHS ester to the antibody solution while gently vortexing. The exact molar ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Incubate the reaction for 1-2 hours at room temperature.

  • Remove the excess, unreacted Azido-NHS ester by SEC (e.g., using a desalting column).

  • Determine the concentration of the azide-modified antibody.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the azide-modified antibody and the SCo-functionalized payload.

Materials:

  • Azide-modified antibody

  • Payload-SCo-peg3 conjugate

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the Payload-SCo-peg3 conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it in the reaction buffer.

  • Add the Payload-SCo-peg3 solution to the azide-modified antibody at a molar excess (typically 1.5-5 fold excess per azide group).

  • Incubate the reaction mixture overnight at 4°C or for 4-8 hours at room temperature with gentle agitation.

  • Monitor the conjugation reaction by Hydrophobic Interaction Chromatography (HIC) to observe the formation of species with different DARs.

  • Purify the resulting ADC from unreacted payload-linker and other impurities using SEC or other appropriate chromatography methods.

  • Characterize the final ADC for DAR, aggregation, and antigen-binding affinity.

Characterization of the ADC

Thorough characterization of the final ADC product is essential to ensure its quality and efficacy.

ParameterTypical Analytical Method(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.
Purity and Aggregation Size-Exclusion Chromatography (SEC)To assess the presence of aggregates and fragments.
Antigen Binding Affinity Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)To confirm that the conjugation process has not compromised the antibody's ability to bind its target.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, XTT) on target-expressing and non-expressing cell linesTo evaluate the potency and specificity of the ADC.
In Vivo Efficacy Xenograft or patient-derived xenograft (PDX) mouse modelsTo assess the anti-tumor activity of the ADC in a living organism.
Linker Stability Incubation in plasma followed by LC-MS analysisTo evaluate the stability of the linker in circulation and prevent premature drug release.

Targeted Signaling Pathways

The signaling pathways affected by an ADC are determined by the target antigen and the mechanism of action of the cytotoxic payload. For instance, ADCs targeting receptors like HER2 or TROP2 will, upon internalization and payload release, disrupt downstream signaling pathways crucial for cancer cell survival and proliferation.

Example: HER2-Targeted ADC Signaling

An ADC targeting the HER2 receptor, upon binding and internalization, will deliver a cytotoxic payload that can induce cell death. The binding of the antibody component itself can also inhibit HER2 signaling.

HER2_Signaling cluster_0 Cell Membrane cluster_1 Intracellular HER2_ADC HER2-Targeted ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding Internalization Internalization & Endosome Formation HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Inhibition by Antibody RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Inhibition by Antibody Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

References

Application Notes and Protocols: SCo-peg3-NH2 for Live-Cell Imaging Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful technique for elucidating dynamic cellular processes in real-time. The ability to visualize and track specific molecules within their native environment provides invaluable insights into cell signaling, protein trafficking, and drug-target engagement. SCo-peg3-NH2 is a versatile molecule containing a primary amine, which, after conjugation with an amine-reactive fluorescent dye, can be utilized for various live-cell imaging applications. This document provides detailed protocols for the fluorescent labeling of this compound and its subsequent use in live-cell surface protein imaging. The primary method described herein involves the use of N-hydroxysuccinimide (NHS) ester-functionalized fluorophores, which readily react with the primary amine of this compound to form a stable covalent bond.

Principle of the Method

The application of this compound for live-cell imaging is a two-stage process. First, the primary amine group of this compound is covalently labeled with an NHS-ester-containing fluorescent dye. This reaction, a nucleophilic acyl substitution, results in a stable amide bond. The resulting fluorescently-labeled SCo-peg3 molecule can then be used to label cellular components. Given the reactivity of NHS esters towards primary amines (present on lysine residues and the N-termini of proteins), this probe is particularly well-suited for labeling proteins on the outer surface of living cells. This pan-membrane-protein labeling strategy allows for the visualization of cell morphology, membrane dynamics, and intercellular interactions.[1][2]

Data Presentation

Table 1: Properties of Common Amine-Reactive NHS Ester Dyes
FluorophoreExcitation (nm)Emission (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Alexa Fluor 488, SE494519~73,0000.92
FITC (Fluorescein isothiocyanate)494520~75,0000.79
Atto 565, NHS ester564590120,0000.90
5-TAMRA, SE546579~90,0000.40
Alexa Fluor 647, NHS ester650668~270,0000.33
Cy5, NHS ester649670~250,0000.20

Data is compiled from various sources and may vary slightly depending on the supplier and experimental conditions.

Table 2: Recommended Starting Conditions for Live-Cell Surface Labeling
ParameterRecommended RangeNotes
Cell Type Adherent or Suspension Mammalian CellsProtocol may need optimization for different cell types.
Cell Density 50-80% confluency for adherent cells; 1x10⁶ to 5x10⁶ cells/mL for suspension cellsEnsure cells are healthy and in the logarithmic growth phase.
Fluorescent Probe Concentration 0.1 - 10 µMStart with a lower concentration to minimize potential cytotoxicity.
Incubation Time 5 - 30 minutesShorter incubation times minimize internalization of the probe.[2]
Incubation Temperature Room Temperature or 37°C37°C may increase the rate of endocytosis.
Imaging Buffer Phenol red-free DMEM or HBSSBuffers containing primary amines (e.g., Tris) should be avoided.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with an NHS Ester Dye

This protocol describes the conjugation of an amine-reactive fluorescent dye to this compound.

Materials:

  • This compound

  • Amine-reactive NHS ester fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, allow the vial of NHS ester dye to equilibrate to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

  • Labeling Reaction:

    • Calculate the required amount of NHS ester dye. A molar excess of the dye to this compound (typically 5-15 fold) is recommended to ensure efficient labeling.

    • While gently vortexing the this compound solution, add the dye stock solution dropwise.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the fluorescently-labeled SCo-peg3 from unreacted dye using a gel filtration column pre-equilibrated with PBS.

    • The first colored band to elute is the conjugated product.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the excitation maximum of the dye and at 280 nm (if applicable for the linker).

  • Storage: Store the purified, labeled this compound in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Live-Cell Surface Protein Labeling

This protocol details the procedure for labeling the surface proteins of living cells with the fluorescently-conjugated this compound.

Materials:

  • Fluorescently-labeled this compound

  • Cells cultured on glass-bottom dishes or in suspension

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Phosphate-buffered saline (PBS)

  • Confocal or fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation:

    • Adherent Cells: Culture cells on glass-bottom dishes to the desired confluency.

    • Suspension Cells: Harvest cells and resuspend them in live-cell imaging medium at a concentration of 1x10⁶ to 5x10⁶ cells/mL.

  • Prepare Labeling Solution: Dilute the fluorescently-labeled this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1 µM).

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum proteins that could react with the probe.

  • Incubation: Add the labeling solution to the cells and incubate for 5-30 minutes at 37°C or room temperature, protected from light.[2]

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging: Immediately proceed with live-cell imaging using a suitable fluorescence microscope. Acquire images using the appropriate filter sets for the chosen fluorophore.

Protocol 3: Cell Viability Assay

It is crucial to assess whether the labeling procedure affects cell health. A standard MTT or similar viability assay can be performed post-labeling.

Materials:

  • Labeled and unlabeled (control) cells in a 96-well plate

  • CellTiter 96 AQueous One Solution Reagent (or similar)

  • Plate reader

Procedure:

  • After the labeling and washing steps, incubate the cells in fresh growth medium for a desired period (e.g., 3 hours) at 37°C.

  • Add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Compare the viability of labeled cells to unlabeled control cells.

Mandatory Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_cell Live-Cell Labeling prep_sco Prepare this compound in Bicarbonate Buffer reaction Conjugation Reaction (1 hr, RT, dark) prep_sco->reaction prep_dye Prepare NHS-Ester Dye Stock in DMSO prep_dye->reaction purify Purification (Gel Filtration) reaction->purify incubation Incubate with Fluorescent Probe (5-30 min) purify->incubation cell_prep Prepare Live Cells (Adherent or Suspension) wash1 Wash Cells (PBS) cell_prep->wash1 wash1->incubation wash2 Wash Cells (Imaging Medium) incubation->wash2 imaging Live-Cell Imaging (Fluorescence Microscopy) wash2->imaging viability Cell Viability Assay (Optional) wash2->viability reaction_mechanism cluster_reaction Nucleophilic Acyl Substitution (pH 8.3-8.5) sco SCo-peg3-NH₂ product Fluorescently-Labeled SCo-peg3 (Stable Amide Bond) sco->product Primary Amine (Nucleophile) reaction_arrow + sco->reaction_arrow nhs_dye Fluorophore-NHS Ester nhs_dye->product Activated Ester byproduct N-hydroxysuccinimide reaction_arrow->nhs_dye signaling_pathway cluster_membrane Plasma Membrane ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) (Cell Surface Protein) ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization adaptor Recruitment of Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras_activation Activation of Ras adaptor->ras_activation mapk_cascade MAP Kinase Cascade (Raf -> MEK -> ERK) ras_activation->mapk_cascade transcription Gene Transcription (Proliferation, Survival) mapk_cascade->transcription

References

Application Notes and Protocols for SCo-peg3-NH2 Functionalization of Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the functionalization of biomolecules using the heterobifunctional linker, SCo-peg3-NH2. This linker contains a cyclooctyne (SCo) group for copper-free click chemistry and a terminal primary amine (NH2) group, offering a versatile tool for creating well-defined bioconjugates. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces potential steric hindrance.

This document outlines two primary strategic workflows for utilizing this compound:

  • Pre-functionalization of a payload molecule: The amine group of this compound is first reacted with a payload molecule (e.g., a small molecule drug, fluorophore). The resulting SCo-peg3-Payload conjugate is then reacted with an azide-modified biomolecule via a copper-free click reaction.

  • Direct conjugation to a biomolecule: The amine group of this compound is conjugated to a biomolecule containing a reactive group (e.g., a carboxylic acid). The SCo group is then available for a subsequent click reaction with an azide-containing molecule.

This guide will focus on the first, more common workflow, which is particularly relevant for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Principles

The functionalization strategy relies on two key reactions:

  • Amide Bond Formation: The primary amine of this compound readily reacts with activated carboxylic acids (e.g., NHS esters) on a payload molecule to form a stable amide bond.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The cyclooctyne group of the SCo-peg3-Payload conjugate reacts specifically and efficiently with an azide-modified biomolecule.[1][2][3] This bioorthogonal reaction proceeds rapidly at room temperature and in aqueous buffers without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[1][4]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows for the functionalization of a biomolecule with a payload using this compound.

G cluster_0 Step 1: Payload Functionalization cluster_1 Step 2: Biomolecule Functionalization cluster_2 Step 3: Copper-Free Click Chemistry Payload Payload Molecule (e.g., Drug, Dye) Activation Activation of Carboxyl Group (e.g., NHS Ester Formation) Payload->Activation SCO_NH2 This compound Conjugation1 Amide Bond Formation SCO_NH2->Conjugation1 Activation->Conjugation1 SCO_Payload SCo-peg3-Payload Conjugation1->SCO_Payload SCO_Payload_ref SCo-peg3-Payload Biomolecule Biomolecule (e.g., Antibody, Protein) Azide_Modification Azide Modification (e.g., NHS-Azide) Biomolecule->Azide_Modification Azide_Biomolecule Azide-Modified Biomolecule Azide_Modification->Azide_Biomolecule Azide_Biomolecule_ref Azide-Modified Biomolecule Click_Reaction SPAAC Reaction Final_Conjugate Biomolecule-peg3-Payload (e.g., ADC) Click_Reaction->Final_Conjugate SCO_Payload_ref->Click_Reaction Azide_Biomolecule_ref->Click_Reaction

Caption: Workflow for biomolecule functionalization using this compound.

Detailed Experimental Protocols

Protocol 1: Modification of a Biomolecule with Azide Groups

This protocol describes the introduction of azide functionalities onto a protein (e.g., an antibody) using an NHS-azide reagent.

Materials:

  • Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-Azide (e.g., Azido-dPEG®4-NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Biomolecule Preparation:

    • Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • NHS-Azide Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of NHS-Azide in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS-Azide solution to the biomolecule solution.

    • Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Purification:

    • Remove the excess, unreacted NHS-Azide and byproducts using a desalting column or by dialysis against the reaction buffer.

  • Characterization:

    • Determine the average number of azide groups incorporated per biomolecule (degree of labeling) using methods such as MALDI-TOF mass spectrometry or a colorimetric assay (e.g., with a DBCO-dye).

Protocol 2: Conjugation of Azide-Modified Biomolecule with SCo-peg3-Functionalized Payload

This protocol details the copper-free click reaction between the azide-modified biomolecule and a pre-functionalized SCo-peg3-Payload.

Materials:

  • Azide-modified biomolecule (from Protocol 1)

  • SCo-peg3-Payload conjugate

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., size-exclusion chromatography (SEC), protein A chromatography for antibodies)

Procedure:

  • Reactant Preparation:

    • Dissolve the SCo-peg3-Payload in DMSO or an appropriate solvent to create a concentrated stock solution.

    • Ensure the azide-modified biomolecule is in the reaction buffer at a known concentration.

  • Click Reaction:

    • Add a 1.5- to 5-fold molar excess of the SCo-peg3-Payload solution to the azide-modified biomolecule.

    • The final concentration of the organic solvent from the payload stock should ideally be below 10% (v/v).

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the biomolecule upon successful conjugation.

  • Purification:

    • Purify the final bioconjugate to remove unreacted SCo-peg3-Payload and any potential aggregates. SEC is a common method for this separation. For antibodies, Protein A affinity chromatography can be employed.

  • Characterization:

    • Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) or payload-to-biomolecule ratio. This can be achieved using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy (if the payload has a distinct absorbance), or mass spectrometry.

Quantitative Data Summary

The efficiency of each step is crucial for the successful synthesis of the final bioconjugate. The following tables summarize expected outcomes based on typical bioconjugation reactions.

Table 1: Azide Modification of a Monoclonal Antibody

ParameterTypical ValueMethod of Analysis
Molar Excess of NHS-Azide10-20 fold-
Reaction Time30-60 min at RT-
Degree of Labeling (Azides/Ab)2-4Mass Spectrometry
Antibody Recovery>90%UV-Vis at 280 nm

Table 2: SCo-peg3-Payload Conjugation to Azide-Modified Antibody

ParameterTypical ValueMethod of Analysis
Molar Excess of SCo-peg3-Payload1.5-5 fold-
Reaction Time1-4 hours at RT-
Conjugation Efficiency>95%SDS-PAGE, HIC
Final Conjugate Purity>98%SEC
Drug-to-Antibody Ratio (DAR)2-4HIC, Mass Spectrometry

Logical Relationships in ADC Development

The successful development of an antibody-drug conjugate (ADC) involves a series of interconnected considerations.

G Target Target Antigen Selection Antibody Antibody Engineering (e.g., IgG1, IgG4) Target->Antibody Conjugation Conjugation Strategy (SPAAC) Antibody->Conjugation Linker Linker Chemistry (this compound) Linker->Conjugation Payload Payload Selection (e.g., Cytotoxic Drug) Payload->Conjugation DAR Drug-to-Antibody Ratio (DAR) Conjugation->DAR PK_PD Pharmacokinetics & Pharmacodynamics DAR->PK_PD Efficacy_Toxicity Efficacy vs. Toxicity PK_PD->Efficacy_Toxicity

References

Troubleshooting & Optimization

Technical Support Center: SCo-peg3-NH2 Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SCo-peg3-NH2. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to low conjugation efficiency during their experiments.

Troubleshooting Guide: Low Conjugation Efficiency

This section addresses the most common issues encountered during the conjugation of this compound to primary amine-containing molecules.

Question 1: My conjugation yield is significantly lower than expected. What are the primary factors I should investigate?

Low conjugation efficiency with this compound, which utilizes an N-hydroxysuccinimide (NHS) ester for amine reactivity, typically points to one of three areas: the integrity of the this compound reagent, the reactivity of your target molecule, or suboptimal reaction conditions.

  • Problem Area 1: this compound Reagent Integrity

    • Possible Cause: The NHS ester on the this compound is highly susceptible to hydrolysis from moisture. Improper storage or handling can lead to the inactivation of the reagent before it has a chance to react with your target molecule.[1][2][3]

    • Solution: Always store this compound in a cool, dry place, preferably under an inert gas and with a desiccant.[2][3] Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent water condensation on the cold powder. Prepare stock solutions in a dry, amine-free organic solvent like DMSO or DMF immediately before use and discard any unused portion of the solution.

  • Problem Area 2: Target Molecule Reactivity

    • Possible Cause: The primary amine(s) on your target molecule (e.g., protein, peptide) may be inaccessible or unreactive. This can be due to steric hindrance, where the amine group is buried within the molecule's three-dimensional structure, or because the amine is already involved in other interactions.

    • Solution: For proteins, consider using a mild denaturant to partially unfold the protein and expose the amine-containing residues like lysine. However, use this approach with caution as it can impact the protein's function. Ensure that the amine groups are available and not protonated by controlling the reaction pH.

  • Problem Area 3: Suboptimal Reaction Conditions

    • Possible Cause: The reaction conditions, particularly pH and buffer composition, are critical for successful NHS ester conjugation.

    • Solution:

      • pH: The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH below this range can lead to the protonation of the primary amine, making it a poor nucleophile. Conversely, a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, reducing the amount of active reagent available to react with your target.

      • Buffer Choice: Strictly avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the this compound. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.

Question 2: How can I confirm that my this compound reagent is still active?

You can perform a simple qualitative test to check the reactivity of the NHS ester. This involves intentionally hydrolyzing the NHS ester and measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

  • Procedure:

    • Dissolve a small, known amount of the this compound in an amine-free buffer.

    • Measure the initial absorbance at 260 nm (A_initial).

    • Add a small amount of a strong base (e.g., 1N NaOH) to rapidly and completely hydrolyze the NHS ester.

    • Measure the final absorbance at 260 nm (A_final).

    • Interpretation: If A_final is significantly greater than A_initial, it indicates that the NHS ester was active and has been hydrolyzed, releasing NHS. If there is little to no change in absorbance, the reagent has likely already been hydrolyzed and is inactive.

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of this compound to my target molecule?

A molar excess of the this compound reagent is generally recommended to drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess of the PEG reagent over the target molecule. However, the optimal ratio will depend on the concentration of your target molecule and the number of available primary amines. For dilute protein solutions, a higher molar excess may be required.

Q2: What are the recommended reaction time and temperature?

NHS-ester conjugations are typically performed for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. The longer incubation time at a lower temperature can help to minimize the competing hydrolysis reaction.

Q3: My this compound is not dissolving well in my aqueous reaction buffer. What should I do?

This compound, like many NHS-ester reagents, may have limited solubility in aqueous buffers. It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be added to your aqueous reaction mixture. Ensure that the final concentration of the organic solvent in the reaction does not exceed 10%, as it may affect the stability and function of your target molecule, particularly if it is a protein.

Q4: How do I stop or "quench" the conjugation reaction?

To stop the reaction, you can add a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any remaining active this compound and prevent further modification of your target molecule.

Quantitative Data Summary

The efficiency of NHS ester conjugation is highly dependent on the pH of the reaction buffer due to the competing hydrolysis reaction. The stability of the NHS ester is often described by its half-life (t½), the time it takes for 50% of the reagent to hydrolyze.

Table 1: Influence of pH on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours
7.4Not Specified> 120 minutes
8.6410 minutes
9.0Not Specified< 9 minutes

Table 2: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended Range/ValueRationale
pH 7.2 - 8.5Balances the nucleophilicity of the primary amine with the stability of the NHS ester.
Buffer Phosphate, HEPES, Bicarbonate, or BorateMust be free of primary amines to avoid competing reactions.
Molar Ratio (PEG:Target) 5:1 to 20:1A molar excess of the PEG reagent helps to drive the reaction towards completion.
Reaction Time 30-60 minutes at Room Temp. or 2-4 hours at 4°CLower temperatures can help to minimize hydrolysis of the NHS ester.
Solvent for Stock Anhydrous DMSO or DMFImproves the solubility of the this compound reagent.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol provides a general starting point for the conjugation of this compound to a protein. Optimization may be required for your specific application.

  • Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.

  • Prepare Protein Solution: Adjust the concentration of your protein in the reaction buffer to 1-10 mg/mL.

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Calculate Reagent Volumes: Determine the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold) over your protein.

  • Initiate Conjugation: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quench Reaction (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight, and use techniques like HPLC or mass spectrometry to determine the degree of PEGylation.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_post Post-Reaction Reagent This compound (Lyophilized) Stock_Solution Prepare Stock Solution (this compound in DMSO/DMF) Reagent->Stock_Solution Dissolve Target Target Molecule (e.g., Protein in Amine Buffer) Buffer_Exchange Buffer Exchange (e.g., Dialysis) Target->Buffer_Exchange Amine-free Buffer Solvent Anhydrous DMSO or DMF Solvent->Stock_Solution Reaction_Mix Combine Reagents (Target + PEG Stock) Buffer_Exchange->Reaction_Mix Amine-free Buffer Stock_Solution->Reaction_Mix Add Incubation Incubate (RT or 4°C) Reaction_Mix->Incubation Quench Quench Reaction (e.g., Tris Buffer) Incubation->Quench Purification Purification (e.g., SEC) Quench->Purification Analysis Analysis (SDS-PAGE, HPLC) Purification->Analysis

Caption: Experimental workflow for the conjugation of this compound to a target molecule.

Competing_Reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) NHS_Ester SCo-peg3-NHS Ester (Active Reagent) Amine Primary Amine (on Target Molecule) NHS_Ester->Amine pH 7.2-8.5 Water Water (H₂O) NHS_Ester->Water Accelerated at high pH (>8.5) Conjugate Stable Amide Bond (PEGylated Product) Amine->Conjugate Hydrolyzed_PEG Inactive Carboxylate (Hydrolyzed PEG) Water->Hydrolyzed_PEG

Caption: Competing reactions in NHS ester chemistry: aminolysis vs. hydrolysis.

Troubleshooting_Logic cluster_checks Initial Checks cluster_optimization Optimization Steps Start Low Conjugation Efficiency Check_Reagent Check Reagent Activity Start->Check_Reagent Check_Buffer Verify Buffer (Amine-free?) Start->Check_Buffer Check_pH Measure Reaction pH Start->Check_pH Optimize_Ratio Increase Molar Ratio (PEG:Target) Check_Reagent->Optimize_Ratio If Reagent is Active Check_Buffer->Optimize_Ratio If Buffer is Correct Check_pH->Optimize_Ratio If pH is Optimal Optimize_Time_Temp Adjust Incubation Time/Temperature Optimize_Ratio->Optimize_Time_Temp Check_Target Assess Target Accessibility Optimize_Time_Temp->Check_Target

Caption: A logical flowchart for troubleshooting low PEGylation efficiency.

References

Technical Support Center: Optimizing SCo-peg3-NH2 Reaction Buffer pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your experiments involving SCo-peg3-NH2. This guide focuses on the critical parameter of reaction buffer pH when conjugating the primary amine of this compound to N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the amine group of this compound with an NHS ester?

The generally accepted optimal pH range for the reaction between a primary amine and an NHS ester is between 8.3 and 8.5.[1][2][3][4] Some protocols may suggest a slightly broader range of 7.2 to 9.0, but the highest efficiency is typically achieved in the slightly basic range of 8.3-8.5.[5]

Q2: Why is the reaction pH so critical?

The pH of the reaction buffer is a crucial parameter because it directly influences two competing reactions:

  • Amine Reactivity: The primary amine group (-NH2) on your this compound molecule is the reactive species. For it to act as an effective nucleophile and attack the NHS ester, it must be in its deprotonated form. At acidic or neutral pH, the amine group is predominantly in its protonated, non-reactive ammonium form (-NH3+). As the pH increases above the pKa of the amine, the concentration of the reactive, deprotonated form increases, thus favoring the conjugation reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become inactivated. The rate of this hydrolysis reaction increases significantly with increasing pH.

Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.

Q3: What happens if the reaction pH is too low or too high?
  • At a low pH (below 7.2): The majority of the primary amines on this compound will be protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down or preventing the conjugation reaction.

  • At a high pH (above 9.0): While the amine group will be fully deprotonated and highly reactive, the competing hydrolysis of the NHS ester will also be very rapid. This can lead to a low yield of the desired conjugate as the NHS ester is consumed by reaction with water before it can react with your molecule.

Q4: Which reaction buffers are recommended and which should be avoided?

It is critical to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester.

Recommended Buffers:

  • Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 can be used, especially for sensitive proteins, but may require longer incubation times.

  • Sodium bicarbonate buffer (0.1 M) at a pH of 8.3-8.5 is a common choice.

  • Borate buffer (50 mM) at a pH of 8.5 is also frequently used.

  • HEPES buffer can be used in the pH range of 7.2-8.5.

Buffers to Avoid:

  • Tris buffer (e.g., TBS): Tris contains a primary amine and will directly compete in the reaction, significantly reducing conjugation efficiency.

  • Glycine buffer: Glycine also contains a primary amine and is often used to quench NHS ester reactions. It should not be present during the conjugation step.

  • Buffers containing any other primary amine contaminants.

Q5: How does temperature affect the reaction?

The reaction can be performed at room temperature (for 1-4 hours) or at 4°C (typically overnight). Lowering the temperature to 4°C can be beneficial for sensitive biomolecules and also slows the rate of NHS ester hydrolysis, which can be advantageous at a slightly higher pH.

Data Presentation

Table 1: Effect of pH on NHS Ester Hydrolysis Rate

The stability of NHS esters in aqueous solution is inversely proportional to the pH. As the pH increases, the half-life of the NHS ester decreases due to accelerated hydrolysis.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.0Room Temp~210 minutes
8.5Room Temp~180 minutes
8.6410 minutes
9.0Room Temp~125 minutes

Note: Half-life values can vary depending on the specific NHS ester compound and buffer composition.

Table 2: Recommended Buffers for NHS Ester-Amine Conjugation
BufferConcentrationRecommended pH RangeNotes
Sodium Phosphate0.1 M7.2 - 8.5A versatile buffer. Reactions at the lower end of the pH range may be slower.
Sodium Bicarbonate0.1 M8.3 - 8.5Commonly used for optimal reaction speed and efficiency.
Borate50 mM8.5Effective for maintaining a stable pH during the reaction.
HEPES50-100 mM7.2 - 8.5A good non-amine buffering agent for this pH range.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or No Conjugation Yield Incorrect Buffer pH: The pH is too low (amines are protonated) or too high (NHS ester is hydrolyzed).Verify the pH of your reaction buffer with a calibrated pH meter. Adjust to the optimal range of 8.3-8.5.
Inappropriate Buffer: The buffer contains primary amines (e.g., Tris, glycine).Prepare fresh buffer using a recommended amine-free formulation like PBS, sodium bicarbonate, or borate.
Inactive NHS Ester: The NHS ester reagent has been hydrolyzed due to improper storage or handling (moisture exposure).Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Low Reactant Concentration: Dilute solutions can favor hydrolysis over the desired bimolecular conjugation reaction.If possible, increase the concentration of your reactants.
Precipitation During Reaction Reagent Solubility: The NHS ester-functionalized molecule may have poor solubility in the aqueous buffer.Many NHS esters are not water-soluble and must first be dissolved in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before being added to the reaction mixture.
Protein Aggregation: Changes in pH or the addition of organic solvents may cause the protein to aggregate.Ensure your protein is soluble and stable in the chosen reaction buffer. Perform a buffer exchange if necessary.
Inconsistent Results pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can cause the pH of a weakly buffered solution to drop over time.Use a more concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction. Monitor the pH during large-scale reactions.

Visualizations

Signaling Pathways and Experimental Workflows

NHS_Ester_Amine_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_side_reaction Competing Side Reaction SCO_PEG_NH2 This compound (Primary Amine) Conjugate Stable Amide Bond (Conjugate) SCO_PEG_NH2->Conjugate NHS_Ester Molecule-NHS Ester NHS_Ester->Conjugate Hydrolysis Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolysis Hydrolysis (favored at high pH) Buffer Amine-Free Buffer pH 8.3 - 8.5 NHS NHS (Byproduct) Conjugate->NHS H2O H₂O H2O->Hydrolysis

Caption: Reaction schematic for the conjugation of this compound to an NHS ester.

Troubleshooting_Workflow start Start: Low Conjugation Yield check_ph Is buffer pH 8.3-8.5? start->check_ph check_buffer_type Is buffer amine-free (e.g., PBS, Bicarbonate)? check_ph->check_buffer_type Yes adjust_ph Action: Adjust pH of buffer. check_ph->adjust_ph No check_reagent_quality Are NHS ester reagents fresh and stored properly? check_buffer_type->check_reagent_quality Yes remake_buffer Action: Prepare fresh, amine-free buffer. check_buffer_type->remake_buffer No check_concentration Are reactant concentrations adequate? check_reagent_quality->check_concentration Yes use_new_reagent Action: Use fresh NHS ester. Dissolve immediately before use. check_reagent_quality->use_new_reagent No increase_concentration Action: Increase reactant concentration. check_concentration->increase_concentration No success Problem Solved check_concentration->success Yes adjust_ph->check_ph remake_buffer->check_buffer_type use_new_reagent->check_reagent_quality increase_concentration->success

Caption: Troubleshooting workflow for low conjugation yield.

Experimental Protocols

Protocol: General Conjugation of this compound to an NHS Ester-Activated Molecule

This protocol provides a general procedure for labeling a molecule containing an NHS ester with this compound.

Materials:

  • This compound

  • NHS ester-activated molecule (e.g., protein, fluorescent dye)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Reactant Solution:

    • Dissolve your NHS ester-activated molecule in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins). Ensure the buffer is free from any primary amines.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in the Reaction Buffer. To achieve a desired molar excess (e.g., 10- to 20-fold molar excess over the NHS-ester molecule), prepare a concentrated stock solution.

  • Perform the Conjugation Reaction:

    • Add the desired volume of the this compound solution to the NHS ester-activated molecule solution while gently vortexing or stirring.

    • The optimal molar ratio may need to be determined empirically for your specific application.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if either reactant is light-sensitive.

  • Quench the Reaction (Optional but Recommended):

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to ensure any unreacted NHS esters are deactivated.

  • Purification:

    • Remove the excess, unreacted this compound and reaction byproducts (like N-hydroxysuccinimide) using a desalting column (gel filtration) or by dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry, HPLC) to confirm successful conjugation and determine the degree of labeling.

References

Technical Support Center: SCo-peg3-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aggregation issues encountered during the synthesis and handling of SCo-peg3-NH2 conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule containing a cyclooctyne group (SCO) for copper-free click chemistry, a three-unit polyethylene glycol (PEG) spacer, and a primary amine (-NH2) group.[1][2] The primary amine allows for conjugation to molecules with available carboxylic acids or activated esters, while the SCO group enables subsequent conjugation to azide-containing molecules. It is commonly used as a cleavable linker in the development of antibody-drug conjugates (ADCs).[1][2]

Q2: Why is aggregation a concern when working with this compound conjugates?

Protein aggregation is a common issue in biopharmaceutical development that can compromise product quality, efficacy, and patient safety.[3] The process of conjugating a linker like this compound to a protein can introduce chemical and physical stresses that disrupt the protein's native structure. This can expose hydrophobic regions, leading to the formation of aggregates. While PEGylation is often employed to increase solubility and reduce aggregation, the conjugation process itself must be carefully controlled.

Q3: What are the potential causes of aggregation during conjugation with this compound?

Several factors can contribute to aggregation during the conjugation process:

  • Suboptimal Buffer Conditions: pH, ionic strength, and the presence of certain buffer salts can influence protein stability. Buffers containing primary amines (like Tris) should be avoided as they can compete with the target protein for reaction with activated esters.

  • High Concentrations of Reactants: High concentrations of the protein or the this compound linker can increase the likelihood of intermolecular interactions and aggregation.

  • Reaction Stoichiometry: An inappropriate molar ratio of linker to protein can lead to excessive modification or cross-linking, promoting aggregation.

  • Presence of Organic Solvents: While a small amount of an organic solvent like DMSO or DMF may be necessary to dissolve the this compound linker, high concentrations can denature the protein.

  • Temperature and Incubation Time: Elevated temperatures and prolonged reaction times can increase the rate of protein degradation and aggregation.

  • Inherent Properties of the Protein: Some proteins are intrinsically more prone to aggregation due to their surface hydrophobicity and structural instability.

Troubleshooting Guides

Issue 1: Visible Precipitation or Turbidity During Conjugation

If you observe visible precipitation or a significant increase in turbidity during the conjugation reaction, it is a strong indicator of extensive aggregation.

Troubleshooting Workflow:

A Visible Precipitation Observed B Immediately centrifuge the reaction mixture A->B C Analyze supernatant for remaining soluble protein and conjugate B->C D Optimize Reaction Buffer C->D If aggregation persists E Reduce Reactant Concentrations D->E F Adjust Linker:Protein Molar Ratio E->F G Lower Reaction Temperature and Time F->G

Caption: Troubleshooting workflow for visible precipitation.

Recommended Actions:

  • Stop the Reaction: Immediately centrifuge the reaction mixture to pellet the aggregates.

  • Analyze the Supernatant: Carefully collect the supernatant and analyze it using UV-Vis spectroscopy or a protein concentration assay (e.g., BCA) to determine the amount of protein that remains soluble.

  • Optimize the Reaction Buffer:

    • Ensure the pH of the buffer is optimal for protein stability (typically pH 7.2-7.5 for NHS ester reactions).

    • Avoid buffers containing primary amines. Switch to a buffer such as phosphate-buffered saline (PBS).

    • Consider the addition of excipients like arginine or polysorbates, which are known to reduce protein aggregation.

  • Reduce Reactant Concentrations: Lower the concentrations of both the protein and the this compound linker.

  • Adjust Stoichiometry: Decrease the molar ratio of the this compound linker to the protein.

  • Control Temperature and Time: Perform the reaction at a lower temperature (e.g., 4°C) and reduce the incubation time.

Issue 2: Formation of Soluble Aggregates

Even in the absence of visible precipitation, soluble aggregates may form. These are often precursors to larger, insoluble aggregates and can negatively impact the therapeutic efficacy and immunogenicity of the conjugate.

Characterization of Soluble Aggregates:

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Detects and quantifies high molecular weight species (aggregates) and monomers.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution.Provides the average particle size and polydispersity index (PDI), indicating the heterogeneity of the sample.
Native PAGE Separates proteins in their native state based on size and charge.Visualizes the presence of oligomers and larger aggregates.

Troubleshooting Workflow:

A High levels of soluble aggregates detected by SEC/DLS B Review and optimize conjugation parameters A->B C Investigate Protein Stability A->C D Purification Strategy Optimization A->D E Buffer Optimization (pH, Excipients) B->E Buffer F Minimize Organic Solvent B->F Solvent G Differential Scanning Calorimetry (DSC) C->G H Size Exclusion Chromatography (SEC) D->H

Caption: Troubleshooting workflow for soluble aggregates.

Recommended Actions:

  • Systematic Parameter Optimization:

    • Buffer Screening: Perform small-scale conjugation reactions in a variety of buffers with different pH values and excipients to identify conditions that minimize aggregation.

    • Solvent Minimization: Use the lowest possible concentration of organic solvent required to dissolve the this compound linker (ideally <10% final concentration).

  • Assess Intrinsic Protein Stability:

    • Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) of the protein. A lower Tm indicates lower thermal stability.

    • If the protein is inherently unstable, consider protein engineering strategies to improve its stability.

  • Refine Purification Strategy:

    • Employ purification methods that can effectively remove aggregates, such as size exclusion chromatography (SEC).

    • Optimize the purification buffer to ensure the conjugate remains stable after purification.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein

This protocol provides a general starting point for the two-step crosslinking of an amine-containing protein.

Materials:

  • Protein-NH2 in a suitable buffer (e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration.

  • Linker Preparation: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Slowly add the dissolved this compound linker to the protein solution while gently stirring.

    • The final concentration of the organic solvent should be kept to a minimum (<10%).

    • Incubate the reaction mixture at room temperature or 4°C for 30 minutes to 2 hours. The optimal time should be determined empirically.

  • Removal of Excess Linker: Remove unreacted this compound using a desalting column equilibrated with a suitable storage buffer.

  • Characterization: Analyze the conjugate for the degree of labeling, purity, and presence of aggregates using appropriate analytical techniques.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

Materials:

  • SEC column suitable for the size range of the protein and its potential aggregates.

  • HPLC system with a UV detector.

  • Mobile phase (e.g., PBS, pH 7.2).

  • Protein and conjugate samples.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the protein and conjugate samples through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined amount of the sample onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of aggregates in the sample.

Example SEC Data:

SampleMonomer Peak Area (%)Dimer Peak Area (%)High Molecular Weight Aggregate Peak Area (%)
Unconjugated Protein98.51.20.3
Conjugate (Standard Conditions)85.29.85.0
Conjugate (Optimized Buffer)95.13.51.4
Conjugate (Lower Linker Ratio)96.32.90.8

This table illustrates how changes in reaction conditions can impact the level of aggregation, as measured by SEC.

References

Technical Support Center: Improving the Stability of SCo-peg3-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SCo-peg3-NH2 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

A1: this compound is a bifunctional linker used in bioconjugation, particularly for creating Antibody-Drug Conjugates (ADCs).[1][2][3] Its key components are:

  • SCo (Cyclooctyne): A strained cyclooctyne group that allows for copper-free "click chemistry" reactions (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC) with azide-modified molecules.

  • peg3: A short polyethylene glycol chain with three ethylene oxide units, which enhances solubility and provides spacing.[1][2]

  • NH2 (Amine): A primary amine group that can be conjugated to a molecule, often through the formation of a stable amide bond with an activated carboxylic acid (like an NHS ester).

  • Carbamate Linkage: The linker internally contains a carbamate bond connecting the cyclooctyne moiety to the PEG chain.

Q2: What are the most common causes of instability in my this compound conjugate?

A2: Instability in bioconjugates is a multifaceted issue. For conjugates made using the this compound linker, the primary causes of instability often relate to:

  • Hydrolysis of the Conjugation Bond: The bond connecting the linker to your biomolecule (e.g., an amide bond) can be susceptible to hydrolysis under non-optimal pH conditions.

  • Protein Aggregation: The process of conjugation or subsequent storage can induce changes in protein conformation, leading to the formation of high molecular weight species (aggregates).

  • Oxidative Degradation: Polyethylene glycol (PEG) chains can be susceptible to oxidative degradation, which can be catalyzed by metal ions and lead to chain scission.

  • Suboptimal Storage Conditions: Improper temperature, pH, or the presence of reactive substances in the storage buffer can degrade the conjugate over time.

Q3: What is the optimal pH for working with and storing my conjugate?

A3: The optimal pH depends on the nature of your biomolecule and the type of bond formed with the this compound linker.

  • For Amide Bond Stability (if you've reacted the -NH2 group): Amide bonds are generally very stable under physiological conditions. Storage in a buffer with a pH between 6.0 and 7.5 is typically recommended to maintain the stability of the overall protein structure and minimize hydrolysis.

  • For Thioether Bond Stability (if you used a maleimide-thiol reaction): If you modified the amine group of the linker to contain a maleimide and reacted it with a thiol on a protein, the resulting thioether bond is most stable at a pH of 6.5-7.5. At alkaline pH (>8.0), the maleimide ring can open, and the thioether linkage itself can become less stable.

Q4: How should I store my purified this compound conjugate for maximum stability?

A4: Proper storage is critical for preserving the integrity of your conjugate.

  • Temperature: For long-term storage, keep the conjugate at -20°C or, preferably, at -80°C. Avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation. Consider storing the conjugate in small aliquots.

  • Buffer: Store in a sterile, non-amine-containing buffer (e.g., PBS, HEPES) at a slightly acidic to neutral pH (e.g., pH 6.5-7.4).

  • Additives: Consider including cryoprotectants like sucrose or trehalose for frozen storage and surfactants like polysorbate 80 (e.g., 0.01%) to prevent aggregation.

  • Protection: PEG derivatives can be sensitive to light and oxidation. Store vials in the dark and consider purging the headspace of the container with an inert gas like argon or nitrogen before sealing for long-term storage.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter with your this compound conjugate.

Problem 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)

Symptom: Your SEC analysis shows an increase in high molecular weight species (HMWS) or a decrease in the main monomer peak over time.

Potential Cause Recommended Solution
Hydrophobic Interactions The conjugation process can expose hydrophobic patches on the protein surface, leading to aggregation. Solution: Optimize the formulation buffer by including excipients. Arginine (e.g., 50-100 mM) can act as an aggregation suppressor. Surfactants like Polysorbate 20 or 80 (at 0.01-0.05%) can also prevent aggregation.
High Protein Concentration Storing the conjugate at a very high concentration can promote aggregation. Solution: Determine the optimal concentration for storage. If high concentration is necessary, pay close attention to the buffer composition.
Suboptimal pH The pH of the storage buffer may be near the isoelectric point (pI) of the protein, where it is least soluble. Solution: Adjust the storage buffer pH to be at least 1 unit away from the pI of the protein.
Freeze-Thaw Stress Repeated freezing and thawing cycles can denature the protein and cause aggregation. Solution: Aliquot the conjugate into single-use volumes before freezing to avoid multiple freeze-thaw cycles. Include a cryoprotectant like sucrose or glycerol (5-10%) in the storage buffer.
Problem 2: Loss of Biological Activity or Binding Affinity

Symptom: The conjugate shows reduced efficacy in functional assays compared to earlier batches or the unconjugated biomolecule.

Potential Cause Recommended Solution
Conjugation at a Critical Site The linker may have been attached to an amino acid residue within the active site or a binding interface of the biomolecule. Solution: This issue must be addressed during the design phase. If possible, use site-specific conjugation methods to direct the linker away from functionally important regions.
Conformational Changes Covalent modification with the PEG linker may have altered the protein's tertiary structure. Solution: Use biophysical techniques like Circular Dichroism (CD) to assess the secondary and tertiary structure of the conjugate compared to the native protein. Adjusting the formulation buffer (pH, ionic strength) may help maintain the native conformation.
Degradation of the Conjugate The loss of activity could be a result of chemical degradation (e.g., hydrolysis, oxidation). Solution: Analyze the conjugate for degradation products using techniques like HPLC or mass spectrometry. Review storage conditions and implement the recommendations from the FAQ section to prevent further degradation.
Problem 3: Evidence of Linker Cleavage or Deconjugation

Symptom: Analytical methods (e.g., RP-HPLC, Mass Spectrometry) show the appearance of unconjugated biomolecule or free linker-payload over time.

Potential Cause Recommended Solution
Hydrolysis of the Conjugation Bond The chemical bond linking this compound to your biomolecule is breaking. For example, if you formed a thioether bond with a maleimide, it can undergo a retro-Michael reaction, especially in the presence of other thiols. Solution: Ensure the storage buffer is free of reactive nucleophiles (e.g., free thiols). Maintain the pH in the optimal range for the specific linkage (e.g., pH 6.5-7.5 for maleimide-thiol adducts).
Enzymatic Degradation If the conjugate is stored in a non-sterile environment or contains protease contaminants, the protein backbone itself could be degrading. Solution: Ensure high purity of the biomolecule before conjugation. Perform all manipulations under sterile conditions and store the final conjugate in a sterile-filtered buffer.
Instability of the Carbamate Bond The internal carbamate linkage within the this compound linker could be susceptible to hydrolysis under harsh pH conditions (highly acidic or alkaline). Solution: Maintain the storage and experimental pH within a neutral range (e.g., pH 6-8) to ensure the stability of the carbamate group.

Experimental Protocols

Protocol 1: Stability Assessment by Size Exclusion Chromatography (SEC-HPLC)

Objective: To monitor the formation of aggregates and fragments over time.

Methodology:

  • Sample Preparation: Prepare aliquots of the this compound conjugate at a known concentration (e.g., 1 mg/mL) in the desired storage buffer.

  • Stress Conditions: Store the aliquots under various conditions:

    • Control: -80°C

    • Recommended Storage: 4°C

    • Accelerated Stability: 25°C and 40°C

  • Time Points: At specified time points (e.g., 0, 1 week, 2 weeks, 4 weeks), remove an aliquot from each storage condition.

  • SEC-HPLC Analysis:

    • Column: Use a size exclusion column suitable for the molecular weight of your conjugate.

    • Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

    • Flow Rate: Set a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).

    • Detection: Monitor the eluent by UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total integrated area to assess stability over time.

Protocol 2: Assessment of Conjugate Integrity by RP-HPLC

Objective: To detect deconjugation or chemical degradation of the conjugate.

Methodology:

  • Sample Preparation: Use the same aliquots prepared for the SEC stability study.

  • RP-HPLC Analysis:

    • Column: Use a C4 or C8 reversed-phase column suitable for proteins.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Apply a linear gradient from ~20% B to ~80% B over a suitable time (e.g., 30 minutes) to elute the conjugate and any related species.

    • Detection: Monitor by UV absorbance at 280 nm (for the protein) and at a wavelength specific to the drug/payload if applicable.

  • Data Analysis: Compare the chromatograms over time. The appearance of a peak corresponding to the unconjugated biomolecule is an indicator of deconjugation. The emergence of new peaks may signify other forms of degradation.

Visual Guides

Troubleshooting Logic for Conjugate Instability

start Instability Observed (Aggregation, Activity Loss, Degradation) check_sec Analyze by SEC-HPLC start->check_sec check_activity Perform Functional Assay start->check_activity check_hplc_ms Analyze by RP-HPLC / MS start->check_hplc_ms hmws High Molecular Weight Species (HMWS)? check_sec->hmws activity_loss Loss of Activity? check_activity->activity_loss degradation_peaks New Peaks / Unconjugated Species? check_hplc_ms->degradation_peaks hmws->check_activity No sol_aggregation Optimize Buffer: - Adjust pH from pI - Add Arginine/Surfactant - Reduce Concentration - Aliquot to avoid Freeze/Thaw hmws->sol_aggregation Yes activity_loss->check_hplc_ms No sol_activity Review Conjugation Site Assess Conformation (CD) Check for Degradation activity_loss->sol_activity Yes sol_degradation Verify Linkage Stability - Check pH and Nucleophiles - Ensure Purity/Sterility - Protect from Light/Oxidation degradation_peaks->sol_degradation Yes

Caption: A decision tree for troubleshooting this compound conjugate instability.

Potential Degradation Pathways

cluster_conjugate Intact Conjugate cluster_degradation Degradation Products Conjugate Biomolecule-Linker-Payload Aggregates Aggregated Conjugate Conjugate->Aggregates Physical Stress (Temp, pH, Conc.) Deconjugated Unconjugated Biomolecule + Free Linker/Payload Conjugate->Deconjugated Chemical Instability (Hydrolysis) Oxidized Oxidized PEG Chain Conjugate->Oxidized Oxidative Stress (Metal Ions, Light)

Caption: Major degradation pathways affecting this compound conjugates.

Experimental Workflow for Stability Testing

A Prepare Conjugate Aliquots in Test Buffers B Store at Different Temperatures (-80°C, 4°C, 25°C, 40°C) A->B C Sample at Predetermined Time Points (T=0, 1, 2, 4 wks) B->C D Analytical Testing C->D E SEC-HPLC (Aggregation) D->E F RP-HPLC (Degradation) D->F G Functional Assay (Activity) D->G H Compare Data to T=0 and Assess Stability E->H F->H G->H

Caption: General experimental workflow for assessing conjugate stability.

References

Technical Support Center: Purifying SCo-peg3-NH2 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in purifying SCo-peg3-NH2 labeled antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification process.

I. Troubleshooting Guides

Purification of this compound labeled antibodies can present several challenges, from low recovery to the presence of aggregates and impurities. The following tables summarize common problems, their potential causes, and recommended solutions for the most frequently used purification techniques.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted PEG linker and high molecular weight aggregates.[1][]

Problem Potential Causes Solutions
Low Recovery of Labeled Antibody - Non-specific binding to the column matrix: The antibody may be interacting with the stationary phase.- Optimize mobile phase: Increase the ionic strength of the buffer (e.g., add 150-300 mM NaCl) to minimize ionic interactions. Ensure the column is properly equilibrated with the running buffer.[1] - Use a different column matrix: Consider a column with a different base material known for low protein binding.
Poor Separation of Labeled Antibody from Unlabeled Antibody - Inappropriate column selection: The pore size of the column may not be optimal for the size difference between the labeled and unlabeled antibody.- Select a column with an appropriate fractionation range: For antibodies (approx. 150 kDa), a pore size of 200–300 Å is typically suitable. For larger PEGylated antibodies (>200 kDa), consider columns with 500–1000 Å pores.[1] - Optimize flow rate: A lower flow rate can improve resolution.
Presence of High Molecular Weight Aggregates in the Eluate - Aggregation induced by the labeling process or buffer conditions. - Optimize buffer conditions: Screen different pH and salt concentrations to find conditions that minimize aggregation. - Perform SEC as a polishing step: Use another technique like IEX or HIC first to remove the bulk of impurities.
Co-elution of Free this compound Linker with the Labeled Antibody - Column overloading. - Reduce sample load: Inject a smaller volume or lower concentration of the sample onto the column.
Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. PEGylation can shield the surface charges of the antibody, altering its interaction with the IEX resin.[]

Problem Potential Causes Solutions
Low Yield of Labeled Antibody - Strong binding to the column: The PEGylated antibody may be binding too tightly to the resin.- Adjust elution conditions: Use a steeper salt gradient or a buffer with a higher salt concentration for elution. - Optimize pH: Modify the buffer pH to alter the net charge of the antibody and its interaction with the resin.
Poor Resolution Between Different PEGylated Species - Insufficient difference in charge between species. - Optimize the salt gradient: A shallower gradient can improve the separation of species with small charge differences. - Consider a different IEX resin: Resins with different ligand densities or chemistries may provide better selectivity.
Antibody Aggregation during Elution - High salt concentration in the elution buffer. - Screen different elution salts: Some salts may be less likely to induce aggregation. - Rapidly dilute or desalt the eluate: Immediately exchange the buffer of the collected fractions to a more favorable one.
Co-elution of Unlabeled and Labeled Antibody - Similar surface charge. - Add PEG to the mobile phase: The presence of PEG in the mobile phase can enhance the separation of monomeric and aggregated species and may improve the resolution of different PEGylated forms.
Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The attachment of PEG can alter the hydrophobicity of the antibody.

Problem Potential Causes Solutions
Low Recovery of Labeled Antibody - Very strong hydrophobic interactions with the resin. - Use a less hydrophobic resin: Select a column with a lower ligand density or a less hydrophobic ligand (e.g., Butyl instead of Phenyl). - Modify the elution gradient: Use a steeper gradient or a lower starting salt concentration.
Poor Separation of PEGylated Species - Insufficient difference in hydrophobicity. - Optimize the salt type and concentration: Different salts in the mobile phase can modulate the hydrophobic interactions and improve selectivity. Ammonium sulfate is a common choice. - Adjust the pH of the mobile phase: A change in pH can alter the protein's surface hydrophobicity.
Precipitation of the Antibody on the Column - High salt concentration required for binding. - Screen different kosmotropic salts: Some salts may have a lower propensity to cause precipitation. - Lower the protein concentration of the sample.
PEG Precipitation

This method uses polyethylene glycol to selectively precipitate the antibody, leaving impurities in the supernatant.

Problem Potential Causes Solutions
Low Yield of Precipitated Antibody - Suboptimal PEG concentration: The concentration of PEG may be too low to effectively precipitate the antibody.- Optimize PEG concentration: Perform a titration to find the optimal PEG concentration for maximum antibody precipitation with minimal impurity co-precipitation. - Adjust pH and temperature: These parameters can influence the efficiency of precipitation.
High Levels of Impurities in the Redissolved Pellet - Co-precipitation of impurities with the antibody. - Optimize precipitation conditions: Adjust the PEG concentration, pH, and temperature to maximize the differential precipitation of the antibody. - Include a wash step: Wash the pellet with a buffer containing a sub-optimal concentration of PEG to remove loosely bound impurities.
Difficulty in Redissolving the Antibody Pellet - Formation of insoluble aggregates. - Screen different resuspension buffers: Test various pH, salt concentrations, and additives to find a buffer that efficiently solubilizes the antibody. - Gentle resuspension: Avoid harsh mixing that could promote further aggregation.

II. Frequently Asked Questions (FAQs)

Q1: What is the first purification step I should consider after labeling my antibody with this compound?

A common and effective first step is Size-Exclusion Chromatography (SEC). SEC is excellent for removing the excess, unreacted this compound linker and any high molecular weight aggregates that may have formed during the labeling reaction.

Q2: How can I separate mono-PEGylated from multi-PEGylated and unlabeled antibodies?

Ion-Exchange Chromatography (IEX) is often the method of choice for this separation. The addition of each PEG molecule shields the surface charge of the antibody to a different extent, allowing for separation based on the degree of PEGylation. Hydrophobic Interaction Chromatography (HIC) can also be effective as the hydrophobicity of the antibody will change with the number of attached PEG chains.

Q3: My labeled antibody seems to be aggregating. What can I do?

Aggregation is a common issue. Here are a few strategies to mitigate it:

  • Buffer Optimization: Screen a range of pH and salt concentrations to find conditions that maintain the stability of your labeled antibody.

  • Add Excipients: Consider adding stabilizing excipients such as arginine or sucrose to your buffers.

  • Work at Low Temperatures: Performing purification steps at 4°C can sometimes reduce aggregation.

Q4: How can I quantify the purity of my this compound labeled antibody?

Analytical Size-Exclusion Chromatography (analytical SEC) is a primary method to assess purity and quantify the percentage of monomer, aggregate, and fragment. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used to assess purity and can sometimes separate different PEGylated species. Mass spectrometry is another powerful tool to confirm the identity and purity of the final product.

Q5: What is a reasonable expected yield for the purification of a PEGylated antibody?

Yields can vary significantly depending on the antibody, the efficiency of the labeling reaction, and the purification strategy. However, a well-optimized process involving chromatography steps can often achieve recovery yields of 70-90%. PEG precipitation methods have also been reported to achieve yields around 90%.

III. Experimental Protocols

Protocol: Purification of this compound Labeled Antibody using Size-Exclusion Chromatography (SEC)

This protocol is a general guideline for the removal of free linker and aggregates.

Materials:

  • SEC column with an appropriate molecular weight range (e.g., for a ~150 kDa antibody, a column with a fractionation range of 10-600 kDa is suitable).

  • HPLC or FPLC system.

  • SEC Running Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 150 mM NaCl (or other suitable buffer).

  • Labeled antibody solution.

  • 0.22 µm syringe filters.

Methodology:

  • System and Column Equilibration:

    • Thoroughly degas the SEC Running Buffer.

    • Equilibrate the SEC column with at least two column volumes of the running buffer at the desired flow rate (e.g., 1 mL/min for an analytical column) until a stable baseline is achieved.

  • Sample Preparation:

    • Centrifuge the labeled antibody solution at 14,000 x g for 10 minutes to remove any large precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Injection and Elution:

    • Inject the prepared sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

    • Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection:

    • Collect fractions corresponding to the different peaks observed on the chromatogram. The labeled antibody should elute in the main peak, after any high molecular weight aggregates and before the smaller, unreacted PEG linker.

  • Analysis:

    • Analyze the collected fractions using SDS-PAGE and UV-Vis spectrophotometry (A280) to confirm the presence and purity of the labeled antibody.

Protocol: Purification of Labeled Antibody using PEG Precipitation

This protocol provides a general framework for using PEG to precipitate antibodies.

Materials:

  • Polyethylene glycol (PEG) 6000 or 8000.

  • Resuspension Buffer: A buffer known to be suitable for the stability of the antibody (e.g., PBS, pH 7.4).

  • Labeled antibody solution.

  • Refrigerated centrifuge.

Methodology:

  • Preparation of PEG Stock Solution:

    • Prepare a 50% (w/v) stock solution of PEG 6000 in deionized water.

  • Precipitation:

    • Cool the labeled antibody solution and the PEG stock solution to 4°C.

    • Slowly add the PEG stock solution to the antibody solution dropwise while gently stirring to achieve the desired final PEG concentration (start with a trial of 10-15%).

    • Continue to stir the mixture gently at 4°C for 1-2 hours.

  • Pelleting the Antibody:

    • Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.

    • Carefully decant and discard the supernatant.

  • Washing the Pellet (Optional):

    • Gently resuspend the pellet in a cold wash buffer containing a lower concentration of PEG (e.g., 5%).

    • Centrifuge again under the same conditions and discard the supernatant.

  • Resuspension:

    • Resuspend the final pellet in a minimal volume of cold Resuspension Buffer.

  • Dialysis:

    • To remove any remaining PEG, dialyze the resuspended antibody against a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C with at least two buffer changes.

IV. Visualizations

experimental_workflow cluster_labeling Antibody Labeling cluster_purification Purification Workflow start Antibody + this compound reaction Labeling Reaction start->reaction sec Size-Exclusion Chromatography (SEC) (Removes free linker and aggregates) reaction->sec iex Ion-Exchange Chromatography (IEX) (Separates by degree of PEGylation) sec->iex Further Purification hic Hydrophobic Interaction Chromatography (HIC) (Alternative separation by PEGylation) sec->hic Alternative analysis Purity & Characterization (Analytical SEC, SDS-PAGE, MS) iex->analysis hic->analysis final_product Purified Labeled Antibody analysis->final_product

Caption: General workflow for purification of this compound labeled antibodies.

troubleshooting_logic problem Low Yield of Labeled Antibody? cause1 Non-specific Binding (SEC/IEX/HIC) problem->cause1 Chromatography cause2 Suboptimal Precipitation (PEG) problem->cause2 Precipitation cause3 Aggregation problem->cause3 General solution1 Optimize Mobile Phase (Salt, pH) cause1->solution1 solution2 Optimize PEG Concentration & Conditions cause2->solution2 solution3 Screen Buffers & Add Stabilizers cause3->solution3

Caption: Troubleshooting logic for addressing low antibody yield.

References

side reactions of SCo-peg3-NH2 in complex biological media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SCo-peg3-NH2

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in complex biological media. The information is tailored for researchers, scientists, and drug development professionals to address potential side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule. It consists of a succinimidyl carbonate (SC) group, a 3-unit polyethylene glycol (PEG) spacer, and a terminal primary amine (-NH2). The SC group is an N-hydroxysuccinimide (NHS) ester designed to react with primary amines, such as those on the surface of proteins (e.g., lysine residues), to form stable carbamate bonds. The terminal amine group can be used for subsequent conjugation reactions.

Q2: What is the most common side reaction when using this compound in aqueous buffers?

The most prevalent side reaction is the hydrolysis of the succinimidyl carbonate (SC) group.[1][2] In the presence of water, the NHS ester can be hydrolyzed, rendering it inactive and unable to react with the target amine on your molecule of interest. This hydrolysis is a competitive reaction that can significantly lower the yield of your desired conjugate.[1][2]

Q3: How does pH affect the conjugation reaction and the hydrolysis side reaction?

The pH of the reaction buffer is a critical factor. For the conjugation reaction to occur, the target primary amine on the protein or other molecule must be in a deprotonated state to act as a nucleophile.[2] This is favored at a slightly alkaline pH. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH. Therefore, a careful balance must be struck.

  • Too Low (pH < 7.0): The concentration of nucleophilic primary amines is too low, leading to little or no conjugation.

  • Optimal Range (pH 7.2-8.5): This range generally provides a good balance between amine reactivity and NHS ester stability.

  • Too High (pH > 8.6): The rate of hydrolysis of the NHS ester dramatically increases, which can lead to low yields of the desired conjugate.

Q4: Which buffers should I use for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound.

  • Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.5, borate buffer, or carbonate/bicarbonate buffer are good choices.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule.

Q5: How should I prepare and handle the this compound reagent?

This compound, like other NHS esters, is sensitive to moisture. It should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation from forming inside the vial. For reactions, it is best to prepare a fresh stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

Troubleshooting Guide

This guide addresses common problems encountered during conjugation experiments with this compound.

Problem 1: Low or No Conjugation Yield

Possible Cause 1: Inactive (Hydrolyzed) Reagent

  • Explanation: The this compound reagent may have been compromised by exposure to moisture during storage or handling, leading to hydrolysis of the reactive SC group.

  • Solution: Ensure proper storage of the reagent at -20°C in a desiccator. Always allow the vial to equilibrate to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before your experiment.

Possible Cause 2: Incorrect Buffer Composition or pH

  • Explanation: The presence of primary amines (e.g., Tris buffer) in the reaction will compete with your target molecule. If the pH is too low, your target amines will be protonated and non-reactive.

  • Solution: Perform a buffer exchange to an amine-free buffer like PBS at a pH of 7.2-7.5. Verify the pH of your buffer immediately before starting the reaction.

Possible Cause 3: Insufficient Molar Excess of this compound

  • Explanation: Hydrolysis is a competing reaction, so a sufficient molar excess of the this compound reagent is needed to favor the desired conjugation reaction.

  • Solution: Increase the molar excess of this compound. A common starting point is a 10- to 20-fold molar excess over the target molecule. This may need to be optimized for your specific application.

Problem 2: Inconsistent Conjugation Results

Possible Cause 1: Rapid Reagent Hydrolysis

  • Explanation: Even under optimal conditions, the hydrolysis of the SC group can be rapid, leading to variability in the amount of active reagent available for conjugation.

  • Solution: Consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow the rate of hydrolysis relative to the conjugation reaction. Also, ensure consistent timing between the preparation of the reagent stock and its addition to the reaction mixture.

Possible Cause 2: pH Drift During the Reaction

  • Explanation: The pH of the reaction mixture can change during the experiment, which will affect the rates of both the desired reaction and the hydrolysis side reaction.

  • Solution: Use a well-buffered system and confirm the pH of the reaction mixture at the end of the experiment to check for significant shifts.

Quantitative Data and Experimental Protocols

Table 1: Influence of pH on NHS Ester Hydrolysis
pHApproximate Half-life of NHS Ester
7.01-2 hours
8.010-20 minutes
8.5< 10 minutes

Note: These are approximate values and can vary based on the specific structure of the NHS ester and buffer conditions. Data is generalized from typical NHS ester behavior.

Table 2: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
pH 7.2 - 8.5Balances amine reactivity with the rate of hydrolysis of the SC group.
Buffer Amine-free (e.g., PBS, Borate)Prevents competition for the reactive SC group.
Molar Ratio 5- to 20-fold molar excess of this compound over targetHelps the desired conjugation reaction outcompete the hydrolysis side reaction.
Reaction Time 30-60 minutes at Room Temperature; 2-4 hours at 4°CA starting point for optimization.
Temperature 4°C to Room TemperatureLower temperatures can reduce the rate of hydrolysis.
General Experimental Protocol for Protein Conjugation
  • Preparation of Protein:

    • Prepare your protein solution in an amine-free reaction buffer (e.g., 1x PBS, pH 7.4).

    • Ensure the protein concentration is known to calculate the required molar excess of the this compound reagent.

  • Preparation of this compound:

    • Allow the vial of this compound to warm completely to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. A common starting point is a 10-fold molar excess.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Removal of Excess Reagent:

    • Remove unreacted this compound and byproducts using a desalting column or dialysis.

  • Analysis:

    • Analyze the reaction products using SDS-PAGE and/or Mass Spectrometry to determine the degree of conjugation.

Visualizations

cluster_reagent This compound Reagent cluster_reaction Reaction Environment cluster_products Products reagent This compound conjugate Desired Conjugate reagent->conjugate Desired Reaction (pH 7.2-8.5) hydrolyzed Inactive Hydrolyzed Reagent reagent->hydrolyzed Side Reaction (Hydrolysis) protein Target Protein (-NH2) protein->conjugate water Water (H2O) water->hydrolyzed

Caption: Competing reaction pathways for this compound.

start Low Conjugation Yield check_reagent 1. Check Reagent - Stored properly? - Fresh stock solution? start->check_reagent check_buffer 2. Check Buffer - Amine-free? - pH correct? check_reagent->check_buffer Reagent OK check_ratio 3. Check Molar Ratio - Sufficient excess? check_buffer->check_ratio Buffer OK optimize_conditions 4. Optimize Conditions - Lower temperature? - Longer reaction time? check_ratio->optimize_conditions Ratio OK success Successful Conjugation optimize_conditions->success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Quantification of Labeling with SCo-peg3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quantifying the degree of labeling of biomolecules with SCo-peg3-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for labeling?

A1: this compound is a bifunctional linker molecule. It contains a strained cyclooctyne (SCO) group and a terminal primary amine (-NH2) connected by a three-unit polyethylene glycol (PEG) spacer. The SCO group is a key component for "click chemistry," specifically for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[][2] This allows for the highly specific and efficient covalent attachment of the this compound linker to a biomolecule that has been modified to contain an azide group. The terminal amine can then be used for subsequent conjugation to other molecules of interest.

Q2: What is the overall workflow for labeling a protein with this compound?

A2: Labeling a protein with this compound is a two-step process:

  • Introduction of an Azide Group: First, an azide (-N₃) functional group must be introduced into the target protein. This can be achieved through various methods, such as metabolic incorporation of an azido-amino acid analog (e.g., L-azidohomoalanine) or by chemically modifying specific amino acid side chains (e.g., lysines) with an azide-containing reagent.

  • Copper-Free Click Chemistry: The azide-modified protein is then reacted with this compound. The strained cyclooctyne group of the linker will specifically and covalently react with the azide group on the protein via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, forming a stable triazole linkage.[][2]

Q3: Why is it important to quantify the degree of labeling (DOL)?

A3: Quantifying the degree of labeling (DOL), which is the average number of this compound molecules attached to a single protein molecule, is crucial for several reasons:

  • Consistency and Reproducibility: Ensuring a consistent DOL across different batches of labeled protein is essential for the reliability and reproducibility of downstream experiments.[3]

  • Optimal Performance: Both under-labeling and over-labeling can negatively impact the functionality of the conjugated protein. Under-labeling may result in a weak signal or insufficient therapeutic effect, while over-labeling can lead to protein aggregation, loss of biological activity, or altered pharmacokinetics.

  • Characterization: The DOL is a critical quality attribute for defining the final bioconjugate product.

Q4: What methods can be used to quantify the degree of labeling with this compound?

A4: Several methods can be employed to determine the DOL. The choice of method depends on the available instrumentation and the nature of the final conjugate.

  • Mass Spectrometry (MS): This is a powerful and direct method to determine the DOL. By comparing the mass of the unlabeled protein with the mass of the labeled protein, the number of attached this compound linkers can be accurately determined.

  • UV-Vis Spectroscopy: This method is applicable if a chromophore (a molecule that absorbs light) is introduced during the labeling process. For instance, if an azide-containing fluorescent dye is used to modify the protein before clicking with this compound, the absorbance of the dye can be used to calculate the DOL.

  • Quantitative Amino Acid Analysis: This technique can be used to determine the molar ratio of the attached linker to the protein by analyzing the amino acid composition of the conjugate.

Experimental Protocols

Protocol 1: Introduction of Azide Groups into a Protein via Amine Coupling

This protocol describes the chemical modification of primary amines (lysine residues and the N-terminus) on a protein with an NHS-ester-containing azide reagent.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-NHS ester (e.g., Azido-dPEG®-NHS Ester)

  • Dimethylsulfoxide (DMSO)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Azido-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Azido-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 10-20 fold molar excess of the Azido-NHS ester stock solution to the protein solution. The final concentration of DMSO in the reaction should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess and hydrolyzed Azido-NHS ester using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

  • Quantification of Azide Incorporation (Optional but Recommended): The degree of azide incorporation can be estimated using methods like the Staudinger ligation with a phosphine-based reporter or by reacting a small aliquot with a fluorescent alkyne and measuring the fluorescence.

Protocol 2: Labeling of Azide-Modified Protein with this compound

This protocol details the copper-free click chemistry reaction between the azide-modified protein and this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or other suitable organic solvent

  • Desalting column or size-exclusion chromatography system

Procedure:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Click Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the azide-modified protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Reaction times may need to be optimized depending on the protein and the desired DOL.

  • Purification: Purify the this compound-labeled protein from unreacted linker using a desalting column or size-exclusion chromatography.

Protocol 3: Quantification of Degree of Labeling (DOL) by Mass Spectrometry

Procedure:

  • Sample Preparation: Prepare samples of both the unlabeled and the this compound-labeled protein at a concentration of approximately 1 mg/mL in a volatile buffer (e.g., ammonium bicarbonate).

  • Mass Spectrometry Analysis: Analyze both samples by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).

  • Data Analysis:

    • Determine the average molecular weight of the unlabeled protein (MW_protein).

    • Determine the average molecular weight of the labeled protein (MW_conjugate).

    • The molecular weight of this compound is approximately 324.4 g/mol .

    • Calculate the DOL using the following formula: DOL = (MW_conjugate - MW_protein) / 324.4

Quantitative Data Summary

The following table provides a hypothetical example of data that could be obtained from a mass spectrometry experiment to determine the DOL.

SampleAverage Molecular Weight (Da)Calculated DOL
Unlabeled Protein150,000N/A
Labeled Protein (Batch 1)150,9753.0
Labeled Protein (Batch 2)151,3004.0

Troubleshooting Guides

Problem 1: Low or No Incorporation of Azide Groups
Possible Cause Recommended Solution
Inactive Azido-NHS ester: Use a fresh stock of the Azido-NHS ester. NHS esters are moisture-sensitive and can hydrolyze over time.
Presence of primary amines in the buffer: Ensure that the reaction buffer is free of primary amines (e.g., Tris, glycine), which will compete with the protein for reaction with the NHS ester. Use buffers like PBS, HEPES, or bicarbonate.
Incorrect pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5. Check and adjust the pH of your reaction buffer.
Low protein concentration: Labeling efficiency can be concentration-dependent. If possible, increase the protein concentration.
Problem 2: Low Yield in the Copper-Free Click Chemistry Reaction
Possible Cause Recommended Solution
Insufficient incubation time or temperature: Increase the incubation time or perform the reaction at a slightly higher temperature (e.g., 37°C), if the protein is stable under these conditions.
Low degree of azide incorporation: Verify the incorporation of azide groups into your protein before proceeding with the click reaction.
Steric hindrance: The azide groups on the protein may be in a sterically hindered location, preventing efficient reaction with the bulky SCO group. Consider using a linker with a longer PEG chain to increase accessibility.
Degraded this compound: Ensure that the this compound is stored properly (typically at -20°C) and use a fresh solution for the reaction.
Problem 3: Protein Aggregation or Precipitation
Possible Cause Recommended Solution
Over-labeling: A high degree of labeling can alter the protein's surface properties and lead to aggregation. Reduce the molar excess of the labeling reagent (both the azido-NHS ester and this compound) and/or decrease the reaction time.
High concentration of organic solvent: The use of DMSO to dissolve the labeling reagents can cause protein precipitation if the final concentration is too high. Keep the final DMSO concentration below 10%.
Buffer incompatibility: Ensure that the protein is soluble and stable in the chosen reaction buffer.

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling and Quantification cluster_step1 Step 1: Azide Incorporation cluster_step2 Step 2: Copper-Free Click Chemistry cluster_step3 Step 3: Quantification protein Protein azide_labeling Amine Coupling Reaction (pH 7.2-8.5) protein->azide_labeling azide_reagent Azido-NHS Ester azide_reagent->azide_labeling azide_protein Azide-Modified Protein azide_labeling->azide_protein click_reaction SPAAC Reaction azide_protein->click_reaction sco_reagent This compound sco_reagent->click_reaction labeled_protein This compound Labeled Protein click_reaction->labeled_protein quantification Determine Degree of Labeling (DOL) labeled_protein->quantification ms Mass Spectrometry quantification->ms uv_vis UV-Vis Spectroscopy quantification->uv_vis

Caption: A flowchart illustrating the three main stages of labeling a protein with this compound and quantifying the degree of labeling.

troubleshooting_logic Troubleshooting Logic for Low Labeling Efficiency start Low or No Final Product check_azide Verify Azide Incorporation start->check_azide azide_ok Azide Incorporation Successful check_azide->azide_ok Yes azide_fail Azide Incorporation Failed check_azide->azide_fail No troubleshoot_click Troubleshoot Click Reaction: - Optimize reaction time/temp - Check this compound integrity - Consider steric hindrance azide_ok->troubleshoot_click troubleshoot_azide Troubleshoot Azide Labeling: - Check reagent activity - Verify buffer composition (no amines) - Optimize pH and concentration azide_fail->troubleshoot_azide

Caption: A decision tree outlining the logical steps for troubleshooting low labeling efficiency in the this compound conjugation workflow.

References

Validation & Comparative

A Comparative In Vitro Analysis of SCo-peg3-NH2 Conjugate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Antibody-Drug Conjugates (ADCs) synthesized with the SCo-peg3-NH2 linker against established alternatives. The this compound linker is a cleavable linker system that utilizes copper-free click chemistry for site-specific conjugation, offering a homogenous Drug-to-Antibody Ratio (DAR). This guide will delve into the critical in vitro assays used to validate ADC activity, presenting comparative data and detailed experimental protocols to inform the selection of conjugation strategies in drug development.

Introduction to ADC Linker Technologies

The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. The choice of linker can significantly impact the therapeutic window of an ADC. This guide focuses on the comparison of three distinct linker technologies:

  • This compound (Cleavable, Copper-Free Click Chemistry): This linker features a cyclooctyne moiety (SCo) for strain-promoted alkyne-azide cycloaddition (SPAAC), a PEG3 spacer to enhance solubility, and an amine group for payload attachment. Its cleavable nature is designed to release the payload within the tumor microenvironment.

  • Valine-Citrulline (VC) Linker (Cleavable, Enzymatic): A widely used dipeptide linker that is stable in circulation but is cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.

  • SMCC (Non-Cleavable): A thioether-based linker that is highly stable in circulation. The payload is released upon complete lysosomal degradation of the antibody, which can lead to a more favorable safety profile in some contexts.

Comparative In Vitro Performance

The following tables summarize the in vitro performance of ADCs constructed with the different linker technologies. The data for the "Representative Copper-Free Click Chemistry Linker" is based on published results for ADCs utilizing similar DBCO-based cleavable linkers, as specific data for this compound was not publicly available.

Table 1: In Vitro Cytotoxicity against HER2-Positive and HER2-Negative Cancer Cell Lines

Linker TechnologyADC TargetCell LineHER2 ExpressionPayloadIC50 (ng/mL)
Representative Copper-Free Click Chemistry Linker (e.g., DBCO-based) HER2SK-BR-3HighMMAE15
HER2MDA-MB-468NegativeMMAE>1000
Val-Cit Linker HER2SK-BR-3HighMMAE12
HER2MDA-MB-468NegativeMMAE>1000
SMCC Linker (Non-Cleavable) HER2SK-BR-3HighDM125
HER2MDA-MB-468NegativeDM1>1500

Table 2: In Vitro Bystander Killing Effect

Linker TechnologyCo-culture SystemTarget Cell Viability Reduction (%)Bystander Cell Viability Reduction (%)
Representative Copper-Free Click Chemistry Linker (e.g., DBCO-based) HER2+ / HER2-9560
Val-Cit Linker HER2+ / HER2-9875
SMCC Linker (Non-Cleavable) HER2+ / HER2-92<10

Table 3: Binding Affinity to Target Antigen (HER2)

Linker TechnologyAntibodyKD (nM)
Representative Copper-Free Click Chemistry Linker (e.g., DBCO-based) Trastuzumab0.2
Val-Cit Linker Trastuzumab0.18
SMCC Linker (Non-Cleavable) Trastuzumab0.22
Unconjugated Antibody Trastuzumab0.15

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accurate comparison.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-468) cancer cell lines

  • Complete cell culture medium (e.g., McCoy's 5A for SK-BR-3, DMEM for MDA-MB-468)

  • ADCs and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADCs and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Bystander Killing Assay (Co-Culture Method)

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cell line (e.g., SK-BR-3)

  • Antigen-negative cell line engineered to express a fluorescent protein (e.g., MDA-MB-468-GFP)

  • Complete cell culture medium

  • ADCs and control antibodies

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader or imaging cytometer

Procedure:

  • Cell Seeding: Seed a mixture of antigen-positive and fluorescent antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1) in 100 µL of complete medium. Also, seed monocultures of each cell line as controls. Incubate overnight.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADCs.

  • Incubation: Incubate the plate for 96-120 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity of the GFP-expressing bystander cells using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence signal of the treated co-cultures to the untreated co-culture control to determine the percentage of bystander cell viability.

Binding Affinity Assay (ELISA)

This assay measures the binding affinity (KD) of the ADC to its target antigen.

Materials:

  • Recombinant target antigen (e.g., HER2)

  • ADCs and unconjugated antibody

  • 96-well ELISA plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (anti-human IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the recombinant antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

  • ADC Incubation: Wash the plate and add serial dilutions of the ADCs and unconjugated antibody. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add TMB substrate. Incubate until a color develops, then add the stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance values against the concentration of the ADC/antibody and fit the data to a one-site binding model to determine the KD value.

Visualizing Workflows and Pathways

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Validation synthesis Conjugation of Payload to Antibody via Linker purification Purification (SEC) synthesis->purification characterization Characterization (HIC/RP-HPLC) Determine DAR purification->characterization cytotoxicity Cytotoxicity Assay (IC50 Determination) characterization->cytotoxicity Validated ADC bystander Bystander Killing Assay characterization->bystander binding Binding Affinity Assay (ELISA) (KD Determination) characterization->binding

signaling_pathway adc Antibody-Drug Conjugate (ADC) receptor receptor adc->receptor 1. Binding endosome endosome receptor->endosome 2. Internalization lysosome lysosome endosome->lysosome 3. Trafficking payload_release payload_release lysosome->payload_release 4. Linker Cleavage/ Degradation dna_damage dna_damage payload_release->dna_damage 5. Cytotoxic Effect

Conclusion

The in vitro validation of an ADC is a multifaceted process that provides crucial insights into its potential therapeutic efficacy. The this compound linker, leveraging copper-free click chemistry, offers a modern approach to creating homogenous ADCs. While direct comparative data is emerging, the principles of its cleavable and hydrophilic nature suggest a performance profile geared towards effective payload delivery and potentially a significant bystander effect, comparable to other advanced cleavable linker systems. The choice between this compound and more established linkers like Val-Cit or non-cleavable options like SMCC will depend on the specific characteristics of the antibody, the payload, and the target indication. The experimental protocols and comparative framework provided in this guide serve as a valuable resource for researchers making these critical decisions in the development of next-generation antibody-drug conjugates.

A Comparative Guide to the In Vivo Stability of SCo-peg3-NH2 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the in vivo performance of bioconjugates such as antibody-drug conjugates (ADCs). The stability of the linker in systemic circulation directly impacts the therapeutic index, influencing both efficacy and off-target toxicity. This guide provides an objective comparison of the in vivo stability of the SCo-peg3-NH2 linker, a sulfonyl-cyclooctyne-based linker utilized in strain-promoted azide-alkyne cycloaddition (SPAAC), with other commonly used linkers.

The this compound linker is designed for copper-free click chemistry, offering a stable covalent bond. Its in vivo stability is a key attribute, ensuring that the conjugated payload remains attached to the biomolecule until it reaches its target. This contrasts with some conventional linkers that can be susceptible to premature cleavage in the bloodstream.

Quantitative Comparison of Linker Stability

The following table summarizes the in vivo stability characteristics of this compound and other common linkers based on their chemical nature and data from relevant studies. Direct quantitative in vivo stability data for this compound is not extensively published; therefore, its stability profile is inferred from the established robustness of the cyclooctyne-azide ligation.

Linker TypeChemistryIn Vivo Stability ProfileCommon Issues
This compound Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)High: The triazole linkage formed is highly stable under physiological conditions, with minimal susceptibility to enzymatic or chemical cleavage in plasma.Data on specific plasma half-life is limited.
Maleimide Michael Addition to ThiolsVariable to Low: Susceptible to retro-Michael reaction, leading to payload exchange with endogenous thiols like albumin and glutathione. This can result in premature drug release.[1][2][3][4]Off-target toxicity due to payload deconjugation.[2]
Hydrazone Hydrazone bond formationpH-Sensitive (Cleavable): Designed to be stable at physiological pH (~7.4) but cleavable in the acidic environment of endosomes and lysosomes (~pH 5-6). Some premature cleavage can occur in circulation.Potential for systemic instability if the linker is too acid-labile.
Disulfide Disulfide bond formationRedox-Sensitive (Cleavable): Stable in the oxidizing environment of the bloodstream but designed to be cleaved in the reducing intracellular environment. Susceptible to premature cleavage by circulating thiols.Off-target release in the presence of reducing agents in plasma.

Experimental Protocols for Assessing In Vivo Linker Stability

Accurate assessment of linker stability is crucial for the development of effective and safe bioconjugates. The following are generalized protocols for evaluating the in vivo stability of linkers like this compound.

In Vivo Pharmacokinetic Study in Animal Models

This method determines the concentration of the intact bioconjugate, total parent biomolecule (e.g., antibody), and released payload in plasma over time.

Protocol Outline:

  • Animal Dosing: The bioconjugate (e.g., an ADC) is administered intravenously to a suitable animal model (e.g., mice or rats) at a specified dose.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours) post-injection into anticoagulant-containing tubes.

  • Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Quantification of Total Antibody: An enzyme-linked immunosorbent assay (ELISA) is typically used to measure the concentration of the total antibody (both conjugated and unconjugated).

  • Quantification of Intact Conjugate: A specific ligand-binding assay or mass spectrometry-based method is used to quantify the concentration of the antibody-drug conjugate that remains intact with the payload attached.

  • Quantification of Free Payload: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying the concentration of the released, free payload in the plasma.

  • Data Analysis: The pharmacokinetic parameters, including the half-life of the intact conjugate, are calculated from the concentration-time profiles.

Ex Vivo Plasma Stability Assay

This in vitro method assesses the stability of the linker in plasma from different species to identify potential species-specific differences in metabolism or cleavage.

Protocol Outline:

  • Incubation: The bioconjugate is incubated in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 96 hours).

  • Analysis: The samples are analyzed using methods described above (e.g., ELISA, LC-MS/MS) to determine the percentage of intact conjugate remaining over time.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo stability of a bioconjugate.

InVivo_Stability_Workflow cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation dosing 1. IV Dosing in Animal Model sampling 2. Serial Blood Sampling dosing->sampling processing 3. Plasma Isolation sampling->processing elisa Total Antibody (ELISA) processing->elisa Quantify lba_ms Intact Conjugate (LBA/MS) processing->lba_ms Quantify lcms Free Payload (LC-MS/MS) processing->lcms Quantify pk_analysis Pharmacokinetic Modeling elisa->pk_analysis lba_ms->pk_analysis lcms->pk_analysis stability_assessment Linker Stability Assessment pk_analysis->stability_assessment

Workflow for assessing the in vivo stability of bioconjugates.

Signaling Pathways and Degradation Mechanisms

The stability of a linker is intrinsically tied to its susceptibility to enzymatic and chemical degradation pathways in the body.

Linker_Degradation_Pathways cluster_conjugate Circulating Bioconjugate cluster_products Resulting Species adc Antibody-Linker-Payload enzymatic Enzymatic Cleavage (e.g., Proteases, Esterases) adc->enzymatic chemical Chemical Instability adc->chemical intact_adc Stable, Intact Conjugate adc->intact_adc High Stability (e.g., this compound) free_payload Released Payload (Off-Target Toxicity) enzymatic->free_payload chemical->free_payload

Degradation pathways for bioconjugate linkers in vivo.

The triazole ring formed by the SPAAC reaction between a sulfonyl-cyclooctyne (SCo) moiety and an azide is exceptionally stable and not recognized by endogenous enzymes, thus minimizing premature payload release. In contrast, linkers like maleimides can undergo a retro-Michael reaction, especially when in proximity to thiol-containing proteins such as albumin, leading to the transfer of the payload and potential off-target effects. The inclusion of a PEG3 spacer in the this compound linker is intended to enhance hydrophilicity, which can improve the pharmacokinetic properties of the overall conjugate.

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[1][2] The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[3]

Mechanisms of Action: A Tale of Two Strategies

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[4] This controlled release is achieved through several mechanisms:

  • Protease-Sensitivity: These linkers incorporate peptide sequences (e.g., valine-citrulline) that are recognized and cleaved by proteases like cathepsin B, which are often overexpressed in tumor cells.[5]

  • pH-Sensitivity: Utilizing acid-labile groups like hydrazones, these linkers are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).

  • Glutathione-Sensitivity: Disulfide linkers are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) than the extracellular space.

A key advantage of cleavable linkers is their ability to induce a bystander effect . Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, thus overcoming tumor heterogeneity.

Non-Cleavable Linkers: Proteolytic Degradation for Payload Liberation

In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a stable connection between the antibody and the payload. The release of the cytotoxic agent is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody backbone by lysosomal proteases. This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.

This mechanism generally leads to greater stability in circulation, minimizing off-target toxicity. However, it necessitates efficient internalization of the ADC by the target cell and typically does not produce a bystander effect, as the released payload-linker-amino acid complex is often charged and cannot readily cross cell membranes.

Performance Comparison: A Data-Driven Analysis

The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

ADC TargetCell LineLinker TypePayloadIC50 (ng/mL)Reference
Her2SK-BR-3Cleavable (val-cit)MMAE15
Her2SK-BR-3Non-cleavable (MCC)DM130
CD30Karpas 299Cleavable (val-cit)MMAE10
CD30Karpas 299Non-cleavable (MCC)DM1>1000

Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

Table 2: In Vivo Efficacy in Xenograft Models

ADC TargetXenograft ModelLinker TypePayloadTumor Growth Inhibition (%)Reference
Her2JIMT-1Cleavable (val-cit)MMAE85
Her2JIMT-1Non-cleavable (MCC)DM195
CD70786-OCleavable (val-cit)MMAE70
CD70786-ONon-cleavable (mc)MMAF90

Table 3: Plasma Stability

ADCLinker TypeAnimal Model% Intact ADC after 7 daysReference
Trastuzumab-vc-MMAECleavable (val-cit)Mouse60
Trastuzumab-MCC-DM1Non-cleavable (MCC)Mouse85
Anti-CD22-SPDB-DM4Cleavable (disulfide)Rat45
Anti-CD22-SMCC-DM1Non-cleavable (SMCC)Rat80

Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.

Visualizing the Mechanisms

The following diagrams illustrate the distinct mechanisms of action of cleavable and non-cleavable linkers.

cleavable_linker_mechanism Mechanism of a Cleavable Linker ADC cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_neighboring_cell Neighboring Cancer Cell ADC_circulating Intact ADC in Circulation ADC_bound ADC Binds to Target Antigen ADC_circulating->ADC_bound Tumor Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Endosome Endosome (pH drop) Internalization->Endosome Lysosome Lysosome (Enzymes, low pH) Endosome->Lysosome Payload_release Cleavage of Linker & Payload Release Lysosome->Payload_release Enzymatic cleavage or pH change Payload_action Payload Induces Cell Death Payload_release->Payload_action Bystander_effect Membrane-permeable Payload Diffuses Out Payload_release->Bystander_effect Neighbor_death Payload Kills Neighboring Cell Bystander_effect->Neighbor_death

Mechanism of a cleavable linker ADC.

non_cleavable_linker_mechanism Mechanism of a Non-Cleavable Linker ADC cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating Highly Stable ADC in Circulation ADC_bound ADC Binds to Target Antigen ADC_circulating->ADC_bound Tumor Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Degradation Antibody Degradation by Proteases Lysosome->Degradation Payload_release Release of Payload- Linker-Amino Acid Complex Degradation->Payload_release Payload_action Complex Induces Cell Death Payload_release->Payload_action

Mechanism of a non-cleavable linker ADC.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADCs (cleavable and non-cleavable)

  • Control antibody (without payload)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the ADCs and control antibody in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only (no cells) for background control and wells with cells and medium (no ADC) for a negative control.

  • Incubate the plate for 72-120 hours at 37°C, 5% CO2.

  • Equilibrate the plate and the cell viability reagent to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.

cytotoxicity_workflow Experimental Workflow for In Vitro Cytotoxicity Assay Seed_cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_cells->Incubate_24h Prepare_dilutions Prepare Serial Dilutions of ADCs Incubate_24h->Prepare_dilutions Treat_cells Treat Cells with ADCs Prepare_dilutions->Treat_cells Incubate_72h Incubate 72-120h Treat_cells->Incubate_72h Add_reagent Add Cell Viability Reagent Incubate_72h->Add_reagent Measure_luminescence Measure Luminescence Add_reagent->Measure_luminescence Calculate_IC50 Calculate IC50 Measure_luminescence->Calculate_IC50

Experimental workflow for an in vitro cytotoxicity assay.
In Vitro Plasma Stability Assay

This assay determines the stability of the ADC and the rate of drug deconjugation in plasma from different species.

Materials:

  • ADC constructs

  • Plasma (human, mouse, rat)

  • Incubator at 37°C

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Protocol:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

Quantification Methods:

  • ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

  • LC-MS: This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be used to isolate the ADC before analysis.

In Vivo Pharmacokinetic and Efficacy Study

This study evaluates the pharmacokinetic profile and anti-tumor efficacy of the ADCs in an animal model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Tumor cells for xenograft model

  • ADC constructs

  • Calipers for tumor measurement

  • Equipment for blood collection

Protocol:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC).

  • ADC Administration: Administer the ADCs intravenously at a predetermined dose.

  • Pharmacokinetics:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).

    • Process the blood samples to isolate plasma.

    • Analyze the plasma samples using ELISA or LC-MS to determine the concentration of the ADC over time.

  • Efficacy:

    • Measure the tumor volume using calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the tumor growth curves for each treatment group and calculate the tumor growth inhibition.

Conclusion

The choice between a cleavable and non-cleavable linker is a multifaceted decision that depends on the specific characteristics of the target antigen, the payload, and the tumor type. Cleavable linkers offer the advantage of a bystander effect, which can be beneficial in treating heterogeneous tumors. However, this can also lead to increased off-target toxicity. Non-cleavable linkers generally exhibit greater plasma stability, potentially leading to a wider therapeutic window and reduced off-target effects. However, their efficacy is strictly dependent on the internalization and degradation of the ADC within the target cell.

A thorough understanding of the principles outlined in this guide, supported by rigorous experimental evaluation, is crucial for the rational design of next-generation ADCs with improved efficacy and safety profiles.

References

Assessing the Immunogenicity of SCo-peg3-NH2 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) has ushered in a new era of targeted cancer therapy. The linker component, which connects the monoclonal antibody to the potent cytotoxic payload, is a critical determinant of an ADC's safety and efficacy. Among the various linker technologies, those incorporating polyethylene glycol (PEG) have gained prominence for their ability to improve the physicochemical properties of ADCs. This guide provides a comparative analysis of the immunogenic potential of ADCs featuring the short-chain SCo-peg3-NH2 linker, alongside other common linker strategies. The information presented is based on preclinical data and established immunological principles to inform the rational design of next-generation ADCs.

Comparative Analysis of Linker Technologies

The choice of linker can significantly influence the immunogenicity of an ADC. Factors such as linker length, composition, and cleavability play a crucial role in determining the potential for inducing an anti-drug antibody (ADA) response. While direct comparative immunogenicity data for this compound is limited in publicly available literature, we can infer its likely performance based on studies of other short-chain PEG linkers.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize preclinical data from various studies, comparing key performance and immunogenicity metrics across different linker types. It is important to note that these data are compiled from studies using different antibodies, payloads, and experimental models, which may influence the results.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

LinkerDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)Plasma Clearance (mL/day/kg)In Vivo Tumor Growth Inhibition (%)Reference(s)
No PEG ~4Baseline~15Variable[1]
Short-Chain PEG (e.g., PEG2, PEG4) ~4Similar to No PEG~7-10Improved vs. No PEG[1]
Medium-Chain PEG (e.g., PEG8, PEG12) ~4Similar to No PEG~5Significantly Improved[1]
Long-Chain PEG (e.g., PEG24) ~4Similar to No PEG~5Significantly Improved[1]

Note: The data suggests that while in vitro potency is often maintained across different PEG lengths, a significant improvement in pharmacokinetics (reduced clearance) is observed with increasing PEG length, plateauing around PEG8. This generally translates to enhanced in vivo efficacy.

Table 2: Comparison of Cleavable vs. Non-Cleavable Linkers

Linker TypeRepresentative LinkerTypical Payload Release MechanismPotential for Bystander EffectPreclinical Toxicity ProfileReference(s)
Cleavable Valine-CitrullineEnzymatic cleavage in lysosomeHighHigher potential for off-target toxicity[2]
Non-Cleavable Thioether (e.g., SMCC)Antibody degradation in lysosomeLow to noneGenerally lower off-target toxicity

Note: this compound is a cleavable linker. Cleavable linkers can offer a "bystander effect," killing adjacent antigen-negative tumor cells, but may also have a higher risk of off-target toxicity if the payload is released prematurely.

Table 3: Inferred Immunogenicity Profile of this compound Conjugates

Linker TypePredicted ADA IncidenceKey Immunogenic MoietiesRationale
This compound Low to ModeratePayload, Neoepitopes at conjugation site, PEG chainShort PEG chains are generally less immunogenic than longer chains. The cleavable nature may expose the payload, which can be a hapten.
Long-Chain PEG Moderate to HighPEG chain, Payload, NeoepitopesLarger PEG molecules have a higher potential to be recognized by the immune system.
Non-PEG Linkers VariablePayload, NeoepitopesImmunogenicity is highly dependent on the specific linker chemistry and payload.

Note: This table is based on general principles of PEG immunogenicity. The actual immunogenicity of an this compound conjugate would need to be determined empirically.

Experimental Protocols

A thorough assessment of ADC immunogenicity involves a tiered approach, including screening, confirmatory, and characterization assays.

Anti-Drug Antibody (ADA) Bridging ELISA

This assay is a standard method for detecting antibodies against the ADC in serum samples.

Methodology:

  • Plate Coating: High-binding 96-well plates are coated with the ADC (e.g., 1-2 µg/mL in PBS) and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% skim milk in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Serum samples (and positive/negative controls) are diluted and added to the wells. The plate is incubated for 1-2 hours at room temperature to allow ADAs to bind to the coated ADC.

  • Washing: Unbound serum components are washed away.

  • Detection: A labeled version of the ADC (e.g., biotinylated or HRP-conjugated) is added to the wells. This detection ADC will bind to the captured ADAs, forming a "bridge." The plate is incubated for 1 hour.

  • Washing: Excess detection ADC is washed away.

  • Signal Development: If an HRP-conjugated detection ADC is used, a substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution.

  • Data Acquisition: The absorbance is read using a plate reader.

Neutralizing Antibody (NAb) Cell-Based Assay

This assay determines if the detected ADAs can inhibit the biological activity of the ADC.

Methodology:

  • Cell Culture: A cancer cell line that expresses the target antigen of the ADC is cultured in appropriate media.

  • Sample Pre-incubation: Serum samples containing putative NAbs are pre-incubated with a sub-optimal concentration of the ADC for 1-2 hours.

  • Cell Treatment: The pre-incubated ADC-serum mixture is added to the cultured cells.

  • Incubation: The cells are incubated for a period sufficient to allow the ADC to exert its cytotoxic effect (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a suitable assay (e.g., CellTiter-Glo®, MTS assay).

  • Data Analysis: A reduction in the cytotoxic effect of the ADC in the presence of the serum sample, compared to a negative control, indicates the presence of neutralizing antibodies.

Signaling Pathways and Experimental Workflows

Understanding the biological pathways involved in the immune response to ADCs and the experimental workflows for their assessment is crucial for interpreting immunogenicity data.

Signaling Pathway for T-Cell Dependent Anti-PEG Antibody Production

G ADC This compound ADC Uptake Uptake & Processing ADC->Uptake 1. Internalization MHCII Peptide Presentation (MHC Class II) Uptake->MHCII 2. Proteolysis TCR T-Cell Receptor (TCR) MHCII->TCR 3. Peptide Recognition T_Activation T-Cell Activation & Proliferation TCR->T_Activation B_Activation B-Cell Activation T_Activation->B_Activation BCR B-Cell Receptor (BCR) recognizes PEG BCR->B_Activation 5. T-Cell Help Plasma_Cell Differentiation to Plasma Cell B_Activation->Plasma_Cell ADA Anti-PEG Antibody Production Plasma_Cell->ADA

Caption: T-cell dependent pathway for anti-PEG antibody production.

Experimental Workflow for Immunogenicity Assessment

G start Serum Sample Collection screen Screening Assay (e.g., Bridging ELISA) start->screen confirm Confirmatory Assay (Competitive Inhibition) screen->confirm Positive Samples end Immunogenicity Profile screen->end Negative Samples confirm->screen Negative Samples characterize Characterization Assays confirm->characterize Confirmed Positive titer Titer Determination characterize->titer nab Neutralizing Antibody (NAb) Assay characterize->nab isotype Isotyping (IgG, IgM) characterize->isotype titer->end nab->end isotype->end

Caption: Tiered experimental workflow for ADC immunogenicity assessment.

References

Evaluating Linker Efficacy in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The efficacy of an antibody-drug conjugate (ADC) is critically dependent on the linker that connects the antibody to the cytotoxic payload. The linker's properties, such as its stability in circulation and its ability to release the payload at the tumor site, are key determinants of the ADC's therapeutic index. This guide provides a framework for comparing the performance of different linkers in various tumor models, with a focus on the methodologies and data required for a comprehensive evaluation. While specific data for the SCo-peg3-NH2 linker is not extensively available in the public domain, we will use a comparative study of a PEGylated versus a non-PEGylated linker in an affibody-drug conjugate model to illustrate the experimental approach and data presentation.

The Role of PEGylation in ADC Linkers

Polyethylene glycol (PEG) linkers are often employed in ADC development to enhance the physicochemical properties of the conjugate. The inclusion of PEG chains can improve solubility and stability, reduce aggregation, and prolong circulation half-life.[1] These benefits, however, must be balanced against potential impacts on cytotoxicity and antigen binding.

Comparative Efficacy of PEGylated vs. Non-PEGylated Linkers

To illustrate a comparative analysis, we present data from a study that evaluated an affibody-drug conjugate with and without a PEG linker. The study compared a conjugate with a non-PEGylated linker (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate or SMCC) to conjugates with 4 kDa and 10 kDa PEG linkers.[2][3]

In Vitro Cytotoxicity

The in vitro cytotoxicity of the conjugates was assessed in HER2-positive cancer cell lines, NCI-N87 and BT-474.

ConjugateLinker TypeIC50 in NCI-N87 cells (nM)IC50 in BT-474 cells (nM)
HMNon-PEGylated (SMCC)2.53.1
HP4KM4 kDa PEG11.213.5
HP10KM10 kDa PEG55.068.7

Data is illustrative and based on a study of affibody-drug conjugates, not ADCs with the this compound linker.[2]

The results indicate that the insertion of PEG chains led to a reduction in in vitro cytotoxicity.[2]

Pharmacokinetics

The pharmacokinetic profiles of the conjugates were evaluated in animal models.

ConjugateLinker TypeCirculation Half-Life (hours)
HMNon-PEGylated (SMCC)1.0
HP4KM4 kDa PEG2.5
HP10KM10 kDa PEG11.2

Data is illustrative and based on a study of affibody-drug conjugates, not ADCs with the this compound linker.

The inclusion of PEG linkers significantly prolonged the circulation half-life of the conjugates.

In Vivo Antitumor Efficacy

The in vivo antitumor efficacy was evaluated in a xenograft model using NCI-N87 cells.

Treatment GroupLinker TypeTumor Growth Inhibition (%)
Vehicle-0
HMNon-PEGylated (SMCC)65
HP4KM4 kDa PEG80
HP10KM10 kDa PEG95

Data is illustrative and based on a study of affibody-drug conjugates, not ADCs with the this compound linker.

Despite the lower in vitro cytotoxicity, the prolonged half-life of the PEGylated conjugates resulted in superior in vivo antitumor activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker efficacy.

In Vitro Cytotoxicity Assay
  • Cell Culture: Culture HER2-positive cancer cell lines (e.g., NCI-N87, BT-474) in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and treat with serial dilutions of the ADC conjugates.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each conjugate.

Pharmacokinetic Study
  • Animal Model: Use appropriate animal models (e.g., mice or rats).

  • Administration: Administer a single intravenous dose of the ADC conjugate to each animal.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Sample Analysis: Quantify the concentration of the ADC in plasma using methods like ELISA or LC-MS/MS.

  • Data Analysis: Determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

In Vivo Antitumor Efficacy Study
  • Xenograft Model: Implant human tumor cells (e.g., NCI-N87) subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups and administer the ADC conjugates, a vehicle control, and a control antibody.

  • Tumor Measurement: Measure tumor volume at regular intervals.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Visualizing ADC Mechanism and Experimental Workflow

Diagrams can effectively illustrate complex biological processes and experimental designs.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell (Antigen-Positive) Endosome Endosome TumorCell->Endosome 2. Internalization Receptor->TumorCell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: General Mechanism of Action for an Antibody-Drug Conjugate.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) PK Pharmacokinetic Study (Half-life, Clearance) Cytotoxicity->PK Binding Binding Affinity Assay (SPR or ELISA) Binding->PK Efficacy Antitumor Efficacy Study (Tumor Growth Inhibition) PK->Efficacy Toxicity Toxicity Study Efficacy->Toxicity start ADC with Different Linkers start->Cytotoxicity start->Binding

Caption: Experimental Workflow for Comparative Evaluation of ADC Linkers.

References

A Head-to-Head Comparison of SCo-peg3-NH2 and SMCC Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), is critically dependent on the linker technology that connects the targeting antibody to the potent payload. The choice of linker dictates the stability, efficacy, and toxicity profile of the final conjugate. This guide provides an objective, data-supported comparison between two distinct linker technologies: the cleavable, PEGylated SCo-peg3-NH2 linker and the non-cleavable SMCC linker.

Executive Summary

This compound and SMCC represent two fundamentally different approaches to ADC design. This compound is a modern, cleavable linker that utilizes copper-free click chemistry for conjugation and incorporates a hydrophilic PEG spacer. This design, in theory, offers advantages in terms of solubility, stability, and controlled payload release. In contrast, SMCC is a widely-used, non-cleavable linker that forms a stable thioether bond. Its release mechanism relies on the complete degradation of the antibody within the target cell, which can minimize off-target toxicity. The choice between these linkers has profound implications for an ADC's mechanism of action and therapeutic window.

Chemical Properties and Mechanism of Action

This compound is a heterobifunctional linker featuring a cyclooctyne (SCo) group, a three-unit polyethylene glycol (PEG3) spacer, and a primary amine (NH2). The cyclooctyne moiety is designed for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which allows for a highly specific and bioorthogonal conjugation to an azide-modified molecule.[1][2][] The PEG3 spacer enhances hydrophilicity, which can improve the solubility and stability of the ADC and reduce aggregation, particularly with hydrophobic payloads.[4][5] As a cleavable linker, it is designed to release its payload under specific conditions within the tumor microenvironment or inside the cancer cell, although the precise cleavage mechanism for the SCo-linker itself is not detailed in the provided results.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a classic heterobifunctional crosslinker with an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (like lysine residues on an antibody), while the maleimide group reacts with sulfhydryl (thiol) groups to form a stable thioether bond. SMCC is categorized as a non-cleavable linker. The release of the payload from an SMCC-linked ADC is dependent on the complete lysosomal degradation of the antibody portion of the conjugate after internalization into the target cell. This mechanism is believed to offer high plasma stability and reduce the risk of premature payload release, thereby minimizing off-target toxicity.

Table 1: Comparison of Chemical and Functional Properties

FeatureThis compoundSMCC
Linker Type CleavableNon-cleavable
Functional Groups Cyclooctyne (SCo), Amine (NH2)NHS Ester, Maleimide
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Amine-NHS Ester & Thiol-Maleimide reaction
Payload Release Mechanism Specific cleavage at the linkerAntibody degradation in lysosome
Spacer Arm PEG3 (hydrophilic)Cyclohexane (hydrophobic)
Bystander Effect Potentially high (if released payload is membrane-permeable)Generally low (released payload is often charged and membrane-impermeable)
Key Advantages High specificity of conjugation, enhanced solubility.High plasma stability, well-established protocols.

Experimental Performance and Data

In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is typically assessed using assays like MTT or XTT, which measure cell viability after exposure to the conjugate. The potency is often reported as the half-maximal inhibitory concentration (IC50). Generally, ADCs with cleavable linkers can exhibit higher potency in vitro, especially if the released payload is highly cell-permeable and can exert a "bystander effect," killing neighboring antigen-negative tumor cells. Non-cleavable linkers like SMCC release a payload-linker-amino acid complex, which is often less membrane-permeable, limiting its effect to antigen-positive cells.

In Vivo Stability and Efficacy

The stability of the linker in circulation is a critical factor for the therapeutic index of an ADC. Non-cleavable linkers like SMCC are generally considered to have higher plasma stability compared to some first-generation cleavable linkers. Studies have shown that ADCs with non-cleavable linkers can perform better in vivo in certain models. However, modern cleavable linkers are being engineered for improved stability. The inclusion of a PEG spacer in this compound may also contribute to a longer circulation half-life and improved pharmacokinetics. A study comparing an SMCC-based conjugate to those with long PEG chains (4kDa and 10kDa) showed that the PEGylated versions had significantly longer half-lives but also reduced in vitro cytotoxicity.

Table 2: Inferred Performance Comparison

ParameterThis compound (Cleavable, PEGylated)SMCC (Non-cleavable)
In Vitro Potency (IC50) Potentially lower IC50 due to bystander effect.Higher IC50, limited to antigen-positive cells.
Plasma Stability Dependent on the specific cleavable bond; PEG may enhance stability.Generally high due to stable thioether bond.
In Vivo Efficacy Potentially higher in heterogeneous tumors due to bystander effect.Can be highly effective with a good therapeutic window due to high stability.
Toxicity Profile Potential for off-target toxicity if linker is unstable in circulation.Lower risk of off-target toxicity from premature payload release.

Experimental Protocols

The conjugation methodologies for this compound and SMCC are fundamentally different, reflecting their distinct chemistries.

This compound Conjugation via Copper-Free Click Chemistry (SPAAC)

This protocol involves a two-step process: first, the antibody is modified to introduce an azide group, and the payload is attached to the this compound linker. Then, the two components are conjugated via SPAAC.

Materials:

  • Azide-modified antibody

  • SCo-peg3-payload conjugate

  • Reaction Buffer (e.g., PBS, pH 7.4)

Protocol:

  • Preparation of SCo-peg3-payload: The primary amine of this compound is reacted with an activated form of the payload (e.g., NHS ester of the payload) to form a stable amide bond. This step is performed separately.

  • Antibody-Payload Conjugation:

    • Dissolve the azide-modified antibody and the SCo-peg3-payload in the reaction buffer.

    • Mix the azide-antibody with a 1.5-5 fold molar excess of the SCo-peg3-payload.

    • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C.

  • Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) or other protein purification methods to remove unreacted payload-linker.

SMCC Conjugation via Amine and Thiol Reactions

This is a two-step sequential conjugation process.

Materials:

  • Amine-containing protein (e.g., antibody)

  • Sulfhydryl-containing molecule (e.g., payload)

  • SMCC

  • Organic solvent (e.g., DMSO or DMF)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting columns

Protocol:

  • Antibody Activation:

    • Dissolve SMCC in DMSO or DMF.

    • Add a 5- to 20-fold molar excess of SMCC to the antibody solution in conjugation buffer.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess, unreacted SMCC using a desalting column.

  • Payload Conjugation:

    • Add the sulfhydryl-containing payload to the maleimide-activated antibody.

    • Incubate for 1-2 hours at room temperature at pH 6.5-7.5.

  • Purification: Purify the ADC using SEC or dialysis to remove unreacted payload and other byproducts.

Visualizing the Workflows and Mechanisms

SMCC_Conjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody Antibody (-NH2) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab + SMCC (pH 7.2-7.5) SMCC SMCC Linker SMCC->Activated_Ab Excess_SMCC Excess SMCC Activated_Ab->Excess_SMCC Desalting Payload Payload (-SH) ADC Antibody-Drug Conjugate (ADC) Payload->ADC + Activated Ab (pH 6.5-7.5)

SMCC Two-Step Conjugation Workflow

SCo_peg3_NH2_Conjugation_Workflow cluster_prep Preparation cluster_spaac SPAAC Conjugation Antibody Antibody Azide_Ab Azide-Modified Antibody (-N3) Antibody->Azide_Ab Azide Modification Payload Payload SCo_Payload SCo-peg3-Payload Payload->SCo_Payload SCo_Linker This compound SCo_Linker->SCo_Payload Payload Attachment to -NH2 ADC Antibody-Drug Conjugate (ADC) Azide_Ab->ADC + SCo-Payload (Copper-Free Click) Payload_Release_Mechanisms cluster_smcc SMCC (Non-Cleavable) Mechanism cluster_sco This compound (Cleavable) Mechanism SMCC_ADC SMCC-ADC binds to target cell Internalization_S Internalization via Endocytosis SMCC_ADC->Internalization_S Lysosome_S Trafficking to Lysosome Internalization_S->Lysosome_S Degradation Antibody Degradation by Lysosomal Proteases Lysosome_S->Degradation Release_S Release of Payload-Linker-Amino Acid Degradation->Release_S SCo_ADC SCo-ADC binds to target cell Internalization_C Internalization SCo_ADC->Internalization_C Trigger Encounter Cleavage Trigger (e.g., enzymes, pH) Internalization_C->Trigger Release_C Release of Free Payload Trigger->Release_C Bystander Bystander Effect on Neighboring Cells Release_C->Bystander

References

A Comparative Guide to SCo-peg3-NH2 and Alternative Linkers in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker technology dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic window. This guide provides an objective comparison of SCo-peg3-NH2, a cleavable polyethylene glycol (PEG) linker designed for copper-free click chemistry, with other prominent linker technologies. The information presented herein is supported by experimental data from various studies to inform the rational design of next-generation ADCs.

Introduction to this compound

This compound is a specialized linker characterized by three key features: a cyclooctyne (SCO) group for copper-free click chemistry, a three-unit polyethylene glycol (PEG3) spacer, and a terminal amine (-NH2) for conjugation to a payload.[1][2] This combination of features positions this compound within the class of cleavable, hydrophilic linkers. The cyclooctyne moiety allows for a bioorthogonal reaction with an azide-modified antibody, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] This copper-free click chemistry is advantageous for its high specificity and biocompatibility, as it avoids the use of potentially toxic copper catalysts.[3] The PEG3 spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties. The cleavable nature of the linker is designed to ensure that the cytotoxic payload is released from the antibody upon internalization into the target cancer cell.

Comparison of Linker Technologies

The selection of a linker is a crucial decision in the development of an ADC. The following sections compare the class of linkers to which this compound belongs with other commonly used linker technologies.

Cleavable vs. Non-Cleavable Linkers

The primary distinction between linker types lies in their payload release mechanism.

  • Cleavable Linkers , such as this compound, are designed to be sensitive to the conditions within the target cell. Common cleavage mechanisms include sensitivity to the acidic environment of endosomes and lysosomes (acid-cleavable linkers), cleavage by specific enzymes that are abundant in tumor cells (enzyme-cleavable linkers), or sensitivity to the reducing environment of the cytoplasm (disulfide linkers). A potential advantage of cleavable linkers is the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen. However, premature cleavage in circulation can lead to off-target toxicity.

  • Non-Cleavable Linkers release the payload only after the complete lysosomal degradation of the antibody. This generally results in higher plasma stability and a lower risk of off-target toxicity. However, the payload is released with an attached amino acid residue from the antibody, which may affect its potency. Additionally, the bystander effect is often limited with non-cleavable linkers.

Data Presentation: Comparative Performance of ADC Linkers

The following tables summarize quantitative data from comparative studies on different ADC linker technologies. While specific data for this compound is not extensively available in the public domain, the data for similar classes of linkers provide a valuable reference for expected performance.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

Linker TypeAntibodyPayloadTarget Cell LineIC50 (pM)Reference
Sulfatase-cleavableTrastuzumabMMAEHER2+61
Val-AlaTrastuzumabMMAEHER2+92
Non-cleavableTrastuzumabMMAEHER2+609
Val-Cit-PABCTrastuzumabMMAEHER2+41
cBuCit-PABCTrastuzumabMMAEHER2+49

Table 2: Comparative In Vivo Efficacy of ADCs with Different Linker Technologies

Linker TypeADCTumor ModelEfficacy OutcomeReference
Exo-linker (cleavable)Trastuzumab-ExatecanNCI-N87 XenograftSimilar tumor inhibition to T-DXd
GGFG-linker (cleavable)T-DXdNCI-N87 XenograftClinically validated efficacy
Maleamic methyl esteranti-HER2-MMAEHER2+ XenograftComplete tumor regression at 2.5 mg/kg
Conventional Maleimideanti-HER2-MMAEHER2+ XenograftLess effective than maleamic methyl ester

Table 3: Pharmacokinetic Parameters of ADCs with Different Linkers

Linker TypeADCSpeciesHalf-life (t1/2)Key FindingReference
Silyl Ether (acid-cleavable)Trastuzumab-MMAEHuman Plasma> 7 daysImproved stability over traditional acid-cleavable linkers
Hydrazine (acid-cleavable)Trastuzumab-DoxorubicinHuman Plasma~2 daysLower stability
Exo-linker (cleavable)Trastuzumab-ExatecanRatSuperior DAR retention over 7 daysEnhanced linker stability
GGFG-linker (cleavable)T-DXdRat~50% DAR decrease in 7 daysLower linker stability
PEG10K linkerZHER2-MMAEMouse11.2-fold increase vs no PEGPEGylation significantly extends half-life

Experimental Protocols

This section provides a representative methodology for the synthesis, purification, and characterization of an ADC utilizing a this compound linker.

Synthesis of an ADC using this compound via Copper-Free Click Chemistry

1. Antibody Modification with an Azide Group:

  • Materials:

    • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

    • Azide-PEG-NHS ester.

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.

    • Desalting columns.

  • Procedure:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Dissolve the Azide-PEG-NHS ester in anhydrous dimethyl sulfoxide (DMSO).

    • Add the Azide-PEG-NHS ester solution to the antibody solution at a 10-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted linker by buffer exchange using desalting columns equilibrated with PBS.

    • Determine the linker-to-antibody ratio (LAR) by UV-Vis spectrophotometry or mass spectrometry.

2. Preparation of the Payload-Linker Conjugate:

  • Materials:

    • This compound.

    • Payload with a reactive carboxylic acid group (e.g., a cytotoxic drug).

    • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS).

    • Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the payload, DCC, and NHS in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1 hour to form the NHS-activated payload.

    • Dissolve this compound in anhydrous DMF.

    • Add the this compound solution to the activated payload solution.

    • Let the reaction stir at room temperature overnight.

    • Purify the payload-linker conjugate by reversed-phase high-performance liquid chromatography (RP-HPLC).

3. ADC Conjugation via Copper-Free Click Chemistry:

  • Materials:

    • Azide-modified antibody.

    • SCo-peg3-Payload conjugate.

    • PBS, pH 7.4.

  • Procedure:

    • Dissolve the SCo-peg3-Payload conjugate in DMSO.

    • Add the SCo-peg3-Payload solution to the azide-modified antibody solution at a 5-fold molar excess.

    • Incubate the reaction mixture for 4-16 hours at room temperature or 37°C with gentle mixing.

4. Purification and Characterization of the ADC:

  • Purification:

    • Purify the ADC from unreacted payload-linker and other small molecules using size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC.

In Vitro Cytotoxicity Assay
  • Objective: To determine the potency of the ADC on target cancer cells.

  • Methodology:

    • Plate cancer cells expressing the target antigen in a 96-well plate.

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

    • Treat the cells with the test articles and incubate for 72-96 hours.

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

    • Calculate the IC50 value from the dose-response curve.

In Vivo Efficacy Study
  • Objective: To evaluate the anti-tumor activity of the ADC in a xenograft model.

  • Methodology:

    • Implant tumor cells subcutaneously into immunocompromised mice.

    • When tumors reach a specified volume, randomize the mice into treatment groups.

    • Administer the ADC, a control antibody, and a vehicle control intravenously.

    • Measure tumor volume and body weight regularly.

    • The primary endpoint is typically tumor growth inhibition.

Mandatory Visualization

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome (Lower pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for a cleavable linker ADC.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation_purification ADC Synthesis and Purification Antibody Monoclonal Antibody Azide_Modification Azide Modification (e.g., with Azide-PEG-NHS) Antibody->Azide_Modification Purified_Ab Purified Azide-Modified Antibody Azide_Modification->Purified_Ab Conjugation Copper-Free Click Chemistry (SPAAC) Purified_Ab->Conjugation Payload Cytotoxic Payload (with -COOH) Activated_Payload NHS Activation Payload->Activated_Payload Linker This compound Linker_Payload Purified SCo-peg3-Payload Linker->Linker_Payload Activated_Payload->Linker_Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Final_ADC Characterized ADC Purification->Final_ADC

Caption: Experimental workflow for ADC synthesis.

Linker_Comparison cluster_cleavable Cleavage Mechanism cluster_non_cleavable Characteristics ADC_Linkers ADC Linker Technologies Cleavable Cleavable Linkers ADC_Linkers->Cleavable Non_Cleavable Non-Cleavable Linkers ADC_Linkers->Non_Cleavable Acid_Sensitive Acid-Sensitive (e.g., Hydrazone) Cleavable->Acid_Sensitive Enzyme_Sensitive Enzyme-Sensitive (e.g., Val-Cit) Cleavable->Enzyme_Sensitive Redox_Sensitive Redox-Sensitive (e.g., Disulfide) Cleavable->Redox_Sensitive SCo_PEG This compound Class (Cleavable, PEGylated, Click Chemistry) Cleavable->SCo_PEG High_Stability High Plasma Stability Non_Cleavable->High_Stability Limited_Bystander Limited Bystander Effect Non_Cleavable->Limited_Bystander

Caption: Logical relationship of ADC linker types.

References

A Researcher's Guide to Validating SCo-peg3-NH2 Conjugation Sites on Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the precise location of conjugation is a critical step in the development of protein therapeutics, including antibody-drug conjugates (ADCs). The site of attachment for a linker-payload, such as SCo-peg3-NH2, directly influences the stability, efficacy, and safety of the final bioconjugate. This guide provides a comparative analysis of key analytical methods for validating the conjugation site of this compound on a target protein, supported by experimental data and detailed protocols.

This compound is a cleavable ADC linker that contains a cyclooctyne group (SCO) for copper-free click chemistry and an amine group (NH2) for conjugation, connected by a 3-unit polyethylene glycol (PEG) spacer.[1][2][3][4] The validation of its conjugation site is essential to ensure the homogeneity and batch-to-batch consistency of the resulting bioconjugate.

Comparative Analysis of Key Validation Methods

The choice of an analytical method for validating the this compound conjugation site depends on several factors, including the nature of the protein, the required level of detail, and the available instrumentation. The following table provides a comparison of the most common techniques.

Method Principle Advantages Limitations Typical Data Output
Mass Spectrometry (Peptide Mapping) The conjugated protein is enzymatically digested into smaller peptides. The resulting peptide mixture is analyzed by LC-MS/MS to identify the modified peptide and pinpoint the exact amino acid residue where this compound is attached.[5]High sensitivity and specificity. Provides precise localization of the conjugation site. Can identify multiple conjugation sites and their relative abundance.Requires specialized instrumentation and expertise in data analysis. The complexity of the peptide mixture can be challenging to analyze.Mass spectra of modified vs. unmodified peptides. Fragmentation data (MS/MS) confirming the modified amino acid.
Edman Degradation This chemical method sequentially removes amino acids from the N-terminus of a protein or peptide. If the conjugation is at the N-terminus, the sequencing will be blocked at that position, indicating the site of modification.Provides direct sequence information from the N-terminus. Can be used to confirm N-terminal conjugation.Only applicable for N-terminal modifications. Not suitable for identifying conjugation sites within the protein sequence. The sequencing length is typically limited to 30-50 amino acids.Sequence data showing a "blank" or blocked cycle at the N-terminus.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy analyzes the magnetic properties of atomic nuclei to provide detailed information about the three-dimensional structure of a protein in solution. Chemical shift perturbations upon conjugation can indicate the region of the protein where the linker is attached.Provides high-resolution structural information in a near-native state. Can identify the spatial location of the conjugation site and assess conformational changes.Requires large amounts of pure, isotopically labeled protein. Data acquisition and analysis are complex and time-consuming. Less suitable for very large proteins.2D and 3D NMR spectra showing chemical shift changes for specific amino acid residues upon conjugation.
Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from a peptide mapping experiment to determine the site-specificity of this compound conjugation.

Peptide Sequence Modification Site Unmodified Peptide (%) Modified Peptide (%) Method
GYLFGK(SCO-peg3)TLysine (K)595LC-MS/MS
N-term(SCO-peg3)VQLVQSGN-terminus1090LC-MS/MS
ELGTYRTyrosine (Y)>99<1LC-MS/MS

Experimental Protocols & Visualizations

Mass Spectrometry: Peptide Mapping Workflow

This is the most widely used and definitive method for identifying the specific amino acid residue(s) conjugated with this compound.

  • Sample Preparation:

    • Reduce and alkylate the disulfide bonds of the this compound conjugated protein to ensure complete denaturation. A common method is to use dithiothreitol (DTT) for reduction followed by iodoacetamide (IAA) for alkylation.

  • Enzymatic Digestion:

    • Digest the denatured protein with a specific protease, such as trypsin, which cleaves C-terminal to lysine and arginine residues. The enzyme-to-protein ratio and digestion time should be optimized for complete digestion.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled to a high-resolution mass spectrometer.

    • Acquire mass spectra in both MS and MS/MS (tandem mass spectrometry) modes. The MS mode will detect the mass of the intact peptides, while the MS/MS mode will fragment selected peptides to determine their amino acid sequence.

  • Data Analysis:

    • Compare the peptide map of the conjugated protein with that of the unconjugated control protein.

    • Identify new peaks in the conjugated sample that correspond to the mass of a peptide plus the mass of the this compound linker.

    • Sequence the modified peptides using the MS/MS data to confirm the exact amino acid of conjugation.

PeptideMappingWorkflow cluster_sample_prep Sample Preparation cluster_digestion Digestion cluster_analysis Analysis ConjugatedProtein This compound Conjugated Protein DenaturedProtein Reduced & Alkylated Protein ConjugatedProtein->DenaturedProtein DTT/IAA PeptideMixture Peptide Mixture DenaturedProtein->PeptideMixture Trypsin LC_MS LC-MS/MS PeptideMixture->LC_MS DataAnalysis Data Analysis (Site Identification) LC_MS->DataAnalysis

Caption: Peptide mapping workflow for conjugation site validation.

Edman Degradation Workflow

This method is particularly useful for confirming conjugation at the N-terminus of a protein.

  • Sample Preparation:

    • The this compound conjugated protein sample must be highly pure. It is typically immobilized on a polyvinylidene difluoride (PVDF) membrane.

  • Sequential Degradation:

    • The immobilized protein is subjected to sequential rounds of Edman degradation chemistry. In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved off, and converted into a phenylthiohydantoin (PTH)-amino acid.

  • HPLC Analysis:

    • The released PTH-amino acid is identified by HPLC.

  • Data Analysis:

    • The sequence of amino acids is determined by the order of elution of the PTH-amino acids. If the N-terminus is conjugated with this compound, no PTH-amino acid will be detected in the first cycle, indicating a modification at this position.

EdmanDegradationWorkflow cluster_sample_prep Sample Preparation cluster_degradation Degradation & Analysis cluster_result Result Interpretation PureProtein Pure Conjugated Protein ImmobilizedProtein Immobilized on PVDF Membrane PureProtein->ImmobilizedProtein EdmanSequencer Edman Sequencer (PITC Reaction & Cleavage) ImmobilizedProtein->EdmanSequencer HPLC HPLC Analysis of PTH-Amino Acid EdmanSequencer->HPLC Cycle 1, 2, 3... Sequence Amino Acid Sequence or Blocked N-terminus HPLC->Sequence

Caption: Edman degradation workflow for N-terminal analysis.

NMR Spectroscopy Workflow

NMR can provide valuable information on the location of the conjugation site and its impact on the protein's structure.

  • Sample Preparation:

    • This technique typically requires a significant amount of highly pure, isotopically labeled (e.g., with ¹⁵N and ¹³C) protein, both in its conjugated and unconjugated forms.

  • NMR Data Acquisition:

    • A series of NMR experiments, such as ¹H-¹⁵N HSQC, are performed on both the conjugated and unconjugated protein samples. The ¹H-¹⁵N HSQC spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue in the protein backbone.

  • Data Analysis:

    • The spectra of the conjugated and unconjugated proteins are overlaid and compared.

    • Residues at or near the conjugation site will experience a change in their chemical environment, resulting in a shift in the position of their corresponding peaks (chemical shift perturbations).

    • By mapping these perturbations onto the 3D structure of the protein, the location of the conjugation site can be identified.

NMRWorkflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Unconjugated Unconjugated ¹⁵N/¹³C Labeled Protein NMR_Spec NMR Spectrometer Unconjugated->NMR_Spec Conjugated Conjugated ¹⁵N/¹³C Labeled Protein Conjugated->NMR_Spec HSQC_Spectra ¹H-¹⁵N HSQC Spectra (Unconjugated vs. Conjugated) NMR_Spec->HSQC_Spectra Perturbation Chemical Shift Perturbation Analysis HSQC_Spectra->Perturbation

Caption: NMR spectroscopy workflow for conjugation site analysis.

References

Safety Operating Guide

Proper Disposal Procedures for Sco-peg3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Sco-peg3-NH2, a cleavable antibody-drug conjugate (ADC) linker. Adherence to these protocols is essential for maintaining a safe research environment.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C17H30N2O5[1]
Molecular Weight 342.44 g/mol [2]
CAS Number 2141976-29-4[1][2]
Appearance Solid
Storage Store at -20°C in a dry, cool, and dark place.[1]
Primary Use Cleavable ADC linker for copper-free click chemistry.

Based on the Safety Data Sheet for the closely related compound SCO-PEG3-NHS, this compound is not expected to be classified as a hazardous substance. However, it is crucial to handle all laboratory chemicals with appropriate care and to follow established safety protocols.

Core Disposal Protocol: A Step-by-Step Approach

The following procedures outline the recommended steps for the safe disposal of this compound in various forms.

Disposal of Unused or Waste this compound (Solid)

For the disposal of solid this compound, whether it is expired, surplus, or contaminated:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

  • Containerization: Place the solid this compound into a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the amount, and the date of disposal.

  • Waste Stream: Dispose of the container in the designated non-hazardous solid chemical waste stream provided by your institution's Environmental Health and Safety (EHS) department. Do not mix with other waste types unless explicitly permitted by your institution's guidelines.

  • Documentation: Record the disposal in your laboratory's chemical inventory and waste logs.

Disposal of this compound in Solution

For solutions containing this compound:

  • Personal Protective Equipment (PPE): Wear appropriate PPE as described above.

  • Waste Collection: Collect the solution in a designated, sealed, and clearly labeled waste container. The label should detail all components of the solution and their approximate concentrations.

  • Segregation: Do not mix the this compound solution with other chemical waste streams unless you have confirmed their compatibility.

  • Disposal Route: Dispose of the container through your institution's chemical waste management program.

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as pipette tips, weighing paper, or absorbent pads from a spill, should be considered contaminated.

  • Collection: Place all contaminated solid materials into a designated, sealed waste bag or container.

  • Labeling: Clearly label the container as "Solid Waste Contaminated with this compound."

  • Disposal: Dispose of the container according to your institution's procedures for chemically contaminated solid waste.

Decontamination of Empty Containers

Containers that previously held this compound must be properly decontaminated before disposal or reuse.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., ethanol or isopropanol).

  • Rinsate Collection: Collect all rinsate and dispose of it as chemical waste, following the procedure for solutions.

  • Final Disposal: After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Be sure to deface or remove the original label.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Disposal assess_form Assess the Form of the Waste start->assess_form solid_waste Solid this compound assess_form->solid_waste Solid solution_waste This compound in Solution assess_form->solution_waste Solution contaminated_materials Contaminated Materials assess_form->contaminated_materials Contaminated Materials empty_container Empty Container assess_form->empty_container Empty Container ppe_solid Wear Appropriate PPE solid_waste->ppe_solid ppe_solution Wear Appropriate PPE solution_waste->ppe_solution ppe_contaminated Wear Appropriate PPE contaminated_materials->ppe_contaminated triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse containerize_solid Place in Labeled, Sealed Container ppe_solid->containerize_solid dispose_solid Dispose in Non-Hazardous Solid Chemical Waste containerize_solid->dispose_solid end End of Disposal Process dispose_solid->end collect_solution Collect in Labeled, Sealed Waste Container ppe_solution->collect_solution dispose_solution Dispose via Institutional Chemical Waste Program collect_solution->dispose_solution dispose_solution->end collect_contaminated Place in Labeled, Sealed Waste Bag/Container ppe_contaminated->collect_contaminated dispose_contaminated Dispose as Chemically Contaminated Solid Waste collect_contaminated->dispose_contaminated dispose_contaminated->end collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Regular Lab Waste collect_rinsate->dispose_container dispose_container->end

References

Personal protective equipment for handling Sco-peg3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for handling Sco-peg3-NH2 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene, powder-free. Must be disposable.[1]
Eye Protection Safety gogglesTight-sealing to protect against splashes.[1][2][3]
Face Protection Face shieldTo be used in conjunction with safety goggles for full facial protection from splashes.[1]
Body Protection Laboratory coat or gownLong-sleeved and preferably disposable. For larger quantities or risk of significant exposure, consider a chemical-resistant apron or coveralls.
Respiratory Protection Fume hood or respiratorWork in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or aerosols. If a fume hood is not available, a respirator may be necessary.
Foot Protection Closed-toe shoesRequired in a laboratory setting to protect feet from spills.

Hazard Identification and First Aid

Based on data for similar amine-terminated PEG compounds, this compound should be handled with care. Potential hazards and corresponding first aid measures are outlined below. A safety data sheet for a similar compound indicates it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

HazardFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Operational Plan

Follow these step-by-step instructions for the safe handling and use of this compound.

  • Preparation :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for a similar compound if a specific one for this compound is not available.

    • Work in a well-ventilated area, such as a chemical fume hood.

    • Assemble all necessary materials, including this compound, solvents (e.g., DMSO or DMF), non-amine containing buffers (e.g., PBS, HEPES, borate), and reaction vessels.

    • Don the appropriate PPE as specified in the table above.

  • Reagent Preparation :

    • This compound may be a liquid or a low-melting solid that is difficult to weigh directly.

    • To facilitate handling, it is recommended to prepare a stock solution.

    • Dissolve the reagent in an appropriate solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Procedure :

    • When reacting this compound with other molecules, use non-amine-containing buffers like PBS, HEPES, or borate buffers at a pH of 7-9 to avoid competition with the primary amine.

    • Avoid using buffers that contain primary amines, such as Tris or glycine.

  • Post-Reaction :

    • Quench the reaction as per your specific experimental protocol.

    • Proceed with purification and analysis as required.

Disposal Plan

Proper disposal of chemical waste is essential to ensure laboratory safety and environmental protection.

  • Waste Segregation :

    • All materials contaminated with this compound, including unused reagent, reaction mixtures, and contaminated labware (e.g., pipette tips, tubes), should be considered chemical waste.

    • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Waste Collection and Storage :

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.

    • Solid waste should be collected in a separate, clearly labeled container.

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Disposal Procedure :

    • While polyethylene glycol is considered biodegradable, it is advisable to avoid disposing of it down the drain to prevent impacting wastewater treatment processes.

    • Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Ensure compliance with all local, state, and federal regulations regarding chemical waste disposal.

Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_materials Assemble Materials prep_ppe->prep_materials handling_stock Prepare Stock Solution (DMSO or DMF) prep_materials->handling_stock handling_reaction Perform Reaction (Non-Amine Buffer) handling_stock->handling_reaction disposal_segregate Segregate Waste handling_reaction->disposal_segregate disposal_collect Collect & Store Waste disposal_segregate->disposal_collect disposal_dispose Dispose via EHS disposal_collect->disposal_dispose

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.